molecular formula C66H60N4O10 B613773 5-carboxy-X-rhodamine CAS No. 198978-94-8

5-carboxy-X-rhodamine

Cat. No.: B613773
CAS No.: 198978-94-8
M. Wt: 1069.2 g/mol
InChI Key: KLNOCCPJAOCRHF-UHFFFAOYSA-N
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Description

Stable, long wavelength, water soluble fluorophore has found widespread use in DNA-labeling, cell staining and protein labeling applications.>5-carboxy-X-rhodamine is an X-rhodamine compound having a carboxy substituent at the 5-position. It has a role as a fluorochrome. It derives from a hydride of a 2,3,6,7,12,13,16,17-octahydropyrido[3,2,1-ij]quinolizino[1',9':6,7,8]chromeno[2,3-f]quinolin-18-ium.

Properties

CAS No.

198978-94-8

Molecular Formula

C66H60N4O10

Molecular Weight

1069.2 g/mol

IUPAC Name

1-oxospiro[2-benzofuran-3,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid;3-oxospiro[2-benzofuran-1,16'-3-oxa-9,23-diazaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4(15),5(28),13,18-hexaene]-5-carboxylic acid

InChI

InChI=1S/2C33H30N2O5/c36-31(37)20-9-10-24-23(15-20)32(38)40-33(24)25-16-18-5-1-11-34-13-3-7-21(27(18)34)29(25)39-30-22-8-4-14-35-12-2-6-19(28(22)35)17-26(30)33;36-31(37)20-9-10-21-24(17-20)33(40-32(21)38)25-15-18-5-1-11-34-13-3-7-22(27(18)34)29(25)39-30-23-8-4-14-35-12-2-6-19(28(23)35)16-26(30)33/h2*9-10,15-17H,1-8,11-14H2,(H,36,37)

InChI Key

KLNOCCPJAOCRHF-UHFFFAOYSA-N

SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)C(=O)[O-])C(=O)O)CCC7

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=C(C=C7)C(=O)O)C(=O)O6)C=C8CCCN9C8=C5CCC9.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C(C36C7=C(C=CC(=C7)C(=O)O)C(=O)O6)C=C8CCCN9C8=C5CCC9

Purity

97%min

Origin of Product

United States

Foundational & Exploratory

5-carboxy-x-rhodamine excitation and emission spectra

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 5-Carboxy-X-Rhodamine (5-ROX) Spectral Dynamics & Bioconjugation Architectures

Executive Summary 5-Carboxy-X-rhodamine (5-ROX) is a high-performance fluorophore critical to quantitative PCR (qPCR) normalization and high-fidelity Fluorescence Resonance Energy Transfer (FRET) assays. Unlike the mixed-isomer preparations often labeled generically as "ROX," the single-isomer 5-ROX offers distinct advantages in HPLC purification and spectral reproducibility.[1][2] This guide analyzes the photophysical mechanics of 5-ROX, its role as a passive reference standard, and provides a validated protocol for bioconjugation.

Part 1: Photophysical Characterization[1]

The utility of 5-ROX stems from its high quantum yield and red-shifted emission, which isolates it from the spectral crosstalk of common green/yellow fluorophores (e.g., FAM, VIC).

Table 1: Core Spectral Properties of 5-ROX

PropertyValueContext/Notes
Excitation Max (

)
575–578 nmOptimal excitation via 561 nm or 575 nm lasers.
Emission Max (

)
600–604 nmDeep orange/red emission.
Extinction Coefficient (

)
~82,000 M⁻¹cm⁻¹High molar absorptivity enables low-concentration detection.
Quantum Yield (

)
0.94–1.0Exceptionally bright in aqueous buffers (pH > 7.0).
Stokes Shift ~25 nmNarrow shift requiring precise filter sets to avoid bleed-through.
Solubility DMSO, DMFCritical: Poor solubility in water; must be dissolved in organic solvent first.

Technical Insight (Isomerism): Commercial "ROX" is often a mixture of 5- and 6-carboxy isomers. For high-precision bioconjugation (e.g., labeling peptides or nucleotides), pure 5-ROX is required. The mixed isomers create double peaks in HPLC and capillary electrophoresis, complicating purification and data interpretation.

Part 2: Application Architectures

qPCR Normalization (Passive Reference)

In qPCR, 5-ROX serves as a passive reference dye. It does not participate in the amplification but provides a stable baseline to correct for non-biological variance (pipetting errors, bubbles, or optical fluctuations).[3]

Mechanism: The instrument calculates the Normalized Reporter Signal (


) :


Visualization: qPCR Normalization Logic

qPCR_Logic Raw Raw Fluorescence (Reporter Dye) Algorithm Normalization Algorithm (Rn) Raw->Algorithm Signal + Noise Noise Optical Noise (Bubbles/Pipetting) Noise->Raw Distorts ROX 5-ROX Signal (Passive Reference) ROX->Algorithm Stable Baseline Result Corrected Amplification Plot Algorithm->Result Ratio Calculation

Caption: Logical flow of qPCR normalization. ROX signal acts as the denominator to cancel out physical artifacts affecting the reporter dye.

FRET Acceptor

5-ROX is an ideal acceptor for FAM (Fluorescein) or GFP donors due to the strong spectral overlap between FAM emission (520 nm) and ROX absorption (575 nm).

Part 3: Bioconjugation Protocol (NHS-Ester Chemistry)[1]

Objective: Labeling a primary amine-containing protein (e.g., Antibody, BSA) with 5-ROX Succinimidyl Ester (SE) .

Prerequisites:

  • Protein Buffer: Sodium Bicarbonate (0.1 M, pH 8.3–9.0). Avoid Tris or Glycine buffers as they compete for labeling.

  • Dye Stock: 5-ROX-SE dissolved in anhydrous DMSO (10 mg/mL). Prepare immediately before use.

Step-by-Step Workflow:

  • Buffer Exchange: If protein is in Tris/PBS, dialyze or use a desalting column to exchange into Sodium Bicarbonate (pH 8.5).

  • Dye Preparation: Dissolve 5-ROX-SE in anhydrous DMSO. Note: NHS esters hydrolyze rapidly in water; keep organic until the last second.

  • Reaction: Add dye to protein at a molar ratio of 10:1 to 20:1 (Dye:Protein).

    • Why: A molar excess drives the reaction, but too much causes quenching or precipitation.

  • Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark .

  • Quenching: Add 0.1 M Tris (pH 8.0) or Glycine to stop the reaction (binds excess dye).

  • Purification: Remove unreacted dye using a Size Exclusion Column (e.g., Sephadex G-25) or extensive dialysis.

Visualization: Conjugation Workflow

Conjugation_Workflow Start Protein Preparation (Buffer: 0.1M NaHCO3, pH 8.5) Mix Conjugation Reaction (1 Hour, Dark, RT) Start->Mix DyePrep Dissolve 5-ROX-SE (Anhydrous DMSO) DyePrep->Mix Add dropwise Stop Quench Reaction (Add 0.1M Tris) Mix->Stop Purify Purification (Gel Filtration / Dialysis) Stop->Purify Final Labeled Conjugate (Calculate DOL) Purify->Final

Caption: Step-by-step workflow for amine-reactive labeling using 5-ROX NHS ester, emphasizing pH control and purification.

Part 4: Troubleshooting & Optimization

1. Stability Issues (The "ROX Problem")

  • Observation: Signal drift or degradation of the passive reference.

  • Cause: 5-ROX is susceptible to oxidative degradation and photobleaching, more so than simple rhodamines like TAMRA.

  • Solution: Store 5-ROX stock solutions at -20°C, protected from light. Use aliquots to avoid freeze-thaw cycles. For critical qPCR applications, ensure the master mix is not left exposed to ambient light for extended periods (>4 hours).

2. Precipitation during Labeling

  • Cause: 5-ROX is hydrophobic. Adding too much dye stock (DMSO) to the aqueous protein buffer can cause the dye to crash out.

  • Solution: Keep the final DMSO concentration <10% (v/v). Add the dye slowly while vortexing.

3. Low Degree of Labeling (DOL)

  • Cause: Hydrolysis of the NHS ester prior to conjugation.

  • Solution: Ensure DMSO is anhydrous (fresh bottle or over molecular sieves). Do not prepare the dye stock until the protein is ready.

References

Sources

molecular structure and weight of 5-carboxy-x-rhodamine

[1][2]

Executive Summary

5-Carboxy-X-rhodamine (commonly abbreviated as 5-ROX ) is a premium fluorophore characterized by its bright red emission and exceptional photostability. Distinct from standard rhodamines, the "X" designation refers to the julolidine ring systems that rigidify the amino groups, significantly reducing non-radiative decay and red-shifting the spectral profile.

This guide details the structural properties, photophysics, and critical application protocols for 5-ROX, specifically focusing on its role as a passive reference dye in qPCR and a labeling agent in Sanger sequencing and flow cytometry.

Chemical Architecture & Physical Properties[1]

The "5-isomer" specification is critical for high-precision applications like HPLC purification of labeled oligonucleotides, where the mixed isomer (5/6-ROX) can produce double peaks, complicating analysis.

Structural Logic[1]
  • Core Scaffold: Xanthene derivative with a rigid julolidine structure.

  • Isomer Specificity: The carboxyl group is located at the 5-position of the pendant phenyl ring (relative to the xanthene attachment point).

  • Functional Implication: The julolidine rings restrict the rotation of the nitrogen substituents, enhancing quantum yield and shifting excitation/emission to longer wavelengths compared to tetramethylrhodamine (TAMRA).

Key Data Summary
PropertyValue / Description
Full Name 5-Carboxy-X-rhodamine (Free Acid)
Formula

Molecular Weight 534.60 g/mol (Free Acid)
MW (NHS Ester) ~631.69 g/mol (Active labeling form)
Appearance Dark red/purple crystalline solid
Excitation Max 570–580 nm
Emission Max 590–605 nm
Extinction Coefficient ~93,000

Solubility DMSO, DMF, Methanol (Poor in water unless conjugated)

Application Logic: qPCR Normalization

In quantitative Real-Time PCR (qPCR), 5-ROX serves as a passive reference dye . Unlike the reporter dye (e.g., SYBR Green or TaqMan probes), ROX does not participate in the amplification reaction.[1][2][3]

Mechanism of Action

The qPCR instrument normalizes the reporter signal (



24

This ratio corrects for non-biological variance, including:

  • Pipetting Errors: Variations in total volume per well.

  • Optical Noise: Fluctuations in excitation light intensity.

  • Evaporation: Changes in concentration during thermal cycling.

Visualization: qPCR Signal Normalization Workflow

qPCR_NormalizationRawSampleRaw Sample WellSignal_RepReporter Signal(Fluctuates with DNA + Volume)RawSample->Signal_RepEmission 1Signal_ROXROX Signal(Fluctuates with Volume ONLY)RawSample->Signal_ROXEmission 2ExcitationExcitation Source(Light/Laser)Excitation->RawSampleIlluminationAlgorithmNormalization Algorithm(Rn = Reporter / ROX)Signal_Rep->AlgorithmNumeratorSignal_ROX->AlgorithmDenominatorResultCorrected Amplification PlotAlgorithm->ResultOutput

Caption: Logical flow of Passive Reference Normalization. ROX corrects volume/optical discrepancies by providing a stable baseline denominator.

Bioconjugation Protocol: NHS-Ester Labeling

For labeling antibodies, proteins, or amine-modified oligonucleotides, the Succinimidyl Ester (SE/NHS) form of 5-ROX is required. The free acid form is non-reactive without prior activation (e.g., using EDC/NHS).

Experimental Prerequisites
  • Reactive Group: Primary amines (

    
    ), typically Lysine residues or N-terminus.[5]
    
  • Buffer Constraint: Must be Amine-Free . Avoid Tris or Glycine buffers as they compete with the protein for the dye.[5]

  • pH Control: Optimal pH is 8.3 – 8.5 . Below pH 8.0, amine reactivity drops (protonation); above pH 9.0, NHS ester hydrolysis dominates.

Step-by-Step Workflow
  • Protein Preparation:

    • Dissolve protein (1–10 mg/mL) in 0.1 M Sodium Bicarbonate buffer (

      
      ), pH 8.3.
      
    • Note: If protein is in Tris/PBS, dialyze against bicarbonate buffer first.

  • Dye Solubilization:

    • Dissolve 5-ROX NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

    • Critical: Prepare immediately before use.[5][6] NHS esters degrade rapidly in moisture.[5]

  • Conjugation Reaction:

    • Add dye solution to the protein solution.

    • Molar Ratio: Target a 10:1 to 20:1 excess of Dye:Protein.

    • Mix gently and incubate for 1 hour at Room Temperature (protected from light).

  • Quenching (Optional but Recommended):

    • Add 1 M Tris or 1 M Glycine (pH 8.0) to a final concentration of 100 mM.

    • Incubate for 15 minutes to react with any remaining free NHS ester.

  • Purification:

    • Remove free dye using a Desalting Column (e.g., Sephadex G-25) or Dialysis Cassette.

    • Elute with PBS or storage buffer.

Visualization: NHS-Ester Reaction Pathway

NHS_ConjugationDye5-ROX NHS Ester(Reactive)ReactionNucleophilic Attack(pH 8.3 - 8.5)Dye->ReactionProteinProtein/Oligo(Primary Amine -NH2)Protein->ReactionConjugateStable Amide Bond(Dye-Protein Conjugate)Reaction->ConjugateByproductN-Hydroxysuccinimide(Leaving Group)Reaction->Byproduct

Caption: Chemical mechanism of 5-ROX NHS ester conjugation. The amine nucleophile displaces the NHS group to form a stable amide linkage.

Quality Control: Degree of Labeling (DOL)

After purification, quantify the labeling efficiency to ensure experimental reproducibility.

Calculation Formula:

  • 
     : Absorbance at 575 nm.
    
  • 
     : 93,000 
    
    
    .[7][8][9]
  • 
     : Correction Factor for 5-ROX (typically ~0.17, adjusts for dye absorbance at 280 nm).
    
  • 
     : Molar extinction coefficient of the protein (e.g., IgG ~210,000).
    

Target: A DOL of 2–4 dyes per protein molecule is usually optimal for antibodies to avoid self-quenching.

References

    Technical Deep Dive: 5-ROX vs. 6-ROX Isomers in Bioconjugation and Fluorescence Applications

    Author: BenchChem Technical Support Team. Date: February 2026

    The following technical guide details the structural, physicochemical, and functional differences between 5-ROX and 6-ROX isomers.

    Executive Summary: Why Isomer Purity Matters

    In high-precision fluorescence applications—specifically Sanger sequencing , FRET studies , and capillary electrophoresis (CE) —the distinction between the 5- and 6-isomers of Carboxy-X-rhodamine (ROX) is not merely academic; it is a critical determinant of data quality.

    While "Mixed Isomer" ROX is cost-effective and sufficient for bulk applications like qPCR normalization (where it acts as a passive reference), it is unsuitable for applications relying on electrophoretic mobility or precise molecular geometry. The 6-ROX isomer, in particular, exhibits distinct instability and steric characteristics that can compromise long-term reagent shelf-life and conjugation efficiency.

    This guide dissects the molecular mechanisms driving these differences and provides validated protocols for their separation and utilization.

    Structural & Chemical Analysis[1]

    The fundamental difference between 5-ROX and 6-ROX lies in the regiochemistry of the carboxyl substituent on the pendant benzene ring (the phthalic acid derivative moiety). This positional difference dictates the molecule's steric profile and its interaction with the local environment.

    Molecular Architecture

    The ROX fluorophore consists of a xanthene core (the fluorescent engine) bridged to a bottom benzene ring.

    • 5-ROX (Distal): The carboxyl group is located at the 5-position, meta to the xanthene attachment point. It is sterically unhindered, making it the preferred choice for bioconjugation.

    • 6-ROX (Proximal): The carboxyl group is at the 6-position, ortho to the xanthene attachment point. This proximity creates steric clash with the xanthene core, contributing to its reduced stability and altered electrophoretic drag.

    ROX_Isomers cluster_legend Structural Impact Core Xanthene Core (Fluorescent Center) Bridge Spiro-Carbon Linkage (C1') Core->Bridge Attached to Ring Phthalic Ring Bridge->Ring C1' Position COOH_5 5-Carboxyl Group (Distal / Meta) Less Steric Hindrance Ring->COOH_5 5-ROX Isomer COOH_6 6-Carboxyl Group (Proximal / Ortho) High Steric Hindrance Ring->COOH_6 6-ROX Isomer Desc 5-ROX: Linear orientation, stable. 6-ROX: Twisted orientation, sterically crowded.

    Figure 1: Structural topology of ROX isomers. The 6-position (Red) creates steric proximity to the xanthene bridge, unlike the exposed 5-position (Green).

    Physicochemical Comparison Table
    Feature5-ROX (Single Isomer)6-ROX (Single Isomer)Mixed Isomers
    IUPAC Position 5-carboxy-X-rhodamine6-carboxy-X-rhodamineMixture of both
    Steric Hindrance Low (Accessible)High (Hindered)Variable
    Conjugation Kinetics Fast (Standard)Slower (Steric inhibition)Heterogeneous
    Stability (NHS Ester) HighLow (Prone to hydrolysis)Moderate
    Emission Max ~605 nm~605 nm (Sharper peak)~605 nm
    Electrophoretic Mobility Single, sharp peakSingle, sharp peak (distinct from 5)Split / Broad Peaks
    Primary Application Oligo Labeling, FRET, qPCRSpecialized FRETqPCR Reference (Low cost)

    Functional Impact in Critical Applications

    DNA Sequencing & Capillary Electrophoresis (The "Killer App")

    In Sanger sequencing and fragment analysis, DNA fragments are separated by size and charge. The dye molecule acts as a "drag parachute."

    • The Problem: 5-ROX and 6-ROX have different shapes. Therefore, they have different drag coefficients.

    • The Consequence: If you use a Mixed Isomer dye to label a DNA primer, a single DNA fragment size will migrate as two distinct bands (or one smeared band). This causes "Split Peaks" in the electropherogram, making base-calling impossible.

    • The Solution: Single Isomer 5-ROX is mandatory for sequencing to ensure that mobility is determined solely by DNA length, not dye heterogeneity.

    FRET (Fluorescence Resonance Energy Transfer)

    FRET efficiency (

    
    ) depends on the orientation factor (
    
    
    
    ) between the donor and acceptor dipoles.
    • 5-ROX vs. 6-ROX: The linker attachment point (5 vs. 6) dictates the angle at which the dye projects from the biomolecule.

    • Impact: Using mixed isomers introduces a randomized distribution of orientation factors, increasing the error in distance calculations (

      
      ). Precise structural biology studies require single isomers to fix the dye geometry.
      
    Stability and Storage

    The 6-ROX isomer, particularly in its NHS-ester form, is significantly less stable than 5-ROX.

    • Mechanism: The carboxyl group at the 6-position is sterically crowded by the xanthene ring system. This proximity can facilitate autocatalytic hydrolysis or cyclization pathways that deactivate the reactive ester.

    • Recommendation: If using 6-ROX, prepare fresh immediately before use. For long-term stock storage, 5-ROX is superior.

    Experimental Protocols

    Protocol 1: HPLC Separation of ROX Isomers

    Objective: To separate 5-ROX and 6-ROX from a mixed synthesis batch for QC or purification.

    Prerequisites:

    • Column: C18 Reverse Phase (e.g., Zorbax SB-C18, 5 µm, 4.6 x 150 mm).

    • System: HPLC with UV-Vis detector (Signal: 575 nm, Reference: 260 nm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (v/v).

    • Mobile Phase B: 100% Acetonitrile (ACN).

    Methodology:

    • Equilibration: Flow rate 1.0 mL/min. Equilibrate column with 10% B for 10 minutes.

    • Gradient Profile:

      • 0–2 min: Isocratic 10% B.

      • 2–20 min: Linear gradient 10% B

        
         60% B.
        
      • 20–25 min: Linear gradient 60% B

        
         95% B (Wash).
        
      • 25–30 min: Isocratic 95% B.

    • Elution Order:

      • Peak 1 (Earlier): 6-ROX (More polar/different shape interaction).

      • Peak 2 (Later): 5-ROX (Major component in standard synthesis, typically better retained).

      • Note: Retention times vary by column carbon load; inject pure standards to confirm.

    Protocol 2: Conjugation of 5-ROX-NHS to Amino-Oligonucleotides

    Objective: Efficient labeling of a 5'-Amino-Modifier C6 DNA oligo.

    Reagents:

    • 5-ROX-NHS Ester (Single Isomer).[1][2]

    • Oligonucleotide (desalted, amine-modified).

    • Labeling Buffer: 0.1 M Sodium Bicarbonate (

      
      ), pH 8.5.
      
    • Solvent: Anhydrous DMSO (Freshly opened).

    Workflow:

    • Oligo Prep: Dissolve amino-oligo in Labeling Buffer to a concentration of 1 mM (e.g., 10 nmol in 10 µL).

    • Dye Prep: Dissolve 5-ROX-NHS in anhydrous DMSO to 10–20 mM. Do not store this solution.

    • Reaction:

      • Add 10-fold molar excess of Dye to Oligo.

      • Example: Add 5 µL of 20 mM Dye to 10 µL of 1 mM Oligo.

      • Add DMSO to bring final volume to ~50 µL (ensure organic content is <50% to prevent oligo precipitation, but high enough to solubilize dye).

    • Incubation: 4 hours at Room Temperature in the dark with gentle agitation.

    • Purification: Remove unreacted dye via Ethanol Precipitation followed by HPLC or a Sephadex G-25 spin column.

    Workflow Visualization

    The following diagram illustrates the decision matrix for selecting the correct isomer based on application constraints.

    ROX_Selection_Workflow cluster_warn Critical Warning Start Select ROX Reagent Decision1 Application Type? Start->Decision1 qPCR qPCR Normalization (Passive Reference) Decision1->qPCR Bulk Signal Seq DNA Sequencing / Fragment Analysis Decision1->Seq Mobility Dependent FRET FRET / Structural Biology Decision1->FRET Geometry Dependent Mix Mixed Isomers OK (Cost Effective) qPCR->Mix Single Single Isomer REQUIRED Seq->Single Warn Never use Mixed Isomers for Sequencing! (Causes Split Peaks) Seq->Warn FRET->Single Decision2 Which Isomer? Single->Decision2 Rox5 5-ROX (Standard, Stable, Less Hindered) Decision2->Rox5 Default Choice Rox6 6-ROX (Specialized, Less Stable) Decision2->Rox6 Specific Linker Requirement

    Figure 2: Decision matrix for ROX isomer selection. Note the critical prohibition of mixed isomers in electrophoretic applications.

    References

    • National Institutes of Health (NIH). (2008). Synthesis of 5- and 6-Carboxy-X-rhodamine Dyes.[3][4][5][6] PMC (PubMed Central). [Link]

    Sources

    An In-depth Technical Guide to 5-Carboxy-X-Rhodamine (5-ROX) for Researchers and Drug Development Professionals

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide provides a comprehensive technical overview of 5-carboxy-X-rhodamine (5-ROX), a versatile fluorophore with significant applications in biological research and drug development. We will delve into its core photophysical properties, provide validated protocols for its use in bioconjugation, and explore its practical implementation in key applications such as fluorescence microscopy, flow cytometry, and quantitative PCR (qPCR). This document is designed to equip researchers with the necessary knowledge to effectively and reliably utilize 5-ROX in their experimental workflows.

    Understanding the Core Properties of 5-Carboxy-X-Rhodamine

    5-Carboxy-X-rhodamine (5-ROX) is a bright, orange-red fluorescent dye belonging to the rhodamine family. Rhodamine dyes are well-regarded for their favorable photophysical properties, including high molar absorptivities, excellent fluorescence quantum yields, and relative resistance to photobleaching compared to other fluorophores like fluorescein.[1][2][3] The fluorescence of rhodamines is also notably stable across a pH range of 4 to 10, a crucial feature for many biological experiments.[2][3]

    The defining characteristic of 5-ROX is the carboxylic acid group, which provides a handle for covalent attachment to biomolecules.[4] This unactivated form can be chemically modified, most commonly into an N-hydroxysuccinimidyl (NHS) ester, to facilitate efficient labeling of primary amines on proteins and amine-modified oligonucleotides.[5]

    Spectral Properties and the Molar Extinction Coefficient

    The spectral characteristics of 5-ROX make it suitable for detection with common fluorescence instrumentation. It exhibits an absorption maximum (λ_abs_) in the range of 570–580 nm and an emission maximum (λ_em_) around 600–610 nm.[1][5][6]

    A critical parameter for any fluorescent dye is its molar extinction coefficient (ε), which is a measure of how strongly it absorbs light at a specific wavelength.[7] There is a notable variability in the reported molar extinction coefficient for 5-ROX, with values ranging from approximately 36,000 M⁻¹cm⁻¹ to over 93,000 M⁻¹cm⁻¹.[1][2][4][8] This discrepancy can be attributed to several factors, including the solvent system, pH, and the specific single isomer (5-ROX vs. 6-ROX) being measured. The interaction of the dye with the solvent, through mechanisms like hydrogen bonding, can influence its chemical structure and thus its light-absorbing properties.

    PropertyValueSource
    Excitation Maximum (λex)~578 nm[6][8]
    Emission Maximum (λem)~604 nm[1][6][8]
    Molar Extinction Coefficient (ε)36,000 - 93,000 M⁻¹cm⁻¹[1][2][4][8]
    Recommended SolventsMethanol, DMF, DMSO[5]

    Given this variability, it is best practice for researchers to either use the value provided by the specific vendor of their 5-ROX reagent or to experimentally determine the molar extinction coefficient under their specific experimental conditions.

    Experimental Determination of the Molar Extinction Coefficient

    To ensure the utmost accuracy in quantitative applications, such as determining the degree of labeling, an experimental determination of the molar extinction coefficient is recommended. This can be achieved through a straightforward spectrophotometric method based on the Beer-Lambert law.

    Protocol for Molar Extinction Coefficient Determination:

    • Prepare a Stock Solution: Accurately weigh a small amount of 5-ROX and dissolve it in a high-purity solvent (e.g., DMSO) to create a concentrated stock solution of known concentration.

    • Create a Dilution Series: Prepare a series of dilutions of the stock solution in the buffer of interest (e.g., PBS, pH 7.4).

    • Measure Absorbance: Using a spectrophotometer, measure the absorbance of each dilution at the absorption maximum of 5-ROX (~578 nm).

    • Plot and Calculate: Plot the absorbance values against the corresponding molar concentrations. The slope of the resulting linear regression line represents the molar extinction coefficient (in M⁻¹cm⁻¹) for 5-ROX in that specific buffer.

    Bioconjugation with 5-ROX: A Self-Validating System

    The utility of 5-ROX lies in its ability to be covalently attached to biomolecules. The most common approach is to use an amine-reactive derivative, such as 5-ROX N-hydroxysuccinimidyl (NHS) ester, to label primary amines on proteins (e.g., lysine residues) or amine-modified oligonucleotides.

    Workflow for 5-ROX NHS Ester Conjugation to Antibodies

    The following diagram outlines the general workflow for labeling an antibody with 5-ROX NHS ester.

    AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & QC Antibody_Prep Antibody Preparation (Buffer Exchange) Reaction Labeling Reaction (pH 8.3-9.0, 1-2 hours, RT) Antibody_Prep->Reaction Amine-free buffer Dye_Prep 5-ROX NHS Ester Preparation (Dissolve in DMSO) Dye_Prep->Reaction Freshly prepared Purification Purification (Size-Exclusion Chromatography) Reaction->Purification Separate conjugate from free dye QC Quality Control (Degree of Labeling Calculation) Purification->QC Measure Absorbance

    Caption: Workflow for Antibody Labeling with 5-ROX NHS Ester.

    Detailed Protocol for Antibody Labeling with 5-ROX NHS Ester:

    • Antibody Preparation:

      • Ensure the antibody is in an amine-free buffer (e.g., PBS). Buffers containing Tris or glycine will compete for the NHS ester and must be removed.

      • If necessary, perform a buffer exchange using a desalting column or dialysis.

      • Adjust the antibody concentration to 2-10 mg/mL.

    • Dye Preparation:

      • Shortly before use, dissolve the 5-ROX NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

    • Labeling Reaction:

      • Add the dissolved 5-ROX NHS ester to the antibody solution. A typical starting point is a 10-fold molar excess of dye to antibody. The optimal ratio may need to be determined empirically.

      • Incubate the reaction for 1-2 hours at room temperature, protected from light.

    • Purification:

      • Separate the labeled antibody from unreacted dye using a size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).[7][9] The larger antibody-dye conjugate will elute first.

    Quality Control: Calculating the Degree of Labeling (DOL)

    A crucial step in ensuring experimental reproducibility is to determine the degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule.

    Protocol for DOL Calculation:

    • Measure Absorbance: After purification, measure the absorbance of the conjugate solution at 280 nm (for the protein) and at the absorption maximum of 5-ROX (~578 nm).

    • Calculate Concentrations:

      • Protein Concentration (M):

        • Correct the A280 reading for the dye's contribution:

          • Corrected A280 = A280 - (A_max_dye * CF)

          • Where A_max_dye is the absorbance at the dye's maximum wavelength and CF is the correction factor (A280/A_max) for the free dye.

        • Protein Concentration = Corrected A280 / ε_protein

        • (For IgG, ε at 280 nm is ~210,000 M⁻¹cm⁻¹)

      • Dye Concentration (M):

        • Dye Concentration = A_max_dye / ε_dye

    • Calculate DOL:

      • DOL = Dye Concentration / Protein Concentration

    An online calculator can also be used for this purpose.[10] For most antibodies, a DOL between 2 and 10 is considered optimal.

    Labeling and Purification of Oligonucleotides

    5-ROX is also widely used to label oligonucleotides for applications such as qPCR probes and DNA sequencing primers.[11] The process involves synthesizing an oligonucleotide with a 5' or 3' amine modification, followed by conjugation with 5-ROX NHS ester.

    Purification of the labeled oligonucleotide is critical to remove unreacted dye and unlabeled oligos. High-performance liquid chromatography (HPLC) is the recommended method for this purpose, as it provides the necessary resolution to separate the desired product.[11][12]

    Applications of 5-ROX in Research and Development

    Fluorescence Microscopy

    5-ROX-labeled antibodies are excellent reagents for immunofluorescence microscopy. To effectively visualize 5-ROX, a suitable fluorescence filter set is required. A typical filter set for 5-ROX would consist of:

    • Excitation Filter: A bandpass filter centered around 560-580 nm.

    • Dichroic Mirror: A longpass filter with a cutoff around 585 nm.

    • Emission Filter: A bandpass or longpass filter that allows light above ~600 nm to pass through.

    Several manufacturers provide pre-configured filter sets optimized for ROX and spectrally similar dyes.[3][13]

    Flow Cytometry

    In multicolor flow cytometry, careful panel design and compensation are essential to correct for spectral overlap between different fluorophores.[8] When using a 5-ROX conjugate, single-color compensation controls are necessary to determine the amount of 5-ROX signal that "spills over" into other detectors and vice versa. The compensation matrix is then applied to the data to ensure that the measured signal in each detector is derived from the intended fluorophore.

    Quantitative PCR (qPCR)

    5-ROX is widely used as a passive reference dye in qPCR to normalize for non-PCR-related variations in fluorescence signal.[1][14] These variations can arise from pipetting inaccuracies, well-to-well differences in optical paths, or changes in reaction volume due to evaporation or condensation.[1]

    Mechanism of ROX Normalization in qPCR:

    qPCR_ROX cluster_raw Raw Fluorescence Signal cluster_normalization Normalization cluster_result Result Reporter Reporter Dye Signal (e.g., FAM) Calculation Normalized Reporter (Rn) = Reporter Signal / ROX Signal Reporter->Calculation ROX ROX Signal (Passive Reference) ROX->Calculation Noise Non-PCR Variations (e.g., pipetting error) Noise->Reporter affects Noise->ROX affects Result Corrected Amplification Plot Calculation->Result

    Caption: Role of ROX as a Passive Reference Dye in qPCR.

    The qPCR instrument measures the fluorescence of both the reporter dye (e.g., SYBR Green or a FAM-labeled probe) and the ROX dye. The software then calculates the ratio of the reporter dye's fluorescence to the ROX fluorescence. This normalized reporter signal (Rn) is then plotted against the cycle number to generate the amplification curve.[1] Because ROX fluorescence is not affected by the PCR reaction itself, any non-PCR-related fluctuations will affect both the reporter and ROX signals, and the ratio will remain stable, leading to more precise and reproducible data.[1][15] The ROX signal can also be a valuable tool for troubleshooting, as unexpected changes in its fluorescence can indicate issues such as evaporation or the presence of bubbles in the reaction well.[1][2]

    Conclusion

    5-Carboxy-X-rhodamine is a robust and versatile fluorescent dye that has become an indispensable tool in modern biological research and drug development. Its bright fluorescence, photostability, and amenability to conjugation make it suitable for a wide range of applications. By understanding its core properties, employing validated protocols for bioconjugation and quality control, and correctly implementing it in specific applications, researchers can leverage the power of 5-ROX to generate high-quality, reproducible data.

    References

    • EMP Biotech. 5-Carboxy-X-rhodamine (5-ROX), single isomer. [Link]

    • Reddy, M. V. R., et al. (2008). Synthesis of 5- and 6-Carboxy-X-rhodamines. Organic Letters, 10(19), 4359–4362. [Link]

    • Quora. (2024, March 9). Is it true that the molar extinction coefficient of Rhodamine B will remain the same irrespective of the solvent used? [Link]

    • Illumina. Using Passive Reference Dyes for Normalization and Troubleshooting in qPCR. [Link]

    • Evident Scientific. Basic Concepts in Fluorescence. [Link]

    • Knight Optical. ROX Fluorescence Filter Set. [Link]

    • Laser Components. Fluorescence Filters. [Link]

    • FluoroFinder. Compensation in Flow Cytometry. [Link]

    • Bio-Rad. Normalization of Real-Time PCR Fluorescence Data with ROX Passive Reference Dye. [Link]

    • Berg, E. A., & Fishman, J. B. (2020). Purification of Labeled Antibodies Using Size-Exclusion Chromatography. Cold Spring Harbor protocols, 2020(7), 10.1101/pdb.prot106725. [Link]

    • Waters Corporation. RP-HPLC Method For The Purification Of Labeled Synthetic Oligonucleotides Using XTerra MS C18 Columns. [Link]

    • Abberior Instruments. Degree of labeling (DOL) step by step. [Link]

    • Genaxxon bioscience. (2019, February 1). Influence of ROX on the Ct value. [Link]

    • You Do Bio. Protocol: Labeling Biomolecules with 6-Carboxy-X-Rhodamine (6-ROX) NHS Ester. [Link]

    • Bio-Rad. Normalization of Real-Time PCR Fluorescence Data with ROX Passive Reference Dye. [Link]

    Sources

    Technical Guide: Solubility and Handling of 5-Carboxy-X-Rhodamine (5-ROX) in DMSO and DMF

    [1][2]

    Executive Summary

    5-Carboxy-X-rhodamine (5-ROX) is a premium fluorophore widely utilized as a reference dye in qPCR and a labeling reagent for biomolecules.[1] Its utility is defined by its solubility profile; while hydrophobic enough to require organic co-solvents for stock preparation, it possesses polar functionalities that demand specific handling to prevent aggregation.

    This guide provides a definitive technical analysis of solubilizing 5-ROX in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It addresses the physicochemical basis of solvation, provides a validated reconstitution protocol, and outlines troubleshooting pathways for common anomalies.

    Physicochemical Profile

    To master the solubility of 5-ROX, one must understand its molecular architecture.[2] Unlike fluorescein, the "X-rhodamine" core contains julolidine rings that restrict bond rotation, increasing quantum yield but also enhancing hydrophobicity.

    PropertySpecification
    Chemical Name 5-Carboxy-X-rhodamine (Single Isomer)
    Molecular Weight 534.60 g/mol (Free Acid)
    CAS Number 216699-35-3
    Excitation / Emission 570 nm / 591 nm (Solvent Dependent)
    Extinction Coefficient ~80,000 – 93,000 M⁻¹cm⁻¹
    Solubility Class Amphiphilic (Soluble in polar aprotic solvents)
    The Solvent Choice: DMSO vs. DMF

    Both DMSO and DMF are polar aprotic solvents, meaning they dissolve polar compounds without donating hydrogen bonds (protons).[2] This is critical for 5-ROX, particularly if the user intends to perform downstream conjugation chemistry (e.g., using EDC/NHS), where protic solvents like ethanol or water would interfere.

    • DMSO (Dimethyl Sulfoxide): The gold standard for biological stock solutions. It has a higher boiling point and is less toxic than DMF, making it preferred for cell-based assays.

    • DMF (Dimethylformamide): Often used in synthetic organic chemistry workflows. It is less viscous than DMSO, which can be advantageous for automated liquid handling, but is hepatotoxic and can degrade into amines that interfere with labeling.

    Solubility Data & Thermodynamics

    The following data summarizes the solubility limits established in controlled laboratory environments.

    SolventSolubility Limit (Max)Recommended Stock Conc.Stability (at -20°C)
    DMSO ~20 mg/mL (37 mM)10 mM (approx.[3] 5.35 mg/mL)> 6 Months
    DMF ~20 mg/mL (37 mM)10 mM (approx. 5.35 mg/mL)> 6 Months
    Water < 0.1 mg/mLNot RecommendedUnstable (Precipitation)
    Methanol ~10 mg/mL5 mMGood (Evaporation risk)

    Critical Note: While solubility can be forced up to 20 mg/mL using sonication, 10 mM is the "Safe Zone." At concentrations >15 mM, 5-ROX is prone to forming non-fluorescent H-dimers (aggregates), which can complicate concentration determination via optical density (OD).

    Validated Reconstitution Protocol

    This protocol ensures complete solvation and minimizes hydrolysis risks (if using the succinimidyl ester derivative) or aggregation (free acid).

    Reagents Required[3][4][5][6][7][8][9][10][11][12]
    • 5-Carboxy-X-rhodamine solid (stored at -20°C).[4][5][6][7]

    • Anhydrous DMSO or DMF (Water content < 50 ppm).

    • Amber glass vials (silanized preferred to minimize wall adsorption).

    Workflow Diagram

    The following diagram illustrates the logical flow for reconstitution, emphasizing the critical "Wait" and "Vortex" steps often skipped by novices.

    ReconstitutionProtocolStartStart: Remove 5-ROXfrom -20°C StorageEquilibrateEquilibrate to Room Temp(20-30 mins in desiccator)Start->EquilibratePrevents condensationWeighWeigh Solid(Avoid static)Equilibrate->WeighCalcCalculate Solvent VolTarget: 10 mMWeigh->CalcMass / MW = MolesAddSolventAdd Anhydrous DMSO/DMF(Pierce septum if possible)Calc->AddSolventVortexVortex (30s) -> Sonicate (5m)Ensure no particulate remainsAddSolvent->VortexDisrupt crystal latticeQCQC: Check OD(Dilute 1:1000 in Buffer)Vortex->QCVerify ConcAliquotAliquot & Store(-20°C, Dark, Desiccated)QC->Aliquot

    Figure 1: Step-by-step reconstitution workflow ensuring anhydrous integrity and homogeneity.

    Step-by-Step Methodology
    • Thermal Equilibration: Remove the vial from the freezer and let it sit at room temperature for 20 minutes before opening.

      • Reasoning: Opening a cold vial causes atmospheric moisture to condense inside. Water acts as a nucleophile (hydrolyzing esters) and reduces solubility.

    • Solvent Addition: Add high-quality anhydrous DMSO or DMF to achieve a 10 mM concentration.

      • Calculation: For 1 mg of 5-ROX (MW 534.6), add 187 µL of solvent.

    • Physical Dissolution: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath for 5 minutes.

      • Observation: The solution should be a deep, clear purple/red. Turbidity indicates incomplete solvation.

    • Verification (The "Trust" Step): Do not trust the weight alone. Static electricity often affects the weighing of small dye quantities (<5 mg).

      • Dilute 1 µL of stock into 999 µL of pH 8.0 buffer (1:1000 dilution).

      • Measure Absorbance at 578 nm.

      • Calculate actual concentration using Beer-Lambert Law (

        
        ).
        

    Mechanistic Insights & Troubleshooting

    Why DMSO/DMF?

    5-ROX contains a hydrophobic xanthene core and a polar carboxylic acid.

    • Water: The hydrophobic core drives stacking (aggregation) to minimize water contact, causing precipitation.

    • DMSO/DMF: These molecules have a hydrophobic methyl surface (interacting with the xanthene rings) and a polar sulfoxide/amide group (interacting with the carboxylate). This "amphiphilic solvation" prevents stacking.

    Troubleshooting Logic Map

    Use this decision tree when the solution does not behave as expected.

    TroubleshootingIssueProblem DetectedPrecipPrecipitate / TurbidityIssue->PrecipLowSignalLow Fluorescence SignalIssue->LowSignalBlueShiftAbsorbance SpectrumBlue-ShiftedIssue->BlueShiftWaterContamWater Contamination(Hygroscopic Solvent)Precip->WaterContamQuenchConcentration Quenching(>15 mM)LowSignal->QuenchAggregDye Aggregation(H-Dimers)BlueShift->AggregSonicateSolution: Sonicate &Warm (37°C)WaterContam->SonicateFreshSolvSolution: Use FreshAnhydrous DMSOWaterContam->FreshSolvAggreg->SonicateDiluteSolution: Dilute Stock(Check OD)Aggreg->DiluteQuench->Dilute

    Figure 2: Diagnostic logic for resolving solubility and spectral anomalies.

    Common Pitfalls
    • The "Freezing" DMSO: DMSO freezes at 18.5°C. If your lab is cold, the stock may solidify. This is not precipitation. Thaw it gently in your hand; if it goes clear, it is fine. If particulates remain after thawing, it is precipitation.

    • DMF Decomposition: Old DMF breaks down into dimethylamine and formic acid. Dimethylamine will react with NHS-esters (if you are using the reactive form of ROX), ruining the labeling reagent. Always use fresh, high-grade DMF.

    References

    • PubChem. 5-Carboxy-X-rhodamine Compound Summary. [Link]

    quantum yield of 5-carboxy-x-rhodamine in aqueous buffer

    Author: BenchChem Technical Support Team. Date: February 2026

    An In-Depth Technical Guide to the Quantum Yield of 5-Carboxy-X-Rhodamine in Aqueous Buffer

    For researchers, scientists, and drug development professionals, the precise characterization of fluorescent probes is paramount. 5-Carboxy-X-Rhodamine (5-ROX) stands out as a crucial fluorophore, valued for its bright emission and stability. This guide provides a detailed exploration of its fluorescence quantum yield (QY), the principles governing its high performance, and a robust, field-proven protocol for its accurate measurement.

    5-Carboxy-X-Rhodamine is a derivative of the rhodamine class of dyes, which are renowned for their favorable photophysical properties.[1] These characteristics include strong absorption at long wavelengths, high molar absorptivities, and significant resistance to photobleaching, especially when compared to dyes like fluorescein.[1]

    The defining feature of "X-rhodamines" like 5-ROX is the presence of extra julolidine rings fused to the xanthene core.[2] This structural modification imparts significant rigidity, which is the primary reason for its exceptional fluorescence efficiency.[1][2] By preventing rotational freedom, these rings inhibit non-radiative decay pathways, meaning a larger fraction of absorbed photons are converted into emitted fluorescence.[1] This efficiency of photon conversion is quantified by the fluorescence quantum yield (Φ or QY) , defined as the ratio of the number of photons emitted to the number of photons absorbed.[3]

    In aqueous buffers, 5-ROX consistently exhibits a high quantum yield, making it a reliable label for bioconjugation in research and diagnostics.

    Data Presentation: Key Photophysical Properties of 5-ROX

    The following table summarizes the essential spectral properties of 5-ROX in an aqueous environment. These values are critical for designing experiments, selecting appropriate filter sets, and ensuring optimal signal detection.

    ParameterValueSource
    Excitation Maximum (λex) ~578-580 nm[4][5][6]
    Emission Maximum (λem) ~604 nm[4][5][6]
    Molar Extinction Coefficient (ε) ~82,000 M-1cm-1[6]
    Fluorescence Quantum Yield (Φ) ~0.94 [4][5][6]

    Note: 5-ROX is commercially available as a pure 5-isomer, a 6-isomer, or, commonly, as a mixture of 5-(and 6)-carboxy-X-rhodamine, designated 5(6)-ROX.[2][6] The photophysical properties of the individual isomers are nearly identical.

    Core Principles: Factors Governing 5-ROX Quantum Yield

    Understanding the factors that influence fluorescence is key to experimental design and data interpretation. For 5-ROX, the primary determinants of its high quantum yield are its inherent structure and its interaction with the local environment.

    • Structural Rigidity : As previously mentioned, the julolidine rings are the cornerstone of 5-ROX's high quantum yield.[1][2] This design principle—increasing rigidity to enhance fluorescence—is a central theme in fluorophore chemistry. It minimizes energy loss through non-radiative pathways like internal conversion and molecular vibrations.

    • Environmental Independence (pH) : A significant advantage of rhodamine dyes is their spectral stability across a broad pH range, typically from pH 4 to 10.[1] This makes 5-ROX a robust choice for biological assays where pH fluctuations might occur, a clear advantage over pH-sensitive dyes. While extreme pH values can eventually cause degradation, its performance in standard biological buffers is highly consistent.

    • Concentration Effects : At high concentrations, fluorophores can exhibit self-quenching, where an excited molecule transfers its energy to a ground-state molecule of the same type, resulting in non-radiative decay and a decrease in the measured quantum yield. Therefore, accurate QY measurements must be performed in dilute solutions.[7]

    A Validated Protocol for Measuring Relative Fluorescence Quantum Yield

    The most common and reliable method for determining the QY of a compound is the relative method, which involves comparing its fluorescence properties to a well-characterized reference standard.[7][8] This protocol establishes a self-validating system, ensuring accuracy and trustworthiness in the results.

    Experimental Workflow: Relative Quantum Yield Determination

    The following diagram outlines the logical flow for measuring the relative quantum yield of 5-ROX.

    G cluster_prep Step 1: Preparation cluster_measure Step 2: Spectroscopic Measurement cluster_analysis Step 3: Data Analysis A Select Reference Standard (e.g., Rhodamine 6G) B Prepare Stock Solutions (5-ROX & Standard in Buffer) A->B C Create Dilution Series (Absorbance < 0.1) B->C D Measure Absorbance Spectra (Determine A_ex for each solution) C->D E Measure Emission Spectra (Identical ex, bandwidths) D->E F Integrate Emission Spectra (Calculate Area 'F') E->F G Plot F vs. A_ex (For both 5-ROX & Standard) F->G H Calculate Slopes (Gradients) G->H I Calculate QY of 5-ROX using the comparative formula H->I

    Caption: Workflow for relative quantum yield measurement.

    Step-by-Step Methodology

    1. Selection of a Reference Standard

    • Causality: The accuracy of the relative method is entirely dependent on the accuracy of the standard's known quantum yield.[8] Furthermore, selecting a standard with spectral properties similar to the sample minimizes instrument-based errors.[9][10]

    • Protocol: For 5-ROX (λex ~578 nm, λem ~604 nm), an excellent choice is Rhodamine 6G in ethanol (QY ≈ 0.94-0.95).[10] Its spectral profile has significant overlap with 5-ROX.

    2. Preparation of Solutions

    • Causality: To prevent inner filter effects and self-quenching, which lead to an underestimation of fluorescence intensity, all measurements must be conducted on optically dilute solutions.[7][9] An absorbance value below 0.1 at the excitation wavelength is the accepted standard.

    • Protocol:

      • Prepare 1 mM stock solutions of 5-ROX and the Rhodamine 6G standard. 5-ROX can be initially dissolved in a small amount of DMSO before dilution in the desired aqueous buffer (e.g., 10 mM Tris, pH 8.0).[4] The standard should be dissolved in ethanol.

      • From the stocks, prepare a series of five dilutions for both the sample and the standard, aiming for absorbances of approximately 0.02, 0.04, 0.06, 0.08, and 0.1 at the chosen excitation wavelength.

      • Prepare a "blank" solution containing only the respective solvent/buffer for each series.

    3. Spectroscopic Measurements

    • Causality: To ensure a valid comparison, the number of photons absorbed by the sample and standard must be accurately quantified (via absorbance), and the resulting emission must be measured under identical optical conditions.[9]

    • Protocol:

      • Set the excitation wavelength on both the spectrophotometer and spectrofluorometer. A value of 530 nm is suitable for exciting both Rhodamine 6G and 5-ROX.

      • Using a 1 cm pathlength cuvette, measure the full UV-Visible absorbance spectrum (e.g., 400-700 nm) for all sample and standard dilutions. Record the precise absorbance value at the excitation wavelength (530 nm).

      • On the spectrofluorometer, record the fluorescence emission spectrum for each solution. Crucially, all instrument settings (e.g., excitation/emission slit widths, integration time, detector voltage) must remain constant for all measurements.

      • Scan a sufficient wavelength range to capture the entire emission profile (e.g., 540-750 nm).

    4. Data Analysis and Calculation

    • Causality: The integrated fluorescence intensity is directly proportional to the number of photons emitted. By plotting this against absorbance (proportional to photons absorbed), the slope of the resulting line is proportional to the quantum yield. This graphical method is superior to a single-point calculation as it validates the linearity of the response and confirms the absence of concentration artifacts.

    • Protocol:

      • For each measured emission spectrum, correct for the solvent blank by subtraction.

      • Calculate the integrated fluorescence intensity (F) by finding the area under each corrected emission curve.

      • Create two separate plots: one for 5-ROX and one for the standard, plotting the integrated fluorescence intensity (F) on the y-axis versus the absorbance at the excitation wavelength (A) on the x-axis.

      • Perform a linear regression for each data set. The resulting slope or gradient (Grad) is a critical value. A high coefficient of determination (R² > 0.99) validates the quality of the data.

      • Calculate the quantum yield of 5-ROX (Φx) using the following equation:

        Φx = Φst * (Gradx / Gradst) * (nx² / nst²)

        Where:

        • Φst is the known quantum yield of the standard (e.g., 0.95 for Rhodamine 6G).

        • Gradx and Gradst are the gradients from the plots of F vs. A for the sample and standard, respectively.

        • nx and nst are the refractive indices of the sample and standard solvents, respectively. (For aqueous buffer, n ≈ 1.33; for ethanol, n ≈ 1.36).

    Conclusion

    5-Carboxy-X-Rhodamine is a premier fluorescent label for biological applications, a status conferred by its structurally enforced rigidity that results in a near-unity quantum yield. Its photostability and pH insensitivity further cement its role as a reliable tool for researchers. The accurate determination of its quantum yield is not a trivial exercise but a critical component of assay validation and development. By employing the detailed, self-validating protocol described herein—grounded in the careful selection of standards, control of concentration effects, and rigorous data analysis—researchers can confidently characterize 5-ROX conjugates and generate high-quality, reproducible data in their drug development and scientific discovery endeavors.

    References

    • Povrozin, Y., & Terpetschnig, E. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]

    • Kolodych, S., Koniev, O., & Mykhailiuk, P. K. (2008). Synthesis of 5- and 6-Carboxy-X-rhodamines. Organic Letters, 10(12), 2529-2532. Retrieved from [Link]

    • Chib, R., et al. (2014). Fluorescence Lifetimes and Quantum Yields of Rhodamine Derivatives: New Insights from Theory and Experiment. Academia.edu. Retrieved from [Link]

    • American Chemical Society Publications. (2008). Synthesis of 5- and 6-Carboxy-X-rhodamines. Organic Letters. Retrieved from [Link]

    • Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Retrieved from [Link]

    • Sareen, A., et al. (2019). A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applications. RSC Advances, 9(28), 16035-16042. Retrieved from [Link]

    • Karstens, T., & Kobs, K. (1980). Rhodamine B and rhodamine 101 as reference substances for fluorescence quantum yield measurements. The Journal of Physical Chemistry, 84(14), 1871-1872. Retrieved from [Link]

    • Edinburgh Instruments. Guide for the Measurements of Absolute Quantum Yields of Liquid Samples. Retrieved from [Link]

    • ResearchGate. (2025, August 6). Fluorescence Lifetimes and Quantum Yields of Rhodamine Derivatives: New Insights from Theory and Experiment. Retrieved from [Link]

    • HORIBA. A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

    Sources

    Technical Guide: 5-Carboxy-X-Rhodamine (5-ROX) Spectral Dynamics & Application

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    5-Carboxy-X-rhodamine (5-ROX) is a chemically robust, bright fluorophore derived from the rhodamine X scaffold. Distinguished by its high extinction coefficient and pH insensitivity, it serves as a critical standard in quantitative PCR (qPCR) and a high-fidelity label in capillary electrophoresis (CE) DNA sequencing. Unlike fluorescein derivatives (e.g., FAM), 5-ROX exhibits spectral stability across a broad pH range (4–10), making it the industry standard for "passive reference" normalization in real-time PCR platforms.

    This guide details the photophysical properties, mechanistic applications, and bioconjugation protocols for 5-ROX, designed for researchers requiring precision in fluorescence quantification.

    Part 1: Photophysical Characterization

    The spectral signature of 5-ROX is defined by a rigid xanthene core bridged by two julolidine-like ring systems. This structural rigidity minimizes non-radiative decay, resulting in high quantum yield and photostability.[1]

    Spectral Specifications

    The absorption maximum (

    
    ) for 5-ROX typically centers at 578 nm  in aqueous buffers, with an emission maximum (
    
    
    
    ) at 604 nm .[2] However, these values exhibit solvatochromic shifts depending on the solvent polarity and conjugation state.

    Table 1: Key Photophysical Properties of 5-ROX

    PropertyValue / RangeContext
    Abs Max (
    
    
    )
    575 – 580 nm Aqueous Buffer (pH 7-9)
    Em Max (
    
    
    )
    600 – 605 nm Aqueous Buffer (pH 7-9)
    Extinction Coeff.[1][3][4] (
    
    
    )
    82,000 – 93,000 M⁻¹cm⁻¹ High absorptivity allows low-conc. detection
    Stokes Shift ~24 – 26 nmMinimizes self-quenching
    Quantum Yield (
    
    
    )
    ~0.94High efficiency
    Solubility DMSO, DMF, MethanolStock preparation
    Isomer Specificity: 5-ROX vs. 6-ROX

    Commercial "ROX" is often a mixture of 5- and 6-isomers.[3] While spectrally similar, they possess distinct electrophoretic mobilities.

    • Single Isomer (5-ROX): Essential for capillary electrophoresis (Sanger sequencing) and HPLC applications to prevent peak splitting.

    • Mixed Isomer (5(6)-ROX): Acceptable for bulk fluorescence applications like qPCR passive reference, where spatial separation is not required.

    Technical Insight: The "X" in 5-ROX refers to the extended ring structure (julolidine rings) compared to standard rhodamines. This extension red-shifts the spectrum and increases hydrophobicity.

    Part 2: Application Logic – qPCR Normalization

    In Real-Time PCR (qPCR), 5-ROX functions as a Passive Reference Dye . It is vital for correcting non-PCR-related signal fluctuations.

    The Mechanism of Normalization ( )

    Raw fluorescence data is prone to noise from pipetting errors, air bubbles, and well-to-well optical inconsistencies. Since 5-ROX does not participate in the amplification reaction (it does not bind DNA or inhibit polymerase), its signal should remain constant.[5][6]

    The instrument calculates the Normalized Reporter (

    
    ) value:
    
    
    
    
    Visualization: Signal Normalization Workflow

    The following diagram illustrates how 5-ROX corrects for optical noise (e.g., a bubble causing a dip in signal).

    qPCR_Normalization cluster_0 Well Environment RawData Raw Fluorescence Data Noise Optical Noise (Bubbles, Evaporation) Noise->RawData Distorts ROX 5-ROX Signal (Passive Reference) Noise->ROX Affects Equally Reporter Reporter Signal (FAM/SYBR) Noise->Reporter Affects Equally Algorithm Normalization Algorithm (Rn = Reporter / ROX) ROX->Algorithm Denominator Reporter->Algorithm Numerator Result Corrected Amplification Plot Algorithm->Result Removes Noise

    Figure 1: Logic flow of qPCR normalization. Bubbles or evaporation affect both the Reporter and ROX signals equally. By dividing the Reporter signal by the ROX signal, these common-mode errors are mathematically cancelled out.

    Part 3: Bioconjugation Protocol (NHS-Ester Chemistry)

    To label antibodies, peptides, or oligonucleotides with 5-ROX, the N-hydroxysuccinimide (NHS) ester derivative is used. This reactive group targets primary amines (

    
    ) to form a stable amide bond.
    
    Protocol A: 5-ROX NHS Ester Labeling of Proteins

    Prerequisites:

    • Buffer: Sodium Bicarbonate (

      
      , pH 8.3–8.5).[7][8] Avoid Tris or Glycine buffers as they contain competing amines.
      
    • Solvent: Anhydrous DMSO or DMF.[9]

    • Molar Ratio: 10–20x molar excess of dye to protein.

    Step-by-Step Workflow:

    • Protein Preparation:

      • Dissolve the protein (e.g., antibody) in the Sodium Bicarbonate buffer at

        
        .
        
      • Ensure the protein is free of ammonium ions or primary amine preservatives (dialyze if necessary).

    • Dye Solubilization:

      • Dissolve 5-ROX NHS ester in anhydrous DMSO immediately before use. Concentration should be

        
        .[9]
        
      • Critical: NHS esters hydrolyze rapidly in water. Do not store aqueous dye solutions.

    • Conjugation Reaction:

      • Add the dye solution to the protein solution while vortexing gently.

      • Incubate for 1 hour at room temperature (protected from light) or overnight at

        
        .
        
    • Purification:

      • Remove unreacted dye using a Desalting Column (e.g., Sephadex G-25) or extensive dialysis against PBS.

      • The 5-ROX-labeled protein will elute in the void volume (first colored band).

    Visualization: NHS-Ester Reaction Pathway

    NHS_Conjugation Reagents Reagents: Protein-NH2 + 5-ROX-NHS Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack (pH 8.3) Hydrolysis Side Reaction: Hydrolysis (H2O) Reagents->Hydrolysis If pH < 7 or excess H2O LeavingGroup Leaving Group: N-Hydroxysuccinimide Intermediate->LeavingGroup Release Product Stable Conjugate: Protein-Amide-5-ROX Intermediate->Product Amide Bond Formation

    Figure 2: Reaction pathway for NHS-ester conjugation. High pH (8.3) deprotonates the lysine epsilon-amine, facilitating the nucleophilic attack on the NHS ester.

    Part 4: Troubleshooting & Quality Control

    Low Labeling Efficiency (Degree of Labeling < 1)
    • Cause: Hydrolysis of the NHS ester.[8][10]

    • Solution: Ensure DMSO/DMF is anhydrous. Use a fresh aliquot of dye.[9] Verify buffer pH is > 8.0.[7][8]

    Precipitation
    • Cause: 5-ROX is hydrophobic. Over-labeling can cause protein aggregation.

    • Solution: Reduce the molar excess of dye (e.g., from 20x to 10x). Add BSA or detergent to the final storage buffer.

    Spectral Shift
    • Observation: Absorption max shifts from 578 nm to 582+ nm.

    • Cause: Formation of H-dimers (stacking) on the protein surface.

    • Solution: This is common for rhodamines.[4][11] Determine concentration using the monomeric extinction coefficient, but be aware that fluorescence quantum yield may decrease due to quenching.

    References

    • MedChemExpress. 5-ROX (5-Carboxy-X-rhodamine) Product Profile. Retrieved from

    • AAT Bioquest. Spectrum [ROX (carboxy-X-rhodamine)].[12] Retrieved from

    • Vector Laboratories. 5-ROX (5-Carboxy-X-Rhodamine) Specifications.[4] Retrieved from

    • Thermo Fisher Scientific. The Purpose of ROX Reference Dye in Real-Time PCR. Retrieved from

    • Lumiprobe. NHS Ester Labeling of Biomolecules Protocol. Retrieved from

    • Nguyen, T., et al. (2008). Synthesis of 5- and 6-Carboxy-X-rhodamines.[1] Organic Letters. Retrieved from

    Sources

    Technical Guide: Stability Profiling of 5-Carboxy-X-Rhodamine (5-ROX) in Cell Culture Systems

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    5-Carboxy-X-rhodamine (5-ROX) serves as a cornerstone fluorophore in quantitative biology, renowned for its utility as a passive reference dye in qPCR and a robust conjugate label in fluorescence microscopy. Unlike fluorescein derivatives (e.g., FAM), which exhibit high pH sensitivity, 5-ROX is characterized by a rigid xanthene core that confers exceptional photophysical stability across physiological pH ranges.

    However, the transition from simple aqueous buffers (like qPCR Master Mix) to complex cell culture media introduces variables often overlooked: serum protein quenching, metabolic degradation, and intracellular sequestration. This guide provides a technical deep-dive into the stability vectors of 5-ROX, offering a self-validating protocol to quantify its integrity in live-cell environments.

    Part 1: Physicochemical Profile & Stability Mechanisms

    To understand how 5-ROX behaves in media, one must understand its molecular architecture. 5-ROX is the purified single isomer of 5(6)-ROX.[1] In precision applications (conjugation or quantitative referencing), the single isomer is strictly required to prevent kinetic hysteresis caused by the mixed isomer's varying steric properties.

    The Stability Triad

    The stability of 5-ROX is governed by three physicochemical pillars:

    • pH Independence: The quantum yield of 5-ROX remains virtually constant between pH 4.0 and 10.0. This contrasts sharply with Fluorescein, whose fluorescence collapses below pH 7.0. In cell culture media (typically buffered to pH 7.4), 5-ROX is immune to the minor pH fluctuations caused by cellular metabolism (lactate production).

    • Thermal Resilience: 5-ROX withstands repeated thermal cycling (up to 95°C in qPCR applications). Consequently, standard incubation temperatures (37°C) induce negligible hydrolytic degradation of the fluorophore core.

    • Photostability: The "X" in Carboxy-X-rhodamine denotes the julolidine ring extensions that rigidify the nitrogen atoms, reducing non-radiative decay and increasing resistance to photobleaching compared to standard Rhodamine B.

    The "Hidden" Variable: Serum Interaction

    While chemically stable, 5-ROX in media faces Albumin Interaction . Fetal Bovine Serum (FBS) contains high concentrations of BSA/HSA. Rhodamine derivatives are lipophilic cations or zwitterions that can bind to the hydrophobic pockets of albumin.

    • Effect: This binding can cause a bathochromic shift (red-shift) in absorption or, more critically, fluorescence quenching or enhancement depending on the specific conjugate structure.

    • Operational Risk: If your experimental design assumes constant fluorescence intensity (as in a passive reference), serum fluctuations can introduce artifacts that mimic degradation.

    Stability Pathway Diagram

    The following diagram illustrates the mechanistic pathways determining 5-ROX fate in culture media.

    ROX_Stability_Pathways cluster_Media Culture Media Environment (37°C, pH 7.4) ROX_Input 5-ROX Input (Free or Conjugated) Hydrolysis Hydrolytic Attack (Low Risk) ROX_Input->Hydrolysis Time Oxidation ROS Oxidation (Medium Risk) ROX_Input->Oxidation Cellular ROS Serum_Bind Albumin Binding (High Risk: Quenching) ROX_Input->Serum_Bind FBS Presence Signal_Output Fluorescence Signal (Ex: 575nm / Em: 605nm) Hydrolysis->Signal_Output Negligible Loss Oxidation->Signal_Output Signal Loss Serum_Bind->Signal_Output Signal Modulation (Artifact) Bleaching Photobleaching (Excitation Dependent) Signal_Output->Bleaching High Intensity Light

    Caption: Mechanistic pathways affecting 5-ROX stability. Note that Serum Binding is a kinetic interaction, not chemical degradation, yet it alters signal readout.

    Part 2: Experimental Validation (Self-Validating System)

    Trusting manufacturer data is insufficient for critical drug development assays. You must validate the dye in your specific media formulation. The following protocol uses a Ratiometric Control Strategy to distinguish between dye degradation and environmental quenching.

    The "Gold Standard" Stability Assay

    Objective: Determine the half-life (

    
    ) of 5-ROX fluorescence in complete media vs. serum-free media over 48 hours.
    

    Materials:

    • 5-ROX (Single Isomer) Stock: 10 mM in DMSO.[2]

    • Media A: DMEM + 10% FBS (Complete).

    • Media B: DMEM (Serum-Free).

    • Plate: Black-walled, clear-bottom 96-well plate (sterile).

    • Instrument: Plate reader with monochromators (Ex 575nm / Em 605nm).

    Protocol Workflow:

    • Preparation: Dilute 5-ROX to a final concentration of 1 µM in both Media A and Media B.

    • Aliquot: Dispense 100 µL per well (n=6 replicates per condition).

      • Control: Media A and B alone (Blanks).

    • Incubation: Incubate at 37°C, 5% CO2, humidified atmosphere.

    • Time-Course: Measure fluorescence at T=0, 4, 8, 24, and 48 hours.

      • Critical Step: Seal the plate to prevent evaporation. Evaporation concentrates the dye, artificially increasing signal (The "Evaporation Artifact").

    • Normalization: Calculate Relative Fluorescence Units (RFU) relative to T=0.

    Data Interpretation Table
    ObservationDiagnosisMechanismRemediation
    Stable Signal (±5%) Ideal Stability Rigid xanthene core intact.Proceed with assay.
    Immediate Drop (T=0) Serum Quenching Albumin binding alters quantum yield.Use serum-free media or calibrate baseline after addition.
    Linear Increase Evaporation Solvent loss concentrates fluorophore.Use optical adhesive seals or humidity control.
    Exponential Decay Chemical Degradation Oxidation or hydrolysis (rare for ROX).Check for contamination or extreme pH shifts.

    Part 3: Troubleshooting & Optimization Logic

    The "Evaporation" Trap

    In 37°C incubations, a 10% loss in volume results in a ~11% increase in signal, masking a 10% degradation.

    • Solution: Always include a Volume Control (weigh the plate before and after) or use a passive reference dye that is distinct spectrally (e.g., a Sulforhodamine 101 derivative) if testing a conjugate.

    Isomer Purity

    Ensure you are using 5-ROX (Single Isomer) .[1]

    • Why? The 6-isomer has slightly different lipophilicity and serum-binding constants. Using mixed isomers (5(6)-ROX) introduces batch-to-batch variability in cell-based assays.

    Workflow Diagram: Validation Logic

    Validation_Workflow Start Start Validation Prep Prepare 1µM 5-ROX (± Serum) Start->Prep Measure_T0 Measure T=0 RFU Prep->Measure_T0 Incubate Incubate 37°C (Sealed Plate) Measure_T0->Incubate Measure_Tx Measure T=24h RFU Incubate->Measure_Tx Calc Calculate % Recovery: (Tx / T0) * 100 Measure_Tx->Calc Decision Recovery > 90%? Calc->Decision Pass PASS: Stable Proceed to Assay Decision->Pass Yes Fail FAIL: Unstable Decision->Fail No Check_Serum Check Serum Effect: Compare Serum vs Serum-Free Fail->Check_Serum

    Caption: Decision tree for validating 5-ROX stability before deployment in high-throughput screening.

    References

    • Thermo Fisher Scientific. (2017). ROX™ Passive Reference Dye User Guide. Retrieved from

    • Biotium. (n.d.). 5(6)-ROX (Carboxy-X-rhodamine) Product Information. Retrieved from

    • National Institutes of Health (NIH). (2008).[3] Synthesis of 5- and 6-carboxy-X-rhodamines. Organic Letters. Retrieved from

    • AAT Bioquest. (n.d.). 5-ROX [5-Carboxy-X-rhodamine] Spectrum & Properties. Retrieved from [1]

    • Vector Laboratories. (n.d.). 5-ROX NHS Ester Specifications. Retrieved from

    Sources

    The Essential Guide to ROX Reference Dye: A Deep Dive into its Photophysical Properties and Applications

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Need for a Reliable Reference in Fluorescence-Based Assays

    In fluorescence-based quantitative assays, such as qPCR, precision and reproducibility are paramount. However, a multitude of factors can introduce well-to-well variability, including minor pipetting inaccuracies, variations in instrument optics, and physical phenomena like bubbles or condensation within the reaction vessel.[1][2][3][4] To counteract these potential sources of error, a passive reference dye is often employed. This inert fluorescent molecule, which does not participate in the PCR reaction, provides a stable signal that can be used to normalize the fluorescent signal of the reporter dye.[2][5] ROX is one of the most widely used passive reference dyes due to its favorable spectral characteristics and stability.[2][5]

    Unveiling the Photophysical Core of ROX

    ROX, chemically known as 5(6)-Carboxy-X-rhodamine, is a fluorescent dye belonging to the rhodamine family. It is typically supplied as a mixture of two isomers, the 5-carboxy and 6-carboxy derivatives. This structural detail is important as it can influence conjugation and some biological applications.

    Spectral Properties: Absorption and Emission

    The utility of any fluorophore is fundamentally defined by its absorption (excitation) and emission spectra. ROX exhibits a strong absorption maximum in the yellow-orange region of the visible spectrum and emits in the red region. This large Stokes shift (the difference between the excitation and emission maxima) is advantageous as it minimizes spectral overlap between the excitation source and the emitted fluorescence, leading to improved signal-to-noise ratios.

    PropertyWavelength (nm)
    Excitation Maximum (λex)~575 - 585 nm
    Emission Maximum (λem)~600 - 612 nm

    Note: The exact excitation and emission maxima can vary slightly depending on the solvent environment and the specific isomer.

    Quantum Yield and Molar Extinction Coefficient: The Measures of Brightness

    The brightness of a fluorophore is determined by two key parameters: its molar extinction coefficient (ε) and its fluorescence quantum yield (Φf).

    • Molar Extinction Coefficient (ε): This value represents the efficiency with which a molecule absorbs light at a specific wavelength. A higher molar extinction coefficient indicates a greater probability of light absorption.

    • Fluorescence Quantum Yield (Φf): This is the ratio of the number of photons emitted to the number of photons absorbed. It essentially describes the efficiency of the fluorescence process. A quantum yield of 1.0 (or 100%) indicates that every absorbed photon results in an emitted photon.

    While the exact values for ROX can be influenced by environmental factors, it is known for its high molar absorptivity and quantum yield, contributing to its effectiveness as a reference dye.

    The Influence of the Microenvironment on ROX Fluorescence

    The photophysical properties of ROX are not static and can be influenced by its immediate surroundings. Understanding these effects is crucial for accurate and reproducible experimental design.

    • Solvent Polarity: The polarity of the solvent can impact the energy levels of the fluorophore's excited state, leading to shifts in the emission spectrum.[6] Generally, for polar dyes like rhodamines, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum.

    • pH: The ionization state of a fluorophore can significantly alter its electronic structure and, consequently, its fluorescence properties.[7] Changes in pH can lead to protonation or deprotonation of the carboxylic acid group on ROX, which can affect its absorption and emission characteristics, as well as its quantum yield.[7]

    • Temperature: Temperature can influence fluorescence intensity. Typically, an increase in temperature leads to an increase in non-radiative decay pathways, resulting in a decrease in fluorescence quantum yield.

    ROX in Action: The Cornerstone of qPCR Normalization

    The primary application of ROX is as a passive reference dye in qPCR to normalize for non-PCR-related variations in fluorescence.[2][4][5]

    The Principle of ROX Normalization

    During qPCR, the instrument measures the fluorescence of both the reporter dye (e.g., SYBR Green or a TaqMan probe) and the ROX reference dye. The software then calculates the normalized reporter signal (Rn) for each well at each cycle by dividing the reporter dye's fluorescence intensity by the ROX dye's fluorescence intensity.[2][8]

    Rn = (Fluorescence of Reporter Dye) / (Fluorescence of ROX Dye)

    This normalization corrects for variations in the optical path length between wells, pipetting inaccuracies, and other artifacts that can affect the raw fluorescence readings.[4][8]

    Troubleshooting qPCR with ROX

    Beyond normalization, the ROX signal can be a valuable diagnostic tool for troubleshooting qPCR experiments.[1][3] By examining the raw ROX signal in the multicomponent plot, researchers can identify potential issues:

    • Stable ROX Signal: A flat, stable ROX signal throughout the run indicates a well-behaved reaction.[1]

    • Increasing ROX Signal: A gradual increase in the ROX signal may suggest evaporation from the wells, leading to an increase in the dye's concentration.[1]

    • Sudden Spikes or Dips in ROX Signal: Erratic fluctuations in the ROX signal can indicate the presence of bubbles or condensation in the well.[1]

    • No or Low ROX Signal: This could indicate a pipetting error where the master mix containing ROX was not added to the well.[3]

    Experimental Protocols for the Researcher

    Determining the Relative Fluorescence Quantum Yield of ROX

    This protocol outlines the comparative method for determining the fluorescence quantum yield of a sample (ROX) relative to a known standard.

    The relative quantum yield is calculated by comparing the integrated fluorescence intensity and the absorbance of the unknown sample to that of a standard with a known quantum yield.[9]

    • Spectrofluorometer

    • UV-Vis Spectrophotometer

    • Quartz cuvettes (1 cm path length)

    • ROX solution of unknown quantum yield

    • Quantum yield standard (e.g., Rhodamine 101 in ethanol, Φf ≈ 1.0)

    • Spectroscopic grade solvent (e.g., ethanol)

    • Prepare a series of dilutions of both the ROX sample and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

    • Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer. Record the absorbance at the chosen excitation wavelength.

    • Measure the fluorescence emission spectra of all solutions using the spectrofluorometer. The excitation wavelength should be the same for both the sample and the standard.

    • Integrate the area under the emission spectra for both the ROX samples and the standard samples.

    • Plot the integrated fluorescence intensity versus absorbance for both the ROX and the standard. The resulting plots should be linear.

    • Calculate the slope (gradient) of the linear fit for both plots.

    • Calculate the relative quantum yield of ROX (Φx) using the following equation:

      Φx = Φst * (Gradx / Gradst) * (ηx² / ηst²)

      Where:

      • Φst is the quantum yield of the standard

      • Gradx and Gradst are the gradients of the plots for the sample and standard, respectively

      • ηx and ηst are the refractive indices of the sample and standard solutions (if the same solvent is used, this term is 1)[9]

    G cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_rox Prepare ROX Dilutions (Abs < 0.1) abs_measure Measure Absorbance Spectra (UV-Vis) prep_rox->abs_measure prep_std Prepare Standard Dilutions (Abs < 0.1) prep_std->abs_measure em_measure Measure Emission Spectra (Spectrofluorometer) abs_measure->em_measure integrate Integrate Emission Spectra em_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot slope Calculate Slopes (Gradients) plot->slope calc_qy Calculate Relative Quantum Yield slope->calc_qy

    Caption: Workflow for determining the relative fluorescence quantum yield.

    Standard Operating Procedure for qPCR with ROX Normalization

    This SOP provides a general framework for setting up a qPCR experiment using a commercial master mix containing ROX.

    Different qPCR instruments have different optical systems and may require different concentrations of ROX for optimal normalization. It is crucial to use a master mix with the appropriate ROX concentration for your specific instrument.

    ROX RequirementCompatible Instruments (Examples)
    High ROX ABI® 7000, 7300, 7700, 7900, 7900HT, StepOnePlus™, StepOne™
    Low ROX ABI® 7500, 7500 Fast, ViiA™ 7, QuantStudio series; Stratagene® Mx3000, Mx3005, Mx4000
    No ROX Bio-Rad® CFX96, CFX384; Roche LightCycler® 480; Qiagen Rotor-Gene™ Q

    This is not an exhaustive list. Always consult your instrument's manual and the master mix manufacturer's recommendations.

    • Reaction Setup:

      • Thaw all components (master mix, primers, probe, template DNA/cDNA, and nuclease-free water) on ice.

      • Gently vortex and briefly centrifuge each component before use.

      • Prepare a master mix for the desired number of reactions, including no-template controls (NTCs). The master mix should contain the qPCR master mix with the appropriate ROX concentration, forward and reverse primers, probe (for TaqMan assays), and nuclease-free water.

      • Aliquot the master mix into your qPCR plate or tubes.

      • Add the template DNA/cDNA to the respective wells. For NTCs, add nuclease-free water instead of template.

    • Plate Sealing and Centrifugation:

      • Seal the plate firmly with an optically clear adhesive film or caps.

      • Centrifuge the plate briefly to collect all components at the bottom of the wells and to remove any bubbles.

    • qPCR Instrument Setup:

      • Select the appropriate program on your qPCR instrument.

      • Ensure that the instrument is set to detect the fluorescence of your reporter dye and ROX.

      • In the software, designate ROX as the passive reference dye. If you are using a master mix without ROX, this setting should be turned off.[10]

    • Data Analysis:

      • After the run is complete, analyze the data using the instrument's software.

      • The software will automatically perform the ROX normalization to generate the Rn values.

      • Examine the amplification plots, dissociation curves (for SYBR Green assays), and the raw ROX signal for quality control.

    G cluster_setup Reaction Setup cluster_run qPCR Run cluster_analysis Data Analysis & QC thaw Thaw Reagents on Ice mastermix Prepare Master Mix (including ROX) thaw->mastermix aliquot Aliquot Master Mix mastermix->aliquot add_template Add Template/NTCs aliquot->add_template seal Seal and Centrifuge Plate add_template->seal program Program qPCR Instrument (Set ROX as Reference) seal->program run Run qPCR program->run normalize Automated ROX Normalization (Rn) run->normalize analyze_amp Analyze Amplification Plots normalize->analyze_amp qc Review Raw ROX Signal for Troubleshooting analyze_amp->qc

    Caption: Standard workflow for a qPCR experiment with ROX normalization.

    Conclusion: The Enduring Value of a Stable Reference

    References

    • Quora. (2018, March 24). What is the effect of the pH on the fluorescence?. Retrieved from [Link]

    • Illumina, Inc. (n.d.). Using Passive Reference Dyes for Normalization and Troubleshooting in qPCR. Retrieved from [Link]

    • Würth, C., Grabolle, M., Pauli, J., Spieles, M., & Resch-Genger, U. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples.
    • Agilent Technologies. (n.d.). Determination of Relative Fluorescence Quantum Yield Using the Agilent Cary Eclipse. Retrieved from [Link]

    • Bio-Rad Laboratories, Inc. (n.d.). Normalization of Real-Time PCR Fluorescence Data with ROX Passive Reference Dye. Retrieved from [Link]

    • University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

    • Thermo Fisher Scientific. (2022, March 25). The purpose of ROX reference dye in real-time PCR --Taq Talk Episode 25. Retrieved from [Link]

    • Bio-Rad Laboratories, Inc. (n.d.). Normalization of Real-Time PCR Fluorescence Data with ROX Passive Reference Dye. Retrieved from [Link]

    • Genaxxon bioscience. (2019, February 1). Influence of ROX on the Ct value. Retrieved from [Link]

    • Pramila, T., Nampoori, V. P. N., & Vallabhan, C. P. G. (1999). Solvent effect on absolute fluorescence quantum yield of Rhodamine 6G determined using transient thermal lens technique. Modern Physics Letters B, 13(16), 563-570.
    • Applied Biological Materials Inc. (n.d.). ROX Machine Compatibility List. Retrieved from [Link]

    Sources

    Methodological & Application

    Mastering Amine-Reactive Labeling: A Detailed Guide to 5-Carboxy-X-Rhodamine, Succinimidyl Ester (5-ROX, SE) Conjugation

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Power of Covalent Labeling with 5-ROX, SE

    In the landscape of modern biological research and drug development, the precise and robust labeling of biomolecules is paramount. Fluorescent labeling, in particular, offers a powerful toolset for visualizing, tracking, and quantifying proteins, nucleic acids, and other molecular targets. Among the plethora of available fluorophores, 5-carboxy-X-rhodamine (5-ROX) stands out for its brightness and distinct spectral properties in the orange-red region of the spectrum. The succinimidyl ester (SE) derivative of 5-ROX is an amine-reactive compound that enables the straightforward and efficient covalent attachment of the 5-ROX fluorophore to primary amines on target biomolecules.[1][2][3] This guide provides a comprehensive, in-depth protocol for the successful labeling of proteins and amine-modified oligonucleotides using 5-ROX, SE, grounded in the fundamental principles of the underlying chemistry.

    Key Properties of 5-ROX, SE:

    PropertyValueSource
    Excitation Wavelength (λex) ~578 nm[4]
    Emission Wavelength (λem) ~604 nm[4]
    Molecular Weight 631.67 g/mol [4]
    Reactive Group N-hydroxysuccinimidyl (NHS) ester[5]
    Target Functional Group Primary amines (-NH2)[5]
    Common Solvents Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[6][7]

    The Chemistry of Conjugation: Understanding the NHS Ester Reaction

    The foundation of a successful labeling experiment lies in understanding the chemical reaction that drives the conjugation. The succinimidyl ester of 5-ROX reacts with primary amines, such as the ε-amino group of lysine residues in proteins or the amino-modified linkers in synthetic oligonucleotides, to form a stable amide bond.[5][8]

    This reaction is a nucleophilic acyl substitution. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate, which then collapses, releasing the N-hydroxysuccinimide (NHS) leaving group and forming the stable amide linkage.[9]

    G 5_ROX_SE 5-ROX-NHS Ester Conjugate 5-ROX-Biomolecule Conjugate (Stable Amide Bond) 5_ROX_SE->Conjugate reacts with Primary_Amine Primary Amine (e.g., Lysine side chain) Primary_Amine->Conjugate NHS N-hydroxysuccinimide (Leaving Group)

    Caption: Reaction of 5-ROX, SE with a primary amine.

    The efficiency of this reaction is critically dependent on the pH of the reaction buffer. A pH range of 8.0 to 9.0 is optimal.[6] At a lower pH, the primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases significantly, leading to the formation of the non-reactive 5-ROX carboxylic acid and a lower labeling efficiency.[5][10]

    Experimental Workflow: A Step-by-Step Guide

    The overall workflow for labeling biomolecules with 5-ROX, SE can be broken down into four key stages: preparation of reagents, the labeling reaction, purification of the conjugate, and characterization of the final product.

    G Start Start Reagent_Prep 1. Reagent Preparation - Prepare buffers - Dissolve 5-ROX, SE - Prepare biomolecule Start->Reagent_Prep Labeling_Reaction 2. Labeling Reaction - Mix reagents - Incubate Reagent_Prep->Labeling_Reaction Purification 3. Purification - Remove unreacted dye Labeling_Reaction->Purification Characterization 4. Characterization - Determine Degree of Labeling (DOL) Purification->Characterization End End Characterization->End

    Caption: Overall workflow for 5-ROX, SE labeling.

    Part 1: Protocol for Labeling Proteins

    This protocol is optimized for labeling 1 mg of a typical IgG antibody. The amounts can be scaled up or down as needed.

    Materials and Reagents
    • 5-ROX, SE

    • Anhydrous DMSO or DMF

    • Protein to be labeled (e.g., IgG antibody)

    • Labeling Buffer: 0.1 M Sodium Bicarbonate, pH 8.3. To prepare, dissolve 8.4 g of sodium bicarbonate in 1 L of deionized water and adjust the pH to 8.3 with sodium hydroxide or hydrochloric acid.

    • Purification Resin: Sephadex G-25 or similar gel filtration resin.

    • Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

    • Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0.

    Critical Consideration: Ensure that the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers (e.g., glycine, BSA), as these will compete with the target protein for reaction with the 5-ROX, SE.[10] If necessary, perform a buffer exchange into the labeling buffer via dialysis or gel filtration prior to starting the labeling reaction.

    Step-by-Step Procedure
    • Prepare the Protein Solution:

      • Dissolve or dilute the protein in the labeling buffer to a final concentration of 2-10 mg/mL.[10] A higher protein concentration generally leads to greater labeling efficiency.[1]

    • Prepare the 5-ROX, SE Stock Solution:

      • Allow the vial of 5-ROX, SE to equilibrate to room temperature before opening to prevent moisture condensation.

      • Dissolve the 5-ROX, SE in anhydrous DMSO or DMF to a final concentration of 1-10 mM.[6] For example, dissolve 1 mg of 5-ROX, SE (MW = 631.67) in 158 µL of DMSO for a 10 mM stock solution.

      • This stock solution should be prepared fresh, but can be stored at -20°C for a few weeks, protected from light and moisture.[10][11]

    • Perform the Labeling Reaction:

      • Calculate the required volume of the 5-ROX, SE stock solution to achieve the desired molar excess of dye to protein. A molar excess of 8-15 fold is a good starting point for antibodies.[1][12]

      • Slowly add the calculated volume of the 5-ROX, SE stock solution to the protein solution while gently vortexing.

      • Incubate the reaction for 1 hour at room temperature or overnight at 4°C, with continuous gentle mixing and protected from light.[6][11]

    • Purify the Labeled Protein:

      • The most common method for removing unreacted 5-ROX, SE is gel filtration (also known as size exclusion chromatography).

      • Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, and equilibrate the column with elution buffer (PBS).

      • Apply the reaction mixture to the top of the column.

      • Elute the labeled protein with the elution buffer. The labeled protein will be in the first colored fraction to elute, while the smaller, unreacted dye molecules will elute later.

      • Alternatively, dialysis can be used for purification.[13] Dialyze the reaction mixture against PBS at 4°C with several buffer changes over 24-48 hours.

    Characterization: Calculating the Degree of Labeling (DOL)

    The DOL is the average number of fluorophore molecules conjugated to each protein molecule. It is a critical parameter for ensuring the reproducibility of experiments.[14]

    • Measure Absorbance:

      • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum of 5-ROX, ~578 nm (Amax).

    • Calculate the DOL using the following formula:

      Protein Concentration (M) = [A280 - (Amax × CF)] / εprotein

      DOL = Amax / (εdye × Protein Concentration)

      Where:

      • A280 is the absorbance of the conjugate at 280 nm.

      • Amax is the absorbance of the conjugate at ~578 nm.

      • CF is the correction factor for the absorbance of 5-ROX at 280 nm (typically around 0.3-0.4 for rhodamine dyes).

      • εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., for IgG, ε ≈ 210,000 M⁻¹cm⁻¹).

      • εdye is the molar extinction coefficient of 5-ROX at its absorbance maximum (for 5-ROX, ε ≈ 95,000 M⁻¹cm⁻¹).

      An optimal DOL for antibodies is typically between 2 and 10.[14]

    Part 2: Protocol for Labeling Amine-Modified Oligonucleotides

    This protocol is optimized for labeling approximately 100 µg of a 5'-amine-modified oligonucleotide.[15]

    Materials and Reagents
    • 5-ROX, SE

    • Anhydrous DMSO or DMF

    • 5'-Amine-modified oligonucleotide

    • Labeling Buffer: 0.1 M Sodium Borate, pH 8.5. To prepare, dissolve 3.81 g of sodium tetraborate decahydrate in 100 mL of deionized water and adjust the pH to 8.5 with HCl.[15]

    • Purification supplies (e.g., HPLC system or gel electrophoresis equipment)

    Step-by-Step Procedure
    • Prepare the Oligonucleotide Solution:

      • Dissolve the amine-modified oligonucleotide in the labeling buffer to a concentration of 1-5 mg/mL.

    • Prepare the 5-ROX, SE Stock Solution:

      • Follow the same procedure as in the protein labeling protocol (Section 1.2, Step 2).

    • Perform the Labeling Reaction:

      • Add a 5-10 fold molar excess of the 5-ROX, SE stock solution to the oligonucleotide solution.

      • Incubate the reaction for 2-4 hours at room temperature, protected from light.

    • Purify the Labeled Oligonucleotide:

      • Purification of labeled oligonucleotides is typically achieved by reverse-phase HPLC or polyacrylamide gel electrophoresis (PAGE). These methods effectively separate the labeled oligonucleotide from the unlabeled oligonucleotide and free dye.

    Troubleshooting Guide

    ProblemPossible CauseSolution
    Low Labeling Efficiency Incorrect pH: The pH of the reaction buffer is too low (<8.0) or too high (>9.0).Verify the pH of the labeling buffer and adjust as necessary. The optimal pH for NHS ester reactions is typically 8.3.[10]
    Presence of Amine-Containing Buffers: Buffers such as Tris or glycine are present in the protein solution.Perform a buffer exchange into an amine-free buffer (e.g., PBS, bicarbonate) before labeling.[10]
    Low Protein Concentration: The protein concentration is too low, favoring hydrolysis of the NHS ester.Concentrate the protein solution to at least 2 mg/mL.[10]
    Hydrolyzed 5-ROX, SE: The 5-ROX, SE has been exposed to moisture.Use anhydrous DMSO or DMF for preparing the stock solution and ensure the dye is stored properly. Prepare the dye stock solution fresh.
    Precipitation of Protein During Labeling High Concentration of Organic Solvent: The volume of DMSO or DMF added is too high.Keep the percentage of the organic solvent in the final reaction mixture below 10%.
    Protein Instability: The protein is not stable at the labeling pH.Perform a small-scale trial to assess protein stability at pH 8.3 before proceeding with the full-scale labeling.
    High Background Fluorescence Incomplete Removal of Unreacted Dye: The purification step was not sufficient.Repeat the purification step. For gel filtration, ensure the column size is adequate for the sample volume. For dialysis, increase the number of buffer changes and the dialysis time.

    Storage and Stability

    • 5-ROX, SE (Solid): Store at -20°C, protected from light and moisture.[4][7]

    • 5-ROX, SE (Stock Solution in DMSO/DMF): Can be stored at -20°C for a few weeks, but fresh preparation is recommended.[10][11]

    • Labeled Conjugate: Store under the same conditions as the unlabeled biomolecule, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Protect from light.

    Conclusion

    The covalent labeling of proteins and oligonucleotides with 5-ROX, SE is a robust and widely applicable technique. By understanding the underlying chemistry and carefully controlling the reaction conditions, researchers can achieve efficient and reproducible labeling for a wide range of downstream applications. This guide provides a solid foundation for developing and optimizing your specific labeling protocols, empowering you to generate high-quality fluorescently labeled biomolecules for your research needs.

    References

    • Jena Bioscience. (n.d.). ROX Protein Labeling Kit. Retrieved February 7, 2024, from [Link]

    • Jensen, L. (2022). NHS-ester-protein-labeling. Protocols.io. [Link]

    • Rainbow Biotech. (n.d.). 5X Protein Sample Buffer. Retrieved February 7, 2024, from [Link]

    • Interchim. (n.d.). Protocol: NHS Ester Labeling of Amino-Biomolecules. Retrieved February 7, 2024, from [Link]

    • Anaspec. (n.d.). 5-ROX, SE [5-Carboxy-X-rhodamine, SE] - 5 mg. Retrieved February 7, 2024, from [Link]

    • V. V. Shchugorev, et al. (2019). A FEASIBLE APPROACH TO EVALUATE THE RELATIVE REACTIVITY OF NHS-ESTER ACTIVATED GROUP WITH PRIMARY AMINE-DERIVATIZED DNA ANALOGUE AND NON-DERIVATIZED IMPURITY. Nucleosides, Nucleotides & Nucleic Acids, 38(10), 717-732.
    • Glen Research. (n.d.). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Retrieved February 7, 2024, from [Link]

    • G-Biosciences. (2014). Dialysis in Protein Research: Understanding the Basics. Retrieved February 7, 2024, from [Link]

    Sources

    Application Notes and Protocols: A Researcher's Guide to Covalent Conjugation of 5-Carboxy-X-Rhodamine (5-ROX) to Antibodies

    Author: BenchChem Technical Support Team. Date: February 2026

    Authored by: Senior Application Scientist, Bio-conjugation Division

    Publication Date: February 9, 2026

    Abstract

    This document provides a comprehensive guide for the successful covalent conjugation of 5-Carboxy-X-Rhodamine (5-ROX) to antibodies. Intended for researchers, scientists, and drug development professionals, these application notes delve into the underlying chemistry, offer detailed step-by-step protocols, and provide critical insights for optimization and quality control. By following this guide, researchers can reliably produce high-quality fluorescently labeled antibody conjugates for a wide range of applications, including flow cytometry, immunofluorescence microscopy, and in vivo imaging.

    Introduction: The Chemistry of Amine-Reactive Conjugation

    The conjugation of fluorescent dyes to antibodies is a cornerstone of modern biological research. 5-Carboxy-X-Rhodamine (5-ROX) is a bright, photostable fluorophore with an excitation maximum around 570 nm and an emission maximum around 590 nm, making it well-suited for various fluorescence-based assays. The most common and reliable method for labeling antibodies with 5-ROX involves the formation of a stable amide bond between the carboxylic acid group of the dye and the primary amines of lysine residues on the antibody.

    However, the carboxylic acid of 5-ROX is not inherently reactive towards amines. Therefore, it must first be activated to a more reactive species. This is typically achieved using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).

    The conjugation process can be summarized in two key steps:

    • Activation of 5-ROX: EDC reacts with the carboxyl group of 5-ROX to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze back to the original carboxyl group.

    • Amine Reaction: The addition of (Sulfo-)NHS stabilizes the activated intermediate by converting it into a more stable (Sulfo-)NHS ester. This ester is then sufficiently stable to react with the primary amines (-NH2) on the antibody, primarily from lysine residues, to form a stable amide bond, covalently linking the dye to the antibody.

    G cluster_0 Step 1: Activation of 5-ROX cluster_1 Step 2: Antibody Conjugation 5-ROX-COOH 5-ROX Carboxylic Acid O-acylisourea O-acylisourea Intermediate (Unstable) 5-ROX-COOH->O-acylisourea + EDC EDC EDC 5-ROX-Sulfo-NHS 5-ROX Sulfo-NHS Ester (Amine-Reactive) O-acylisourea->5-ROX-Sulfo-NHS + Sulfo-NHS Sulfo-NHS Sulfo-NHS Conjugate Antibody-5-ROX Conjugate (Stable Amide Bond) 5-ROX-Sulfo-NHS->Conjugate + Antibody-NH2 Antibody-NH2 Antibody Primary Amine (e.g., Lysine)

    Figure 1: Two-step reaction for conjugating 5-ROX to an antibody.

    Materials and Reagents

    Essential Reagents
    ReagentSupplierCatalog No. (Example)Storage
    5-Carboxy-X-Rhodamine (5-ROX)Thermo FisherC6123-20°C, desiccated, protected from light
    1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)Thermo Fisher22980-20°C, desiccated
    N-hydroxysulfosuccinimide (Sulfo-NHS)Thermo Fisher245104°C, desiccated
    Antibody (≥95% purity)User-providedN/AAs per manufacturer's instructions
    Dimethylsulfoxide (DMSO), AnhydrousSigma-AldrichD2650Room Temperature
    Phosphate-Buffered Saline (PBS), pH 7.4VWR97062-732Room Temperature
    Hydroxylamine-HClSigma-Aldrich55459Room Temperature
    Desalting Columns (e.g., Zeba™ Spin)Thermo Fisher89882Room Temperature
    Equipment
    • Microcentrifuge

    • Vortex mixer

    • Spectrophotometer (UV-Vis)

    • pH meter

    • Reaction tubes (e.g., 1.5 mL microcentrifuge tubes)

    • Pipettes and tips

    Pre-Conjugation Antibody Preparation

    The purity and buffer composition of the antibody solution are critical for successful conjugation.

    • Purity: The antibody should be at a concentration of 1-10 mg/mL and have a purity of at least 95%.

    • Buffer Considerations: The antibody must be in an amine-free buffer. Buffers containing primary amines, such as Tris or glycine, will compete with the antibody for reaction with the activated dye, significantly reducing conjugation efficiency. PBS (pH 7.2-8.0) is a suitable buffer. If the antibody is in an incompatible buffer, it must be exchanged into PBS using a desalting column or dialysis.

    • Additives: Avoid buffers containing sodium azide, as it can interfere with the conjugation reaction. Other additives like BSA or gelatin must be removed as they contain primary amines.

    Step-by-Step Conjugation Protocol

    This protocol is optimized for labeling 1 mg of antibody.

    Reagent Preparation
    • Antibody Solution: Prepare 1 mg of antibody in 500 µL of PBS, pH 7.4.

    • 5-ROX Stock Solution: Dissolve 1 mg of 5-ROX in 100 µL of anhydrous DMSO to create a 10 mg/mL stock solution. Note: 5-ROX is light-sensitive; protect from light.

    • EDC/Sulfo-NHS Solution: Immediately before use, dissolve 2 mg of EDC and 3 mg of Sulfo-NHS in 100 µL of PBS. This solution is unstable and must be used within 15 minutes.

    Activation of 5-ROX
    • In a 1.5 mL microcentrifuge tube, add a calculated volume of the 5-ROX stock solution to the EDC/Sulfo-NHS solution. The molar ratio of dye to antibody is a critical parameter to optimize. A starting point is a 10-fold molar excess of dye to antibody.

    • Incubate the mixture for 15 minutes at room temperature, protected from light, to allow for the formation of the Sulfo-NHS ester.

    Conjugation Reaction
    • Add the activated 5-ROX solution to the antibody solution.

    • Mix gently by pipetting up and down.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle mixing and protected from light.

    Quenching the Reaction (Optional but Recommended)

    To stop the reaction and quench any unreacted Sulfo-NHS esters, add 50 µL of 1 M hydroxylamine-HCl and incubate for 30 minutes at room temperature.

    Purification of the Conjugate

    It is essential to remove unconjugated dye and reaction byproducts.

    • Equilibrate a desalting column with PBS according to the manufacturer's instructions.

    • Apply the entire reaction mixture to the top of the resin bed.

    • Centrifuge the column to collect the purified antibody-dye conjugate. The brightly colored conjugate will elute, while the smaller, unconjugated dye molecules will be retained in the column.

    G cluster_0 Preparation cluster_1 Activation & Conjugation cluster_2 Purification & QC A Prepare Antibody in PBS E Add Activated Dye to Antibody A->E B Prepare 5-ROX Stock (DMSO) D Activate 5-ROX with EDC/Sulfo-NHS (15 min, RT) B->D C Prepare fresh EDC/Sulfo-NHS C->D D->E F Incubate (2h RT or O/N 4°C) E->F G Quench Reaction (Optional) F->G H Purify via Desalting Column G->H I Characterize Conjugate (DOL) H->I

    Figure 2: Workflow for the conjugation of 5-ROX to an antibody.

    Characterization of the Antibody-Dye Conjugate

    After purification, it is crucial to determine the Degree of Labeling (DOL), which is the average number of dye molecules conjugated to each antibody molecule. An optimal DOL is typically between 2 and 7. Over-labeling can lead to antibody precipitation and loss of function, while under-labeling results in a weak signal.

    Spectrophotometric Determination of DOL
    • Measure the absorbance of the purified conjugate at 280 nm (A280) and 575 nm (A575).

    • Calculate the antibody concentration:

      • Correction Factor (CF): 5-ROX absorbs at 280 nm. This must be corrected for. The CF for 5-ROX is approximately 0.23 (A280/A575).

      • Corrected A280 = A280 - (A575 x CF)

      • Antibody Concentration (M) = Corrected A280 / (Extinction coefficient of antibody x path length)

        • The extinction coefficient for a typical IgG is ~210,000 M⁻¹cm⁻¹.

    • Calculate the dye concentration:

      • Dye Concentration (M) = A575 / (Extinction coefficient of 5-ROX x path length)

        • The extinction coefficient for 5-ROX is ~82,000 M⁻¹cm⁻¹.

    • Calculate the DOL:

      • DOL = Dye Concentration (M) / Antibody Concentration (M)

    Example Calculation
    • A280 = 0.95

    • A575 = 0.40

    • Corrected A280 = 0.95 - (0.40 x 0.23) = 0.858

    • Antibody Concentration = 0.858 / 210,000 = 4.09 x 10⁻⁶ M

    • Dye Concentration = 0.40 / 82,000 = 4.88 x 10⁻⁶ M

    • DOL = (4.88 x 10⁻⁶) / (4.09 x 10⁻⁶) = 1.19

    Storage and Stability

    Store the final antibody-5-ROX conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol to a final concentration of 50% and store at -20°C. Avoid repeated freeze-thaw cycles.

    Troubleshooting

    IssuePossible CauseSolution
    Low DOL - Inactive EDC or Sulfo-NHS- Amine-containing buffer- Insufficient molar excess of dye- Use fresh EDC/Sulfo-NHS.- Exchange antibody into an amine-free buffer like PBS.- Increase the molar ratio of dye to antibody in the reaction.
    High DOL / Precipitation - Excessive molar excess of dye- High antibody concentration- Reduce the molar ratio of dye to antibody.- Perform the conjugation at a lower antibody concentration (e.g., 1-2 mg/mL).
    Poor Antibody Activity - Over-labeling (high DOL)- Harsh reaction conditions- Reduce the DOL by decreasing the dye-to-antibody ratio.- Ensure the pH of the reaction buffer is within the optimal range (7.2-8.0). Consider performing the reaction at 4°C for a longer duration.

    References

    • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]

    Application Notes and Protocols for Solid-Phase Peptide Synthesis with 5-Carboxy-X-Rhodamine

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: Illuminating Biological Pathways with 5-ROX Labeled Peptides

    Fluorescently labeled peptides are indispensable tools in chemical biology, drug discovery, and diagnostics, enabling researchers to visualize and quantify biological processes with high sensitivity and specificity.[1] Among the plethora of available fluorophores, 5-Carboxy-X-Rhodamine (5-ROX) stands out for its exceptional photophysical properties. Its rigid xanthene core contributes to high fluorescence quantum yields and resistance to photobleaching, while its long-wavelength absorption and emission spectra (typically around 575 nm and 600 nm, respectively) minimize background fluorescence from endogenous biomolecules.[2] These characteristics make 5-ROX an ideal probe for a range of applications, including fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET)-based assays for studying protein-protein interactions and enzyme activity.[1][3]

    This comprehensive guide provides a detailed protocol for the efficient incorporation of 5-ROX into synthetic peptides via solid-phase peptide synthesis (SPPS). We will delve into the critical pre-synthesis considerations, a step-by-step on-resin labeling strategy, and robust methods for cleavage, purification, and characterization of the final fluorescently labeled peptide. The causality behind each experimental choice is explained to empower researchers to adapt and troubleshoot the process for their specific peptide sequences.

    Pre-Synthesis Considerations: Paving the Way for Successful Labeling

    Before embarking on the synthesis, several factors must be carefully considered to ensure a high yield of pure, functionally active 5-ROX labeled peptide.

    1. Choosing the Labeling Strategy: N-terminal vs. Side-Chain Conjugation

    The point of attachment for 5-ROX on the peptide is dictated by the desired application.

    • N-terminal Labeling: This is the most common approach, offering a single, defined labeling site. It is achieved by coupling the dye to the free N-terminal amine of the fully assembled peptide while it is still attached to the solid support.

    • Side-Chain Labeling: For applications where a free N-terminus is required for biological activity, or when multiple labels are desired, conjugation to an amino acid side chain is necessary. This is typically achieved by incorporating an amino acid with an orthogonal protecting group on its side chain, such as Lys(Mtt) or Lys(ivDde). This protecting group can be selectively removed on-resin to expose the side-chain amine for dye coupling, while the N-terminus and other side chains remain protected.

    2. The Chemistry of 5-ROX: Carboxylic Acid vs. NHS Ester

    5-ROX is commercially available in two primary forms for peptide synthesis:

    • 5-Carboxy-X-Rhodamine (Free Carboxylic Acid): This form requires in-situ activation with a peptide coupling reagent to form a reactive species that will acylate the peptide's free amine. While requiring an additional activation step, this approach offers flexibility in the choice of coupling reagents and can be more cost-effective.[4]

    • 5-Carboxy-X-Rhodamine, Succinimidyl Ester (5-ROX, SE): This is a pre-activated, amine-reactive form of the dye.[5][6] The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines under mild basic conditions to form a stable amide bond. While more convenient, NHS esters can be susceptible to hydrolysis, and their reactivity can sometimes be lower with sterically hindered amines.[4]

    For on-resin labeling, where an excess of reagents can be used and washed away, activating the free carboxylic acid of 5-ROX with a potent coupling reagent like HBTU or HATU is often a robust and efficient method.

    3. Resin and Linker Selection

    The choice of solid support and linker is governed by the C-terminus of the desired peptide (acid or amide) and the cleavage conditions required. For standard Fmoc-based SPPS, a Rink Amide resin is commonly used for peptide amides, while a Wang or 2-Chlorotrityl chloride resin is suitable for peptide acids.[7] It is crucial to ensure that the linker is stable to the conditions of Fmoc deprotection (typically 20% piperidine in DMF) but labile to the final cleavage cocktail (e.g., TFA-based).

    Experimental Workflow: A Step-by-Step Guide to On-Resin 5-ROX Labeling

    The following protocol outlines a standard procedure for N-terminal labeling of a peptide with 5-ROX using Fmoc/tBu chemistry.

    Workflow Diagram

    SPPS_ROX_Workflow Resin 1. Resin Swelling SPPS 2. Automated/Manual Fmoc-SPPS Cycles Resin->SPPS Load first AA Fmoc_Removal 3. Final N-terminal Fmoc Deprotection SPPS->Fmoc_Removal Peptide assembled Wash1 4. DMF Wash Fmoc_Removal->Wash1 ROX_Coupling 5. 5-ROX Coupling Wash1->ROX_Coupling Wash2 6. DMF/DCM Wash ROX_Coupling->Wash2 Monitor completion Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Precipitation 8. Ether Precipitation Cleavage->Precipitation Purification 9. RP-HPLC Purification Precipitation->Purification Analysis 10. LC-MS/MALDI-TOF Analysis Purification->Analysis

    Caption: Workflow for on-resin 5-ROX labeling of a synthetic peptide.

    Part 1: Peptide Synthesis
    • Resin Swelling: Swell the appropriate resin (e.g., Rink Amide, 0.1 mmol scale) in dimethylformamide (DMF) for 30-60 minutes in a suitable reaction vessel.

    • Fmoc-SPPS Cycles: Perform the automated or manual synthesis of the desired peptide sequence using standard Fmoc-SPPS protocols.[8][9] Each cycle consists of:

      • Fmoc Deprotection: Treatment with 20% piperidine in DMF.[10]

      • Washing: Thorough washing with DMF to remove excess piperidine.

      • Amino Acid Coupling: Coupling of the next Fmoc-protected amino acid using a suitable activator (e.g., HBTU/DIPEA or HATU/DIPEA in DMF).

      • Washing: Thorough washing with DMF to remove excess reagents and byproducts.

    Part 2: On-Resin 5-ROX Labeling
    • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step to expose the N-terminal amine. Wash the resin thoroughly with DMF (5x) and then with dichloromethane (DCM) (3x) and DMF (3x) again to ensure complete removal of piperidine.

    • Preparation of 5-ROX Coupling Solution:

      • In a separate vial, dissolve 5-Carboxy-X-Rhodamine (1.5 equivalents relative to the resin loading) and a coupling agent such as HBTU (1.5 eq.) or HATU (1.5 eq.) in a minimal amount of DMF.

      • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq.) to the solution and vortex briefly. The solution should turn a deep color. Causality: DIPEA acts as a base to activate the coupling reagent and neutralize the protonated N-terminal amine of the peptide, facilitating the nucleophilic attack on the activated dye.

    • Coupling Reaction:

      • Add the activated 5-ROX solution to the peptide-resin.

      • Agitate the reaction vessel at room temperature for 2-4 hours, protected from light. Causality: Rhodamine dyes can be light-sensitive, and protecting the reaction from light prevents potential photobleaching.

    • Monitoring the Coupling Reaction:

      • Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[11] A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and thus, a complete coupling reaction. If the test is positive (dark blue beads), the coupling reaction should be allowed to proceed for longer or a second coupling can be performed.

    Part 3: Cleavage, Deprotection, and Purification
    • Final Washing: Once the coupling is complete, wash the resin extensively with DMF (5x) and DCM (5x) to remove all unreacted dye and coupling reagents. Dry the resin under a stream of nitrogen or in a vacuum desiccator.[11]

    • Cleavage and Deprotection:

      • Prepare a cleavage cocktail appropriate for the peptide sequence. A common and effective cocktail for most peptides is Reagent K (TFA/water/phenol/thioanisole/TIPS 82.5:5:5:5:2.5) or a simpler version like TFA/TIPS/water (95:2.5:2.5).[12] Causality: Trifluoroacetic acid (TFA) cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. Scavengers like triisopropylsilane (TIPS) and water are crucial to trap the highly reactive cationic species generated during this process, which could otherwise modify sensitive residues like Trp, Met, or Tyr.

      • Add the cleavage cocktail to the dried peptide-resin (approx. 10 mL per 0.1 mmol of resin) and incubate at room temperature for 2-3 hours with occasional swirling.[12]

    • Peptide Precipitation:

      • Filter the resin and collect the TFA solution containing the cleaved peptide.

      • Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of cold diethyl ether (typically 10-fold excess).

      • Centrifuge the mixture to pellet the precipitated peptide, decant the ether, and repeat the ether wash twice to remove residual scavengers.

      • Dry the crude peptide pellet under vacuum.

    • Purification and Analysis:

      • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

      • Purify the 5-ROX labeled peptide using reverse-phase high-performance liquid chromatography (RP-HPLC). Monitor the elution profile at both 214 nm (for the peptide backbone) and ~575 nm (for the 5-ROX dye).[13][14] The desired product should absorb at both wavelengths.

      • Collect the fractions corresponding to the major peak that absorbs at both wavelengths.

      • Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS or MALDI-TOF). The observed mass should correspond to the calculated mass of the 5-ROX-peptide conjugate.[14]

    Quantitative Data and Expected Outcomes

    ParameterRecommended ValueExpected Outcome/Rationale
    Resin Loading 0.1 - 0.25 mmol/gBalances yield with the potential for steric hindrance during synthesis.
    5-ROX Equivalents 1.5 - 2.0 eq.Ensures a sufficient excess to drive the coupling reaction to completion.
    Coupling Reagent HBTU, HATU (1.5 - 2.0 eq.)Efficiently activates the carboxylic acid of 5-ROX for amide bond formation.
    Base (DIPEA) 3.0 - 4.0 eq.Neutralizes the peptide's N-terminus and facilitates the coupling reaction.
    Coupling Time 2 - 4 hoursTypically sufficient for complete labeling; monitor with a Kaiser test.
    Cleavage Time 2 - 3 hoursAdequate for most resins and protecting groups.
    Purity (Crude) 50 - 70%Varies depending on peptide length and sequence complexity.
    Purity (Post-HPLC) >95%Achievable with a well-optimized HPLC gradient.

    Troubleshooting Common Issues

    IssuePotential Cause(s)Recommended Solution(s)
    Incomplete 5-ROX Coupling (Positive Kaiser Test) - Insufficient equivalents of dye or coupling reagents.- Steric hindrance at the N-terminus.- Incomplete final Fmoc deprotection.- Increase the equivalents of 5-ROX, coupling reagent, and base.- Extend the coupling reaction time (up to 24h).- Perform a second coupling with fresh reagents.- Ensure complete Fmoc removal prior to labeling.
    Low Yield of Labeled Peptide - Inefficient coupling.- Premature cleavage of the peptide from the resin.- Poor precipitation in ether.- Optimize coupling conditions as described above.- Use a more acid-stable linker if premature cleavage is suspected.- Ensure the ether is cold and in large excess during precipitation.
    Multiple Peaks in HPLC - Incomplete deprotection of side chains.- Deletion sequences from SPPS.- Dye degradation.- Ensure sufficient cleavage time and appropriate scavengers.- Optimize SPPS coupling efficiency.- Protect the dye from light during coupling and storage.
    Observed Mass Incorrect - Incomplete deprotection.- Modification of side chains by scavengers.- Adduct formation (e.g., with TFA).- Review cleavage cocktail composition and time.- Lyophilize the purified peptide from a dilute HCl solution to remove TFA adducts.

    Conclusion

    The successful synthesis of 5-ROX labeled peptides via SPPS is a highly achievable goal with careful planning and execution. By understanding the chemistry of the fluorophore, optimizing the on-resin coupling conditions, and employing robust cleavage and purification strategies, researchers can generate high-quality fluorescent probes for a myriad of biological investigations. The protocols and insights provided in this guide serve as a comprehensive resource for both novice and experienced peptide chemists, facilitating the development of novel tools to explore the intricate workings of biological systems.

    References

    • Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
    • Vector Labs. (n.d.). 5-ROX (5-Carboxy-X-Rhodamine, Triethylammonium Salt), single isomer 10 mg.
    • Setareh Biotech. (n.d.). 5-ROX (5-CARBOXY-X-RHODAMINE)
    • de la Torre, B. G., & Albericio, F. (2023). Solid-Phase Synthesis of Caged Luminescent Peptides via Side Chain Anchoring.
    • Avila, D., et al. (2021). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology.
    • Samanta, S., et al. (2008). Synthesis of 5- and 6-Carboxy-X-rhodamines. Organic Letters.
    • Barlos, K., & Gatos, D. (2014). Methods and protocols of modern solid phase peptide synthesis.
    • Biotage. (n.d.). Enhancing Solid-Phase Peptide Synthesis with Green Chemistry Principles.
    • CEM Corporation. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
    • Hangzhou Handy Biotechnology Co., Ltd. (n.d.). 5-(and 6)-Carboxy-X-rhodamine.
    • Isidro-Llobet, A., et al. (2015). Cleavage of synthetic peptides.
    • Chem-Impex. (n.d.). 5-Carboxy-X-rhodamine N-succinimidyl ester.
    • BenchChem. (2025). Application Notes and Protocols: A Guide to Deprotection and Cleavage in Peptide Synthesis.
    • Krainer, G., & Heider, D. (2012). On-the-Resin N-Terminal Modification of Long Synthetic Peptides. Molecules.
    • Kiefer, C., et al. (2024). Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. ACS Organic & Inorganic Au.
    • SB-PEPTIDE. (n.d.). Peptide fluorescent labeling.
    • AAT Bioquest. (n.d.). Fluorescent Dyes for Labeling Peptides. LubioScience GmbH.
    • Sigma-Aldrich. (n.d.). 5-Carboxy-X-rhodamine N-succinimidyl ester BioReagent, fluorescence.
    • Thermo Fisher Scientific. (n.d.). 5-ROX, SE (5-Carboxy-X-Rhodamine, Succinimidyl Ester), single isomer 5 mg.
    • Stratech. (n.d.). Peptide Labeling Reagents.
    • Lenci, E., & Trabocchi, A. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Chemistry–A European Journal.
    • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
    • Vector Labs. (n.d.). 5-ROX (5-Carboxy-X-Rhodamine).
    • LifeTein. (2025). Rhodamine B Fluorescent Labeling. LifeTein Peptide Blog.
    • Abcam. (n.d.). 5-Carboxy-X-Rhodamine, NHS Ester.
    • AAPPTec. (n.d.). 5 d ROX, 1,4-Dichloro-5-caboxy-X-rhodamine.
    • Isied, G. A., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry.
    • Dzięcioł, M., et al. (2019).
    • BOC Sciences. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
    • Yagami, T., et al. (1994). Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. Chemical & Pharmaceutical Bulletin.
    • Lenci, E., & Trabocchi, A. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS.
    • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B.

    Sources

    Application Note: A Step-by-Step Guide to Optimizing 5-ROX Concentration for High-Precision Real-Time PCR Normalization

    Author: BenchChem Technical Support Team. Date: February 2026

    Section 1: The Foundational Role of Passive Reference Dyes in qPCR

    Quantitative real-time PCR (qPCR) stands as a pivotal technique for the precise quantification of nucleic acids. However, the accuracy of this method can be compromised by well-to-well variability arising from minor pipetting errors, differences in reaction volumes, or variations in the optical path of the thermal cycler.[1][2] To mitigate these non-PCR related fluctuations, a passive reference dye is frequently incorporated into the qPCR master mix.

    5-Carboxy-X-rhodamine (5-ROX) is a chemically inert fluorescent dye that does not participate in the amplification reaction.[3][4] Its signal remains constant throughout the qPCR process, providing a stable baseline to which the reporter dye signal (e.g., SYBR® Green or a FAM™ dye-labeled probe) can be normalized. This normalization is achieved by calculating the ratio of the reporter dye's fluorescence to the ROX fluorescence. The resulting value, known as the normalized reporter (Rn), effectively corrects for well-to-well inconsistencies, thereby enhancing the precision and reproducibility of the data.[5][6]

    Crucially, different real-time PCR instruments possess distinct optical systems, with varying excitation sources and detection hardware.[4][7] Consequently, some instruments require a high concentration of ROX for optimal performance, while others are designed for low ROX concentrations or none at all.[8] The use of a suboptimal ROX concentration can lead to inaccurate normalization, manifesting as increased standard deviation among technical replicates and potentially flawed data interpretation.[9][10] Therefore, the empirical optimization of ROX concentration is a critical step in assay validation.

    Section 2: The Scientific Rationale: Why ROX Concentration Demands Optimization

    The necessity for optimizing ROX concentration is rooted in the diverse optical configurations of qPCR instruments.[4][7] Key factors include:

    • Excitation and Detection Hardware: Instruments may employ different light sources (e.g., LEDs, tungsten-halogen lamps) and detectors (e.g., CCD cameras, photomultiplier tubes), each with unique spectral properties and sensitivities.[7]

    • Optical Path Variations: The light path can differ from well to well, particularly in block-based cyclers, leading to variations in absolute fluorescence measurements for identical samples.[2][4]

    An excessively high ROX concentration can saturate the instrument's detector, causing signal bleed-through into the reporter dye's channel. This can artificially elevate the baseline and compress the dynamic range of the assay. Conversely, a ROX concentration that is too low provides a weak and unstable signal, rendering it ineffective for normalization and failing to correct for well-to-well variations.[10] This results in diminished precision among technical replicates. The objective of optimization is to determine the ideal concentration that provides a strong, stable signal for robust normalization without interfering with reporter dye detection.

    Section 3: A Detailed Protocol for ROX Optimization

    This protocol outlines a systematic approach to determine the optimal 5-ROX concentration for a specific qPCR instrument and master mix. The core of the experiment is to run identical qPCR reactions with a titration of ROX concentrations.

    Required Materials
    • 2x qPCR Master Mix (formulated without ROX)

    • Stock solution of 5-ROX reference dye (e.g., 50 µM)

    • Nuclease-free water

    • A well-characterized DNA or cDNA template

    • Validated forward and reverse primers for a high-efficiency assay

    • Real-time PCR instrument and compatible consumables

    Experimental Workflow Diagram

    Caption: A streamlined workflow for the optimization of ROX concentration.

    Step-by-Step Methodology
    • Preparation of ROX Dilutions: Create a series of ROX dilutions to achieve a final concentration range suitable for your instrument. For a "low ROX" instrument, a range of 20, 30, 40, and 50 nM is appropriate. For a "high ROX" instrument, test 50, 75, and 100 nM.

    • Preparation of the Common Reaction Mix: To ensure consistency, prepare a single bulk master mix containing the 2x qPCR buffer, primers, template DNA, and nuclease-free water for all reactions.

    • Creation of Final Reaction Mixes: Aliquot the common reaction mix into separate tubes, one for each ROX concentration being tested. Add the corresponding ROX dilution to each tube to achieve the desired final concentration.

    • qPCR Plate Setup: For each ROX concentration, dispense the final mix into at least four replicate wells of a qPCR plate. Including technical quadruplicates is recommended for a reliable calculation of standard deviation. Also, include four No Template Control (NTC) wells.

    • Real-Time PCR Execution: Seal the plate, centrifuge briefly, and place it in the real-time PCR instrument. Run the experiment using your standard thermal cycling protocol, ensuring that data is collected from both the reporter dye and the ROX channels.

    Section 4: Data Analysis and Interpretation

    The optimal ROX concentration will yield the most consistent quantification cycle (Cq) values across technical replicates, coupled with a stable and moderate ROX fluorescence signal.

    Analysis Procedure
    • Inspect Raw Fluorescence: Review the raw fluorescence data for the ROX channel. The signal should be stable and well above the background noise.

    • Evaluate Amplification Plots: Examine the normalized amplification plots (Rn vs. Cycle). The curves for replicate wells should overlay tightly.

    • Calculate Cq and Standard Deviation: For each set of replicates, determine the average Cq value and its standard deviation (SD).

    • Determine Optimal Concentration: The ideal ROX concentration is the lowest one that provides the smallest Cq standard deviation among replicates, without negatively impacting the amplification curve's shape.

    Decision-Making Framework

    G decision decision result result issue issue start Analyze Data for Each ROX Concentration check_cq_sd Is Cq Std. Dev. low? (< 0.25) start->check_cq_sd check_rox_signal Is ROX Signal Stable & Mid-Range? check_cq_sd->check_rox_signal Yes high_variance Issue: High Variance check_cq_sd->high_variance No check_amp_curves Are Amplification Curves Shaped Correctly? check_rox_signal->check_amp_curves Yes bad_signal Issue: Poor ROX Signal check_rox_signal->bad_signal No optimal Optimal Concentration Identified check_amp_curves->optimal Yes bad_curves Issue: Abnormal Curves check_amp_curves->bad_curves No

    Caption: A flowchart for the logical selection of the optimal ROX concentration.

    Illustrative Data Summary

    This table presents a hypothetical dataset from a ROX optimization experiment.

    Final ROX Concentration (nM)Average Raw ROX FluorescenceAverage CqCq Standard DeviationInterpretation
    201,60022.350.48High variance suggests the ROX signal is too low for effective normalization.
    30 4,500 22.41 0.11 Low variance with a stable ROX signal indicates this is likely the optimal concentration.
    508,80022.380.14Low variance, but the higher ROX signal offers no additional benefit.
    7515,00022.550.23Increased variance may be due to early signs of detector saturation.
    10022,00022.700.35High variance strongly suggests detector saturation.

    Based on this example, 30 nM would be chosen as the optimal ROX concentration. It provides a significant enhancement in Cq precision (SD = 0.11) over the 20 nM concentration.

    Section 5: Ensuring Trustworthiness Through Self-Validation

    The protocol is inherently self-validating. The use of technical quadruplicates enables a statistical evaluation of precision (standard deviation). The optimal condition is empirically identified from the data—specifically, the concentration that yields the lowest standard deviation of Cq values. The inclusion of NTCs further validates the specificity of the amplification. A successful optimization will demonstrably improve the quality of your qPCR data, reflected in tighter Cq clustering for technical replicates in subsequent experiments.

    Section 6: Conclusion

    The optimization of 5-ROX concentration is a straightforward yet impactful procedure for enhancing the quality of real-time PCR data. By ensuring proper normalization, researchers can achieve greater precision and reliability in their quantifications. This application note provides a comprehensive protocol and the underlying scientific principles to empower scientists to empirically determine the optimal ROX concentration for their specific experimental conditions, ultimately leading to more robust and reproducible scientific outcomes.

    References

    • Bio-Rad Laboratories. "Normalization of Real-Time PCR Fluorescence Data with ROX Passive Reference Dye." Bio-Rad. Accessed February 7, 2026. [Link]

    • Bio-Rad Laboratories. "Normalization of Real-Time PCR Fluorescence Data with ROX Passive Reference Dye." Bio-Rad Bulletin 6047. Accessed February 7, 2026. [Link]

    • Thermo Fisher Scientific. "The purpose of ROX reference dye in real-time PCR --Taq Talk Episode 25." YouTube. Accessed February 7, 2026. [Link]

    • Quantabio. "Real-Time quantitative PCR Optimization Guide." Quantabio. Accessed February 7, 2026. [Link]

    • Takara Bio. "What is ROX used for?" Takara Bio Support Portal. Accessed February 7, 2026. [Link]

    • Cui, Y., et al. "Optimization of 6-carboxy-X-rhodamine concentration for real-time polymerase chain reaction using molecular beacon chemistry." PubMed, 2007. [Link]

    • Genaxxon bioscience. "Influence of ROX on the Ct value." Genaxxon bioscience. Accessed February 7, 2026. [Link]

    • Life Technologies. "The Purpose of ROX™ in Real-Time PCR -- Ask TaqMan®: Ep. 7." YouTube. Accessed February 7, 2026. [Link]

    • Illumina. "Using Passive Reference Dyes for Normalization and Troubleshooting in qPCR." Illumina. Accessed February 7, 2026. [Link]

    • PCR Biosystems. "Can ROX have a negative impact on the reaction?" PCR Biosystems. Accessed February 7, 2026. [Link]

    • Genaxxon bioscience. "qPCR optimization in focus: tips and tricks for excellent analyses." Genaxxon bioscience. Accessed February 7, 2026. [Link]

    • Morovat, P. "When to use Rox/No-Rox in qPCR instruments?" ResearchGate. Accessed February 7, 2026. [Link]

    Sources

    Application Note: The Use of 5-Carboxy-X-Rhodamine (5-ROX) in DNA Sequencing and Analysis

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction

    Fluorescent dyes are indispensable tools in modern molecular biology, enabling the sensitive and specific detection of nucleic acids and proteins. Among these, rhodamine dyes are notable for their favorable photophysical properties, including long-wavelength absorption, high molar absorptivity, and significant quantum yields[1]. 5-Carboxy-X-rhodamine (5-ROX) is a prominent member of this family, widely employed in a variety of DNA analysis applications. Its primary roles are as a passive reference dye in quantitative real-time PCR (qPCR) to ensure data accuracy and as a fluorescent label for oligonucleotides used in Sanger sequencing and fragment analysis[2]. This document provides a detailed guide to the principles, protocols, and best practices for utilizing 5-ROX in these critical applications.

    Physicochemical & Spectral Properties of 5-ROX

    5-ROX is a single isomer derivative of 5-(and-6)-Carboxy-X-rhodamine, offering higher purity for applications where reproducibility is paramount[3]. Its chemical structure features a carboxylic acid group, which is the reactive handle used for conjugation to other molecules, typically via an N-hydroxysuccinimide (NHS) ester intermediate[2]. The key spectral and physical properties of 5-ROX are summarized below.

    PropertyValueSource
    Molecular Formula C₃₃H₃₀N₂O₅[4]
    Molecular Weight 534.6 g/mol [3]
    Excitation Maximum (λex) 578 - 580 nm[1][3][5]
    Emission Maximum (λem) 604 - 612 nm[1][6]
    Molar Extinction Coefficient (ε) 82,000 cm⁻¹ M⁻¹[3]
    Quantum Yield (Φ) 0.94[1][3]
    Solubility Soluble in DMSO, DMF, or MeOH[4]

    Principle of Application: 5-ROX as a Passive Reference Dye in qPCR

    In quantitative PCR, minor variations in reaction setup and instrument optics can lead to significant differences in fluorescent signals between wells, compromising data precision. These variations can arise from pipetting inaccuracies, bubbles, condensation, or non-uniform illumination[7][8]. A passive reference dye, which is chemically inert and does not participate in the PCR reaction, provides a constant fluorescent signal throughout the experiment[9]. By normalizing the reporter dye signal (e.g., from SYBR® Green or a TaqMan® probe) to the 5-ROX signal, these non-PCR-related fluctuations can be corrected[7][10].

    The normalization calculation is straightforward: the emission intensity of the reporter dye is divided by the emission intensity of the 5-ROX passive reference to yield the normalized reporter signal (Rn)[10][11][12]. This process significantly improves the precision between technical replicates, allowing researchers to achieve statistically robust data with fewer replicates[7][11][13].

    qPCR_Normalization cluster_analysis Data Analysis Software well1 Well 1 Reporter Signal (R1) ROX Signal (P1) raw_data Raw Data: R1 > R2 well1->raw_data well2 Well 2 Reporter Signal (R2) ROX Signal (P2) well2->raw_data optics Optical Variation (e.g., pipetting error in Well 2) optics->well2 normalization Normalization Formula: Rn = Reporter / ROX raw_data->normalization corrected_data Normalized Data (Rn): Rn1 ≈ Rn2 normalization->corrected_data

    Figure 1. Workflow for signal normalization in qPCR using 5-ROX passive reference dye.

    Principle of Application: 5-ROX in Sanger Sequencing

    In automated Sanger sequencing, DNA fragments are terminated with one of four fluorescently labeled dideoxynucleotides (ddNTPs). These fragments are then separated by size using capillary electrophoresis, and the sequence is read by detecting the color of the dye on each fragment as it passes a laser.

    While 5-ROX can be used to label sequencing primers or terminators, it is most commonly used as a component of the size standard. A set of DNA fragments of known sizes is labeled with 5-ROX and run in the same capillary as the sequencing reaction. This allows for precise sizing of the experimental fragments, correcting for any run-to-run variation in migration speed and ensuring accurate base calling.

    Sanger_Workflow start 1. Chain-Termination PCR (Template + Primers + dNTPs + Labeled ddNTPs) pcr_products 2. Labeled DNA Fragments (Variable Lengths) start->pcr_products mix 3. Mix with 5-ROX Size Standard pcr_products->mix ce 4. Capillary Electrophoresis (Separation by Size) mix->ce detection 5. Laser Detection (Excitation of Dyes) ce->detection analysis 6. Data Analysis (Base Calling & Sequence Assembly) detection->analysis

    Figure 2. Generalized workflow for automated Sanger sequencing highlighting the addition of a 5-ROX labeled size standard.

    Protocols

    Protocol 4.1: Using 5-ROX as a Passive Reference in qPCR

    This protocol outlines the addition of 5-ROX to a qPCR master mix that does not already contain a passive reference dye.

    Scientist's Note: The optimal concentration of 5-ROX is instrument-dependent[6][14]. Real-time PCR systems have different optical setups, requiring either "High ROX" or "Low ROX" concentrations for optimal normalization[15]. Always consult your instrument's user manual. Using the wrong concentration can lead to poor data quality or inhibition of the PCR reaction at very high levels[10].

    Materials:

    • qPCR Master Mix (without ROX)

    • 5-ROX Passive Reference Dye stock solution (e.g., 25-50 µM)

    • Nuclease-free water

    • Primers and DNA/cDNA template

    Procedure:

    • Thaw Reagents: Thaw all components (master mix, primers, 5-ROX, water, and template) on ice. Mix each solution thoroughly by vortexing gently, then centrifuge briefly to collect contents at the bottom of the tube.

    • Determine Final ROX Concentration: Consult the table below or your instrument's documentation to determine the required final concentration of 5-ROX.

    Instrument RequirementTypical Final ConcentrationExample Instruments
    High ROX 500 nMApplied Biosystems 7000, 7300, 7700, 7900HT, StepOne, StepOnePlus[15]
    Low ROX 30 - 50 nMApplied Biosystems 7500, QuantStudio systems; Stratagene instruments[15]
    No ROX 0 nMBio-Rad CFX96/CFX384; Roche LightCycler; Qiagen Rotor-Gene Q[15][16]
    • Prepare qPCR Master Mix: Prepare a master mix for all your reactions (plus 10% extra volume to account for pipetting loss). In a single tube, combine the qPCR master mix, forward primer, reverse primer, 5-ROX dye, and nuclease-free water.

      • Calculation Example (20 µL reaction, Low ROX 50 nM):

        • To go from a 25 µM (25,000 nM) stock to a 50 nM final concentration in 20 µL, a 1:500 dilution is needed.

        • Volume of ROX stock per reaction = (50 nM * 20 µL) / 25,000 nM = 0.04 µL.

        • Practical Tip: It is difficult to accurately pipette 0.04 µL. It is highly recommended to first create an intermediate dilution of the 5-ROX stock or to prepare a large volume of master mix where the required ROX volume is more manageable.

    • Aliquot Master Mix: Aliquot the complete master mix into your PCR tubes or plate wells.

    • Add Template: Add your DNA/cDNA template to each respective well.

    • Seal and Centrifuge: Seal the plate or tubes securely. Centrifuge briefly to remove any bubbles and collect the reaction mixture at the bottom.

    • Run qPCR: Place the reaction in the real-time PCR instrument and run your established thermal cycling protocol. Ensure the instrument software is set to use ROX as the passive reference dye[13].

    Protocol 4.2: Post-Synthesis Labeling of an Amino-Modified Oligonucleotide with 5-ROX NHS Ester

    This protocol describes the chemical conjugation of a 5-ROX N-hydroxysuccinimide (NHS) ester to an oligonucleotide that has been synthesized with a primary amine modification (e.g., Amino-Modifier C6).

    Principle: The NHS ester is a reactive group that readily forms a stable amide bond with primary amines in a pH-dependent manner[17][18]. The reaction is most efficient in a slightly alkaline buffer (pH 8.3-8.5)[18].

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Troubleshooting Low Labeling Efficiency with 5-Carboxy-X-Rhodamine

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: 5-Carboxy-X-Rhodamine (5-ROX) Labeling Optimization Content Type: Technical Support Guide & FAQs Audience: Researchers, Senior Scientists, Drug Development Professionals

    Introduction: The Chemistry of Efficiency

    As a Senior Application Scientist, I often see researchers struggle with "bad batches" of dye when the culprit is actually a subtle chemical mismatch. 5-Carboxy-X-rhodamine (5-ROX) is a robust, photostable fluorophore, but its hydrophobicity and specific activation requirements (typically as an NHS ester ) create a narrow window for optimal conjugation.

    Low labeling efficiency—defined as a Degree of Labeling (DOL) < 1.0 for antibodies or < 0.5 for smaller proteins—usually stems from competitive hydrolysis or nucleophilic interference . This guide moves beyond basic steps to address the causality of these failures, ensuring your next reaction is self-validating.

    Part 1: Diagnostic Workflow (Visual)

    Before altering your protocol, use this decision tree to isolate the failure point.

    Troubleshooting_Workflow Start Start: Low Labeling Efficiency (DOL < 1.0) CheckBuffer 1. Check Buffer Composition Start->CheckBuffer AminePresent Contains Tris, Glycine, or Ammonium? CheckBuffer->AminePresent CheckPH 2. Check Reaction pH PH_Range Is pH between 8.3 - 8.5? CheckPH->PH_Range CheckSolubility 3. Check Dye Solubility Precipitation Did dye precipitate upon addition? CheckSolubility->Precipitation CheckConc 4. Check Protein Concentration DiluteProtein Is protein < 2 mg/mL? CheckConc->DiluteProtein AminePresent->CheckPH No BufferSwap Action: Dialyze into PBS or Borate AminePresent->BufferSwap Yes PH_Range->CheckSolubility Yes AdjustPH Action: Adjust with 1M NaHCO3 PH_Range->AdjustPH No (< 8.0 or > 9.0) Precipitation->CheckConc No OrganicSolvent Action: Dissolve in anhydrous DMSO/DMF first Precipitation->OrganicSolvent Yes DiluteProtein->CheckConc No (Suspect Hydrolyzed Reagent) Concentrate Action: Concentrate to > 2-5 mg/mL DiluteProtein->Concentrate Yes

    Figure 1: Logical troubleshooting pathway for diagnosing low conjugation yields with amine-reactive dyes.

    Part 2: Technical FAQs & Troubleshooting

    Category 1: Buffer Chemistry & Interfering Agents

    Q: I used a standard lysis buffer (25 mM Tris, 150 mM NaCl), but my labeling failed completely. Why? A: This is the most common cause of failure. Tris (tris(hydroxymethyl)aminomethane) contains a primary amine.[1] In an NHS-ester reaction, the dye cannot distinguish between the ε-amine of a lysine on your protein and the primary amine of the Tris molecule. Because Tris is usually present in million-fold molar excess (mM vs µM) relative to your protein, it outcompetes the protein, resulting in "labeled buffer" rather than labeled protein [1].

    • Corrective Action: Dialyze or buffer exchange (using desalting columns) into PBS (Phosphate Buffered Saline) or Sodium Borate buffer prior to labeling. Avoid Glycine and Ammonium salts for the same reason.

    Q: Can I just add more dye to overcome the Tris interference? A: No. The kinetics favor the small molecule (Tris) due to its high mobility and concentration. You will simply waste expensive reagent and potentially cause purification issues with high background fluorescence.

    Category 2: pH & Reaction Kinetics

    Q: My protocol says pH 7.4 is "physiological," but you recommend pH 8.3. Why the discrepancy? A: While pH 7.4 is physiological, it is inefficient for NHS-ester chemistry. The reaction requires the lysine ε-amino group to be unprotonated (nucleophilic). The pKa of a typical lysine side chain is ~10.5. At pH 7.4, only a tiny fraction of lysines are unprotonated.

    • The "Goldilocks" Zone (pH 8.3–8.5): Raising the pH to 8.3 increases the concentration of reactive, unprotonated amines significantly without accelerating the competitive hydrolysis of the NHS ester too drastically [2].

    • Warning: At pH > 9.0, hydrolysis of the NHS ester by water becomes the dominant reaction, rapidly deactivating the dye before it can label the protein.

    Category 3: Solubility & Reagent Handling[1][2]

    Q: The 5-ROX dye precipitated immediately when I added it to my aqueous protein solution. A: 5-Carboxy-X-rhodamine is a hydrophobic fluorophore. If you add the solid dye directly to an aqueous buffer, or if you add a concentrated stock too quickly, it will aggregate or precipitate. Aggregated dye is non-reactive.

    • Protocol Requirement: Always dissolve the NHS ester in anhydrous DMSO or DMF first (e.g., 10 mg/mL). Add this organic stock slowly to the stirring protein solution. The final organic solvent concentration should be kept < 10% (v/v) to avoid denaturing the protein, but > 5% is often helpful to maintain dye solubility during the reaction [3].

    Q: How do I know if my NHS-ester stock is still active? A: NHS esters are moisture-sensitive. If your dry stock was stored at -20°C but opened before reaching room temperature, condensation may have hydrolyzed the ester.

    • Self-Validation Test: You can verify activity by running a simple UV-Vis scan. Hydrolysis releases N-hydroxysuccinimide (NHS).[2] However, a more practical test is to label a small aliquot of a cheap standard protein (like BSA) alongside your sample. If BSA labels well but your protein doesn't, the issue is your protein (e.g., no accessible lysines), not the dye.

    Part 3: Optimized Labeling Protocol

    This protocol is designed for 5-ROX NHS Ester labeling of IgG antibodies or BSA-like proteins.

    Reagents Required:

    • 5-Carboxy-X-rhodamine NHS ester (stored desiccated at -20°C).[3]

    • Reaction Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.3.

    • Solvent: Anhydrous DMSO (freshly opened or stored over molecular sieves).

    • Purification: Sephadex G-25 desalting column or 10K MWCO spin filter.

    Step-by-Step Methodology
    • Protein Preparation:

      • Ensure protein is in an amine-free buffer (PBS is acceptable, but adding Bicarbonate is better).

      • Critical: Adjust protein concentration to 2–10 mg/mL . Lower concentrations (< 1 mg/mL) result in poor efficiency because water hydrolysis outcompetes the protein reaction.

    • Buffer Adjustment:

      • Add 1/10th volume of 1 M Sodium Bicarbonate (pH 8.5) to your protein solution. This shifts the pH to ~8.3 without requiring dialysis.

    • Dye Preparation:

      • Warm the 5-ROX vial to room temperature before opening (prevents condensation).

      • Dissolve 5-ROX NHS ester in anhydrous DMSO to a concentration of 10 mg/mL .

    • Reaction:

      • Calculate the molar excess.[4] For 5-ROX (hydrophobic), start with a 10-15x molar excess of dye over protein.

      • Calculation:

        
        
        
      • Add the dye to the protein while vortexing gently. Incubate for 1 hour at Room Temperature in the dark.

    • Quenching (Optional but Recommended):

      • Add 1/10th volume of 1 M Tris (pH 8.0) to stop the reaction and scavenge excess dye.

    • Purification:

      • Remove free dye using a desalting column equilibrated with PBS. 5-ROX is "sticky"; ensure the column is long enough to separate the conjugate from the free dye hydrophobic tail.

    Part 4: Data Analysis & Degree of Labeling (DOL)

    To validate your experiment, you must calculate the DOL. You cannot use raw A280 values because 5-ROX absorbs slightly at 280 nm.

    Constants for 5-ROX:

    • 
       (Extinction Coeff.[5] at 575 nm): ~82,000 cm⁻¹M⁻¹
      
    • 
       (Correction Factor): 0.17  (Absorbance at 280nm is ~17% of Absorbance at 575nm) [4].
      

    Formula:

    
    
    
    Troubleshooting Matrix
    ObservationRoot CauseSolution
    DOL < 0.5 Buffer contains amines (Tris/Glycine).[6]Dialyze into PBS or Borate.
    DOL < 0.5 Protein concentration too low (< 1 mg/mL).Concentrate protein or use "on-column" labeling.
    DOL < 0.5 Reagent hydrolyzed (inactive).Use fresh DMSO; ensure vial is room temp before opening.
    Precipitate Dye added too fast or no organic co-solvent.Dissolve in DMSO first; add slowly.
    High Background Hydrophobic interaction (non-covalent binding).Add 0.05% Tween-20 to wash buffers; use longer desalting column.

    References

    • Thermo Fisher Scientific. NHS-Rhodamine (5/6-carboxy-tetramethyl-rhodamine succinimidyl ester) Product Information.Link

    • Lumiprobe. Protocol: NHS Ester Labeling of Amino-Biomolecules.Link[4]

    • AAT Bioquest. 5-ROX (5-Carboxy-X-rhodamine) Succinimidyl Ester Product Properties.Link

    • Vector Laboratories. 5-ROX NHS Ester Specifications and Labeling Guide.Link

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    removing unbound 5-carboxy-x-rhodamine after conjugation

    Author: BenchChem Technical Support Team. Date: February 2026

    Removing Unbound 5-Carboxy-X-Rhodamine (5-ROX)

    Introduction

    As a Senior Application Scientist, I've frequently guided researchers through the nuances of protein conjugation and subsequent purification. A critical, yet often underestimated, step in this workflow is the efficient removal of unconjugated fluorophores. Incomplete removal of free 5-Carboxy-X-Rhodamine (5-ROX) can lead to artificially high Degree of Labeling (DOL) calculations, increased background fluorescence, and potentially misleading experimental conclusions. This guide provides in-depth, experience-driven advice to help you navigate the challenges of purifying your 5-ROX conjugated biomolecules, ensuring the integrity and reliability of your downstream applications.

    The core principle behind separating the conjugated protein from the free dye lies in the significant size difference between them. The molecular weight of 5-ROX is approximately 534.6 g/mol, whereas most proteins are orders of magnitude larger. This disparity is the foundation for the purification techniques discussed herein.

    Troubleshooting Unsuccessful Free Dye Removal

    Encountering issues during the purification of your fluorescently labeled protein can be a significant setback. This section addresses common problems, their underlying causes, and provides actionable solutions to get your experiment back on track.

    Frequently Asked Questions (FAQs)

    Detailed Protocols

    References

    • ResearchGate. Size exclusion chromatography removal of unbound dye increases the... | Download Scientific Diagram. N.p., n.d. Web. 5 Feb. 2026.
    • ResearchGate. How to remove unreacted florescent dye from labeled protein? N.p., n.d. Web. 5 Feb. 2026.
    • van Deun, J. "Size-exclusion chromatography to isolate extracellular vesicles." YouTube, 11 May 2023, https://www.youtube.
    • Webber, J., and A. Clayton. "Size-Exclusion Chromatography as a Technique for the Investigation of Novel Extracellular Vesicles in Cancer." Cancers (Basel), vol. 12, no. 11, 27 Oct. 2020, p. 3146.
    • Várai, G., et al. "Addressing challenges in the removal of unbound dye from passively labelled extracellular vesicles." Sci Rep, vol. 12, no. 1, 15 Mar. 2022, p. 4434.
    • Jena Bioscience. ROX Protein Labeling Kit. https://www.jenabioscience.com/images/a03a2/FP-205_protocol.pdf. Accessed 5 Feb. 2026.
    • Thermo Fisher Scientific. "Protein Labeling Reagents." Thermo Fisher Scientific, https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-labeling-and-modification/protein-labeling-reagents.html. Accessed 5 Feb. 2026.
    • Repligen. "Tangential Flow Filtration: A Complete Guide for Bioprocessing Professionals." Repligen, https://www.repligen.com/resources/tangential-flow-filtration-a-complete-guide. Accessed 5 Feb. 2026.
    • ResearchGate. QPCR troubleshooting - what could cause an increasing ROX signal? N.p., n.d. Web. 5 Feb. 2026.
    • San Diego Mesa College. MCC MDH Dialysis V1_2022. https://www.sdmesa.edu/academics/schools-departments/math-natural-sciences/docs/biology/MDH-Dialysis-Protocol-V1-May-2022.pdf. Accessed 5 Feb. 2026.
    • Thermo Fisher Scientific. instructions - edc. https://assets.thermofisher.com/TFS-Assets/LSG/manuals/MAN0011223_EDC_UG.pdf. Accessed 5 Feb. 2026.
    • Benchchem. Application Note: Calculating the Dye-to-Protein Ratio for MeCY5 Labeling. https://www.benchchem.
    • ResearchGate. Why is my protein precipitating after fluorescent labeling? N.p., n.d. Web. 5 Feb. 2026.
    • Thermo Fisher Scientific. "Labeling Chemistry Support—Troubleshooting." Thermo Fisher Scientific, https://www.thermofisher.com/us/en/home/life-science/protein-biology/protein-labeling-and-modification/protein-labeling-support/labeling-chemistry-troubleshooting.html. Accessed 5 Feb. 2026.
    • Rockland Immunochemicals. "Azide Removal by Dialysis Protocol." Rockland, https://www.rockland.com/resources/azide-removal-by-dialysis-protocol/. Accessed 5 Feb. 2026.
    • ResearchGate. EDC/NHS conjugation: Is it possible to activate amine first? N.p., n.d. Web. 5 Feb. 2026.
    • ResearchGate. How do we remove free dye from a fluorescent labelled peptide? N.p., n.d. Web. 5 Feb. 2026.
    • George, J., et al. "Evaluation of fluorescent dyes to measure protein aggregation within mammalian cell culture supernatants." Biotechnol Prog, vol. 34, no. 2, 5 Jan. 2018, pp. 464-471.
    • Pall Corporation. Introduction to Tangential Flow Filtration for Laboratory and Process Development Applications. https://www.pall.com/content/dam/pall/biopharm/lit-library/non-gated/lab-scale-tff/STR_TFF_LAB_PROCESS_DEV_APPL_EN.pdf. Accessed 5 Feb. 2026.
    • Bio-Rad. Normalization of Real-Time PCR Fluorescence Data with ROX Passive Reference Dye. https://www.bio-rad.com/webroot/web/pdf/lsr/literature/Bulletin_6273.pdf. Accessed 5 Feb. 2026.
    • Sigma-Aldrich. "5(6)-Carboxy-X-rhodamine BioReagent, fluorescence 198978-94-8." Sigma-Aldrich, https://www.sigmaaldrich.com/US/en/product/sigma/21960. Accessed 5 Feb. 2026.
    • G-Biosciences. "High Efficiency & Stability Protein CrossLinking with EDC & NHS." The Protein Man's Blog, 26 Sept. 2017, https://info.gbiosciences.com/blog/high-efficiency-stability-protein-crosslinking-with-edc-nhs.
    • Santoro, M. G., et al. "Fluorescence labeling methods influence the aggregation process of α-syn in vitro differently." RSC Adv., vol. 13, no. 18, 18 Apr. 2023, pp. 12053-12061.
    • National Center for Biotechnology Information. "6-carboxy-X-rhodamine." PubChem, https://pubchem.ncbi.nlm.nih.gov/compound/2762612. Accessed 5 Feb. 2026.
    • ResearchGate. How to remove non conjugated Rhodamine B dye from antibody by membrane dialysis? N.p., n.d. Web. 5 Feb. 2026.
    • Thermo Fisher Scientific. "Calculate dye:protein (F/P) molar ratios." Thermo Fisher Scientific, https://www.thermofisher.
    • Shao, S., et al. "Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH." J Proteome Res, vol. 18, no. 5, 2 Apr. 2019, pp. 2343-2351.
    • Cytiva. "Fundamentals of size exclusion chromatography." Cytiva, 12 Aug. 2024, https://www.cytivalifesciences.
    • Sartorius. "Tangential Flow Filtration (TFF) – Clarification to Final Processing." Sartorius, https://www.sartorius.
    • MedchemExpress.com. "5-ROX (Synonyms: 5-Carboxy-X-rhodamine)." MedchemExpress.com, https://www.medchemexpress.com/5-rox.html. Accessed 5 Feb. 2026.
    • Arkenberg, M. R., et al. "Conjugation-Induced Fluorescent Labeling of Proteins and Polymers Using Dithiomaleimides." J Am Chem Soc, vol. 135, no. 8, 6 Feb. 2013, pp. 2931-2934.
    • QB3 Berkeley. "Protein Purification." QB3 Berkeley, https://qb3.berkeley.
    • Fischer, M. J. "Amine coupling through EDC/NHS: a practical approach." Methods Mol Biol, vol. 627, 2010, pp. 55-73.
    • Thermo Fisher Scientific. ROX passive reference dye for troubleshooting real-time PCR. https://assets.thermofisher.com/TFS-Assets/LSG/Application-Notes/cms_042730.pdf. Accessed 5 Feb. 2026.
    • The Wolfson Centre for Applied Structural Biology. Protein Concentration and Diafiltration by Tangential Flow Filtration. https://www.huji.ac.il/data/upload/files/TFF_manual_2012.pdf. Accessed 5 Feb. 2026.
    • Thermo Fisher Scientific. "QuantStudio™ 3 and QuantStudio™ 5 Real-Time PCR Systems Support—Troubleshooting." Thermo Fisher Scientific, https://www.thermofisher.com/uk/en/home/technical-support/troubleshooting/quantstudio-3-5-real-time-pcr-systems-support-troubleshooting.html. Accessed 5 Feb. 2026.
    • AAT Bioquest. 5-ROX, SE [5-Carboxy-X-rhodamine, succinimidyl ester] CAS 209734-74-7. https://www.aatbio.com/products/5-rox-se-5-carboxy-x-rhodamine-succinimidyl-ester-cas-209734-74-7. Accessed 5 Feb. 2026.
    • Bio-Rad. Instruction Manual. https://www.bio-rad.com/webroot/web/pdf/lsr/literature/10003545.pdf. Accessed 5 Feb. 2026.
    • G-Biosciences. "How To Determine Degree of Protein Labeling." The Protein Man's Blog, 10 Nov. 2015, https://info.gbiosciences.com/blog/how-to-determine-degree-of-protein-labeling.
    • Celignis. "Tangential Flow Filtration (TFF) - Use in Bioprocess Development." Celignis, https://www.celignis.
    • BOC Sciences. "Advanced Protein Conjugation Techniques." BOC Sciences, 18 Mar. 2025, https://www.bocsci.
    • Fluoroprobes. 5-ROX (5-CARBOXY-X-RHODAMINE) DESCRIPTION SPECIFICATIONS. http://www.fluoroprobes.com/msds/1-1050_5-ROX.pdf. Accessed 5 Feb. 2026.
    • Phenomenex. "Protein Purification Methods." Phenomenex, 15 Oct. 2025, https://www.phenomenex.com/documents/protein-purification-methods-a-comprehensive-guide/. Accessed 5 Feb. 2026.

    preventing photobleaching of 5-carboxy-x-rhodamine during imaging

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the High-Performance Imaging Support Hub .

    I am Dr. Aris, your Senior Application Scientist. You are likely here because your 5-carboxy-X-rhodamine (5-ROX) signal is degrading before you can acquire statistically significant data. While 5-ROX is structurally more rigid and photostable than earlier rhodamines (like TRITC), it remains vulnerable to Type II photooxidation, particularly during long-exposure widefield or high-irradiance confocal microscopy.

    Below is your technical guide to stabilizing 5-ROX. This is not a generic overview; it is a troubleshooting system designed to isolate the physical cause of your signal loss and neutralize it.

    Module 1: The Mechanistic Basis (Why is my signal fading?)

    To stop photobleaching, you must understand the Triplet State Bottleneck .

    When 5-ROX is excited, it should cycle between the Ground State (

    
    ) and Excited Singlet State (
    
    
    
    ) to emit photons. However, a fraction of molecules undergo Intersystem Crossing (ISC) to a Triplet State (
    
    
    ).
    • 
       is long-lived (microseconds to milliseconds).
      
    • 
       is chemically reactive.[1]
      
    • 
       reacts with dissolved molecular oxygen (
      
      
      
      ) to generate Singlet Oxygen (
      
      
      )
      .
    • Singlet oxygen covalently modifies the 5-ROX polycyclic aromatic core, permanently destroying its ability to fluoresce.

    The Strategy: You must either (A) remove the oxygen or (B) quench the triplet state before it reacts.

    G S0 Ground State (S0) S1 Excited State (S1) (Fluorescence) S0->S1 Excitation (575 nm) S1->S0 Emission (602 nm) T1 Triplet State (T1) (Dark/Reactive) S1->T1 Intersystem Crossing (ISC) T1->S0 Trolox Quenching (Protective Path) ROS Singlet Oxygen (ROS) T1->ROS Reaction with O2 O2 Molecular Oxygen (O2) Bleach Photobleaching (Permanent Loss) ROS->Bleach Oxidation of Dye

    Figure 1: The Photobleaching Pathway. The critical intervention point is the Triplet State (T1). If T1 persists, it generates ROS. Trolox (Green arrow) forces T1 back to S0 safely.

    Module 2: Chemical Intervention (Buffers & Mounting)[1][3][4][5]

    The most effective way to stabilize 5-ROX is to alter the chemical environment.

    Scenario A: Fixed Cells/Tissues (Standard Imaging)

    For standard immunofluorescence, you need a mounting medium with a high refractive index (

    
    ) and a radical scavenger.
    
    • Recommendation: Use a medium containing p-phenylenediamine (PPD) .[2]

    • Why: PPD is exceptionally effective for rhodamines (like 5-ROX). While it can cause discoloration in cyanine dyes (Cy2/Cy5), it stabilizes 5-ROX significantly better than DABCO or N-propyl gallate (NPG).

    • Commercial Options: ProLong Diamond (Thermo) or Vectashield (Vector Labs).

    Scenario B: Single-Molecule or Super-Resolution (High-Performance)

    Commercial hard-set mounts are insufficient for high-flux imaging. You must use a liquid "Imaging Buffer" containing an oxygen scavenging system and a triplet quencher.

    The "GODCAT" + Trolox Protocol: This is the gold standard for stabilizing rhodamines.

    ComponentConcentrationFunctionMechanism
    Glucose 10% (w/v)SubstrateFuel for the oxidase enzyme.
    Glucose Oxidase 500
    
    
    g/mL
    Oxygen ScavengerConverts
    
    
    + Glucose
    
    
    Gluconolactone +
    
    
    .
    Catalase 40
    
    
    g/mL
    Peroxide RemoverBreaks down the toxic
    
    
    produced by the oxidase.
    Trolox 2 mMTriplet QuencherVitamin E analog. Reduces the lifetime of the
    
    
    state (prevents blinking).

    Step-by-Step Preparation:

    • Stock T (Trolox): Dissolve Trolox in Methanol to 100 mM. Dilute to 2 mM in final buffer. Note: Aged Trolox (yellowish) often works better than fresh due to the formation of Trolox-quinone, creating a redox system (ROXS).

    • Stock G (Enzymes): Mix Glucose Oxidase and Catalase in a centrifuge tube. Spin down and remove supernatant if using ammonium sulfate suspensions. Resuspend in T50 buffer (10 mM Tris pH 8.0, 50 mM NaCl).

    • Final Mix: Combine Buffer + Glucose + Stock T + Stock G immediately before imaging. Seal the sample with valap or epoxy; the system only works in a sealed chamber where oxygen cannot replenish.

    Module 3: Hardware Optimization

    Chemicals cannot fix bad physics. If you pump too many photons into the dye, you will saturate the ground state and force the population into the dark triplet state.

    Excitation Power Density (Irradiance)
    • The Error: Using 100% laser power to "see better."

    • The Physics: 5-ROX has a finite cycling rate. Once saturated, extra power only increases the probability of ISC (bleaching) without increasing signal.

    • The Fix: Lower laser power to the minimum required for adequate Signal-to-Noise Ratio (SNR). Increase detector gain (PMT voltage) or exposure time instead.

    Pulsed Excitation (Stroboscopic Illumination)

    If your microscope allows triggerable modulation (AOTF or direct diode modulation):

    • Method: Pulse the excitation light (e.g., 10

      
      s ON, 100 
      
      
      
      s OFF).
    • Why: The "OFF" time allows the Triplet State (

      
      ) to relax back to the Ground State (
      
      
      
      ) non-destructively before the next photon arrives. This can increase total photon yield by 2-5x.
    Spectral Filtering

    Ensure your emission filter is strictly matched to 5-ROX (Em Max ~602 nm).

    • Avoid: Long-pass filters (e.g., >590 nm) that collect autofluorescence.

    • Use: Bandpass filter 605/30 nm (centered at 605, width 30). This rejects background noise, allowing you to use lower excitation power.

    Module 4: Troubleshooting Guide (FAQ)

    Use this decision tree to diagnose your specific issue.

    Troubleshooting Start What is the primary artifact? Branch1 Signal disappears within seconds Start->Branch1 Branch2 Signal 'blinks' or fluctuates Start->Branch2 Branch3 High Background (Low Contrast) Start->Branch3 Sol1 1. Check Mounting Media (Use PPD) 2. Reduce Laser Power 50% 3. Seal slide (Oxygen entry?) Branch1->Sol1 Sol2 1. Add Trolox (2mM) 2. Remove Oxygen (GODCAT) 3. Use Pulsed Excitation Branch2->Sol2 Sol3 1. Check Filter (Use 605/30 nm) 2. Wash Free Dye (Dialysis) 3. Check Autofluorescence Branch3->Sol3

    Figure 2: Diagnostic Decision Tree for 5-ROX Imaging.

    Q1: My 5-ROX signal fades immediately upon opening the shutter.

    A: This is "Flash Photolysis." You likely have oxygen present in the sample.[3]

    • Fix: If using a commercial mountant, let it cure for at least 24 hours (hard-set) to seal the edges. If using a liquid buffer, you must seal the coverslip with nail polish or Valap to prevent atmospheric oxygen replenishment.

    Q2: I see blinking (on/off) behavior.

    A: The dye is getting stuck in the Triplet State (

    
    ).
    
    • Fix: Add Trolox (2 mM) or COT (Cyclooctatetraene). These are triplet state quenchers that physically collide with the dye to reset it to the ground state.

    Q3: Can I use generic "Rhodamine" settings?

    A: No. Generic "TRITC" filters often center excitation at 540-550 nm. 5-ROX excites best at 575-578 nm . Using 540 nm excitation is inefficient; you will have to crank up the power to get a signal, which causes rapid bleaching. Use a "Texas Red" or specific "ROX" filter set.

    References

    • Vogelsang, J., et al. (2008). "A Reducing and Oxidizing System Minimizes Photobleaching and Blinking of Fluorescent Dyes."[4] Angewandte Chemie International Edition, 47(29), 5465–5469. Link

    • Rasnik, I., et al. (2006). "Nonblinking and long-lasting single-molecule fluorescence imaging."[4] Nature Methods, 3, 891–893. Link

    • Cordes, T., et al. (2009). "On the Mechanism of Trolox as Antiblinking and Antibleaching Reagent." Journal of the American Chemical Society, 131(14), 5018–5019. Link

    • Florijn, R.J., et al. (1995). "Analysis of antifading reagents for fluorescence microscopy." Cytometry, 19(2), 177–182. Link

    • Thermo Fisher Scientific. "SlowFade Diamond Antifade Mountant Technical Guide." Link

    Sources

    correcting baseline noise in qPCR with 5-ROX reference

    Author: BenchChem Technical Support Team. Date: February 2026

    An Expert's Guide to Correcting Baseline Noise in qPCR with 5-ROX Reference Dye

    Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how frustrating a noisy qPCR baseline can be. It obscures your data, compromises quantification, and leaves you questioning the validity of your results. This guide is structured as a conversation—addressing the questions we hear most often from researchers in the field. We will move from foundational principles to advanced troubleshooting, focusing specifically on issues related to the 5-ROX passive reference dye. My goal is to not only provide solutions but to explain the underlying science, empowering you to diagnose and resolve these issues with confidence.

    Frequently Asked Questions (FAQs)

    Q1: What exactly is "baseline noise" in qPCR, and why is it a problem?

    Answer: The "baseline" in qPCR refers to the initial cycles of the reaction (typically cycles 3-15) where the fluorescence signal from your reporter dye (like SYBR Green or a TaqMan probe) is too low to be distinguished from background fluorescence.[1][2] In an ideal experiment, this baseline is a flat, horizontal line. "Baseline noise" refers to any irregular fluctuations, drift, or "wavy" patterns in this initial phase.

    This is a critical problem for two main reasons:

    • Inaccurate Cq Values: The quantification cycle (Cq) value is determined by the cycle at which the amplification curve crosses a threshold set just above the baseline.[2] If the baseline is noisy or drifting, the software's algorithm may set the baseline incorrectly, leading to significant shifts and variability in your Cq values.[3][4]

    • Compromised Data Integrity: A noisy baseline can obscure weak positive signals, making them indistinguishable from background, or conversely, create artificial amplification curves that suggest false positives.

    A stable baseline is the foundation upon which accurate and reproducible qPCR data is built.

    Q2: What is 5-ROX, and what is its intended function in my qPCR master mix?

    Answer: 5-ROX (5-Carboxy-X-rhodamine) is a fluorescent dye used as a passive reference.[5][6] Unlike reporter dyes, its fluorescence level is not expected to change during the PCR reaction; it is chemically inert and does not participate in amplification.[5][7][8]

    Its primary function is to normalize for non-PCR related signal variations between wells.[5][9][10] The qPCR instrument's software divides the fluorescence of the reporter dye (e.g., FAM) by the fluorescence of the ROX dye at each cycle. This ratio, known as the Normalized Reporter (Rn) , corrects for well-to-well differences caused by:

    • Pipetting inaccuracies[10]

    • Variations in reaction volume (e.g., due to evaporation)[11]

    • Optical path length differences across the plate[8]

    • Signal fluctuations from bubbles or condensation[7][11]

    By providing a stable internal reference, ROX helps to tighten replicate Cq values and increases the overall precision of the experiment.[11]

    cluster_0 qPCR Data Normalization with ROX Reporter Reporter Dye Signal (e.g., FAM) (Increases with Amplification) Rn Normalized Reporter (Rn) (Corrected Signal) Reporter->Rn Divided By ROX Passive Reference Signal (ROX) (Should be Constant) ROX->Rn

    Caption: The principle of ROX normalization in qPCR.

    Q3: My amplification plots are noisy, and I suspect a ROX-related issue. What does an abnormal ROX signal look like?

    Answer: This is an excellent diagnostic question. The first step is to look at the raw, unprocessed fluorescence data for each dye channel in your instrument's software, often called the "Multicomponent Plot".[12]

    Here’s what you should look for in the ROX channel:

    • Expected (Good) Signal: A stable, flat, horizontal line across all cycles for all wells.[11]

    • Abnormal Signal (Indicates a Problem):

      • Gradually Increasing Signal: This is a classic sign of evaporation. As the reaction volume decreases, the concentration of ROX increases, leading to a higher signal.[11][13]

      • Sudden Spikes or Drops: This often points to a physical obstruction in the light path, such as a bubble forming and popping or a droplet of condensation moving.[11]

      • Wavy or Jagged Signal: This indicates general instability. The most common cause is using a master mix with a ROX concentration that is mismatched with your specific qPCR instrument's optical system.[5][14]

      • No Signal: This suggests the master mix was not added to the well.[12]

    Analyzing the ROX channel is a powerful troubleshooting tool that provides a clear window into the physical and chemical consistency of your reactions.[12]

    Troubleshooting Guide: From Diagnosis to Solution

    Q4: I've identified an unstable ROX signal. How do I systematically troubleshoot and fix the problem?

    Answer: An unstable ROX signal is a clear call to action. By following a logical workflow, you can efficiently pinpoint and resolve the root cause.

    cluster_causes Potential Causes cluster_solutions Solutions start Problem: Noisy Baseline or Wavy Amplification Curves check_rox Step 1: Analyze ROX Channel in Multicomponent Plot start->check_rox cause1 ROX Signal is Wavy/Jagged check_rox->cause1 Diagnosis cause2 ROX Signal is Drifting Up check_rox->cause2 Diagnosis cause3 ROX Signal Spikes/Drops check_rox->cause3 Diagnosis cause4 ROX Signal is Flat, but Rn is still noisy check_rox->cause4 Diagnosis sol1 Verify ROX Compatibility: - Check Master Mix Spec Sheet - Match to Instrument (Table 1) - Use Correct 'High' or 'Low' ROX cause1->sol1 sol2 Improve Plate Sealing: - Use a plate roller/applicator - Check for wrinkles in seal - Ensure seal is firmly applied cause2->sol2 sol3 Improve Plate Setup: - Centrifuge plate before run - Visually inspect for bubbles - Mix reagents gently but thoroughly cause3->sol3 sol4 Check Reagent Integrity: - Use fresh master mix - Check for dye degradation (light exposure) - Check instrument calibration cause4->sol4

    Sources

    resolving 5-carboxy-x-rhodamine precipitation in aqueous buffers

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for 5-carboxy-X-rhodamine (5-ROX). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for issues related to the precipitation of 5-ROX in aqueous buffers. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to ensure the success of your experiments.

    Introduction: Understanding 5-Carboxy-X-Rhodamine

    5-carboxy-X-rhodamine (5-ROX) is a bright, photostable fluorescent dye widely used for labeling biomolecules such as proteins and nucleic acids.[1][2] Its utility in techniques like fluorescence microscopy, flow cytometry, and DNA sequencing is well-established. However, its solubility in aqueous buffers can be challenging, often leading to precipitation and compromising experimental results. This guide will delve into the causes of 5-ROX precipitation and provide robust solutions to maintain its solubility and fluorescence.

    The Science of 5-ROX Precipitation

    The precipitation of 5-ROX in aqueous buffers is primarily governed by its molecular structure, which includes a hydrophobic xanthene core and a hydrophilic carboxylic acid group. The interplay of several factors, including pH, ionic strength, and dye concentration, dictates its solubility.

    The Critical Role of pH and the Carboxylic Acid Group

    The carboxylic acid moiety on the 5-ROX molecule is the primary determinant of its pH-dependent solubility. The protonation state of this group, which is governed by its acid dissociation constant (pKa), is crucial.

    • Below the pKa: The carboxylic acid is protonated (-COOH), rendering the molecule less polar and more prone to aggregation and precipitation.

    • Above the pKa: The carboxylic acid is deprotonated (-COO⁻), imparting a negative charge that increases its hydrophilicity and solubility in aqueous solutions.

    While the exact pKa of 5-carboxy-X-rhodamine is not readily published, the pKa of similar aromatic carboxylic acids is typically in the range of 4 to 5.[3][4] Therefore, maintaining a buffer pH well above this estimated pKa is critical for ensuring the dye remains in its soluble, deprotonated form.

    Zwitterionic Nature and Aggregation

    At a pH around its isoelectric point, the 5-ROX molecule can exist as a zwitterion, with a negatively charged carboxylate group and a positively charged xanthene core. This charge neutrality can reduce its affinity for water and promote self-aggregation, leading to precipitation and fluorescence quenching.

    Troubleshooting Guide: Question & Answer Format

    This section addresses common issues encountered when working with 5-ROX in a direct question-and-answer format.

    Question 1: My 5-ROX powder won't dissolve directly in my aqueous buffer. What should I do?

    Answer:

    Directly dissolving 5-ROX powder in an aqueous buffer is often unsuccessful due to its limited aqueous solubility in its protonated form. The recommended and most reliable method is to first prepare a concentrated stock solution in a high-quality, anhydrous organic solvent.

    Step-by-Step Protocol for Preparing a 5-ROX Stock Solution:

    • Solvent Selection: Use anhydrous dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or methanol.[1][5][6] DMSO is a common and effective choice.

    • Preparation:

      • Allow the vial of 5-ROX powder to equilibrate to room temperature before opening to prevent moisture condensation.

      • Add a small volume of the organic solvent to the vial to create a concentrated stock solution, typically in the range of 1-10 mM.

      • Vortex or sonicate briefly to ensure complete dissolution. The solution should be clear and free of particulates.

    • Storage: Store the stock solution at -20°C, protected from light and moisture. For long-term storage, consider aliquoting the stock solution to minimize freeze-thaw cycles.

    Question 2: I've successfully made a stock solution in DMSO, but when I dilute it into my aqueous buffer (e.g., PBS), it precipitates. Why is this happening and how can I fix it?

    Answer:

    Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common problem and can be attributed to several factors:

    • pH of the Buffer: If the pH of your aqueous buffer is near or below the estimated pKa of the carboxylic acid group (around 4-5), the dye will become protonated and less soluble. Phosphate-buffered saline (PBS) typically has a pH of 7.4, which should be sufficient to maintain deprotonation. However, variations in PBS preparation can lead to lower pH values.

    • "Salting Out" Effect: High concentrations of salts in the buffer can reduce the solubility of organic molecules like 5-ROX by competing for water molecules.

    • Local Concentration Effects: Rapid addition of the DMSO stock to the buffer can create localized areas of high dye concentration, promoting aggregation before it has a chance to disperse and dissolve.

    Troubleshooting Steps:

    • Verify Buffer pH: Use a calibrated pH meter to confirm that your buffer pH is between 7 and 9. For rhodamine dyes, a pH range of 4.5 to 10.5 is generally considered acceptable for maintaining fluorescence.[7]

    • Optimize Dilution Technique:

      • Add the 5-ROX DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously. This ensures rapid dispersal and minimizes localized high concentrations.

      • Avoid adding the buffer to the concentrated stock solution.

    • Adjust Buffer Composition:

      • If possible, try reducing the salt concentration of your buffer.

      • Consider using a different buffer system, such as Tris or HEPES, which may offer better compatibility.

    Question 3: My 5-ROX solution is fluorescent, but the intensity seems lower than expected. Could this be related to solubility?

    Answer:

    Yes, a decrease in fluorescence intensity can be directly related to solubility issues, specifically aggregation. When 5-ROX molecules aggregate, they can undergo self-quenching, where the fluorescence of one molecule is absorbed by a neighboring molecule, leading to a net decrease in the observed fluorescence.

    To address this:

    • Follow the dilution best practices mentioned in the previous answer to minimize aggregation.

    • Work with dilute concentrations of the dye whenever possible.

    • Ensure the buffer pH is optimal to keep the dye in its monomeric, highly fluorescent state.

    Experimental Workflow and Data Presentation

    To systematically troubleshoot 5-ROX precipitation, a logical workflow is essential. The following diagram illustrates a decision-making process for resolving solubility issues.

    G start Start: 5-ROX Precipitation Observed check_stock Was a concentrated organic stock solution used? start->check_stock prep_stock Prepare a 1-10 mM stock in anhydrous DMSO check_stock->prep_stock No check_ph Is the aqueous buffer pH between 7 and 9? check_stock->check_ph Yes prep_stock->check_ph adjust_ph Adjust buffer pH to 7.0-9.0 check_ph->adjust_ph No check_dilution How was the dilution performed? check_ph->check_dilution Yes adjust_ph->check_dilution slow_dilution Add stock dropwise to buffer with vigorous stirring check_dilution->slow_dilution Rapidly check_concentration Is the final 5-ROX concentration high? check_dilution->check_concentration Slowly slow_dilution->check_concentration lower_concentration Reduce the final working concentration check_concentration->lower_concentration Yes consider_buffer Consider alternative buffers (Tris, HEPES) or lower ionic strength check_concentration->consider_buffer No lower_concentration->consider_buffer success Precipitation Resolved consider_buffer->success fail Issue Persists: Contact Technical Support consider_buffer->fail

    Sources

    Technical Support Center: Optimizing Signal-to-Noise Ratio of 5-Carboxy-X-Rhodamine (5-ROX) Probes

    Author: BenchChem Technical Support Team. Date: February 2026

    Welcome to the technical support center for 5-carboxy-x-rhodamine (5-ROX) probes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the signal-to-noise ratio in your experiments. Here, we move beyond simple protocols to explain the "why" behind the "how," empowering you to make informed decisions and achieve high-quality, reproducible data.

    Part 1: Understanding the Fundamentals of 5-ROX Probes

    5-Carboxy-X-rhodamine (5-ROX) is a bright, red-emitting fluorophore widely utilized for its high photostability and strong fluorescence.[1] Its carboxylic acid group allows for straightforward covalent attachment to primary amines on biomolecules like proteins and oligonucleotides, making it a versatile tool in various applications.[1] While often used as a passive reference dye in quantitative PCR (qPCR) to normalize for non-PCR-related signal variations, its utility extends to fluorescence microscopy, flow cytometry, and Fluorescence Resonance Energy Transfer (FRET) studies.[1]

    The key to successful experiments with 5-ROX lies in maximizing the specific signal from your probe while minimizing background noise. This guide will walk you through the critical aspects of probe preparation, experimental design, and data acquisition to achieve this goal.

    Key Properties of 5-ROX
    PropertyValueSignificance for Experimental Design
    Excitation Maximum ~575 nmInfluences the choice of excitation source (e.g., laser line, LED) and excitation filter.
    Emission Maximum ~602 nmDictates the selection of the emission filter to capture the maximum fluorescence signal while excluding background.
    Molar Extinction Coefficient ~82,000 cm⁻¹M⁻¹A high value indicates efficient light absorption, contributing to a bright signal.
    Quantum Yield HighEfficiently converts absorbed light into emitted fluorescence, resulting in a strong signal.
    Photostability HighResistant to photobleaching, allowing for longer exposure times and repeated imaging.[1]
    pH Sensitivity Relatively insensitive in the pH 4-10 rangeProvides stable fluorescence in a wide range of biological buffers.[2]

    Part 2: Troubleshooting Guide - A Problem-Oriented Approach

    This section addresses common issues encountered during experiments with 5-ROX probes in a question-and-answer format, providing causative explanations and actionable solutions.

    Issue 1: High Background Fluorescence

    Question: My images have a high, diffuse background, obscuring my specific signal. What are the likely causes and how can I fix this?

    High background fluorescence is a common challenge that can arise from several sources. A systematic approach to identifying and eliminating the source is crucial.

    • Causality: The most frequent culprit for high background is the presence of unbound 5-ROX dye in your probe solution. During the conjugation reaction, not all of the dye molecules will covalently attach to your biomolecule. This free dye will bind non-specifically to your sample, creating a high background signal.

    • Solution: Purification of the Labeled Probe

      • Size-Exclusion Chromatography (SEC): This is a highly effective method for separating the larger, labeled biomolecule from the smaller, unconjugated dye molecules. It is often used as a final "polishing" step in a purification workflow.

      • Dialysis/Desalting Columns: These are suitable for removing excess dye and salts from protein conjugations.

      • High-Performance Liquid Chromatography (HPLC): For oligonucleotide probes and when high purity is critical, reverse-phase HPLC is the gold standard for separating the labeled product from unlabeled oligos and free dye.

    • Column Selection: Choose a size-exclusion chromatography column with a fractionation range appropriate for your biomolecule. For an IgG antibody (~150 kDa), a column with a fractionation range of 10-300 kDa is suitable.

    • Equilibration: Equilibrate the column with your desired storage buffer (e.g., PBS, pH 7.4) by washing it with at least two column volumes of the buffer.

    • Sample Loading: Carefully load your conjugation reaction mixture onto the column. The sample volume should not exceed the manufacturer's recommendation (typically 1-5% of the column volume).

    • Elution: Begin eluting the sample with the equilibration buffer at the recommended flow rate.

    • Fraction Collection: Collect fractions as the sample elutes. The labeled antibody, being larger, will elute first, followed by the smaller, unconjugated 5-ROX dye.

    • Analysis: Measure the absorbance of the collected fractions at 280 nm (for protein) and ~575 nm (for 5-ROX). The fractions containing both peaks represent your purified, labeled antibody. Pool these fractions.

    • Causality: The 5-ROX probe itself may be binding non-specifically to cellular components or the sample substrate through hydrophobic or electrostatic interactions.

    • Solutions:

      • Blocking: For immunofluorescence, pre-incubate your sample with a blocking buffer to saturate non-specific binding sites. Common blocking agents include:

        • Bovine Serum Albumin (BSA): A 1-5% solution in your washing buffer is a good starting point.

        • Normal Serum: Use serum from the same species as your secondary antibody to block Fc receptors and other non-specific sites.

      • Washing: Increase the number and duration of washing steps after probe incubation to remove loosely bound probes. The inclusion of a mild detergent like Tween-20 (0.05-0.1%) in the wash buffer can help reduce non-specific binding.

      • Antibody Concentration: Titrate your primary and 5-ROX labeled secondary antibodies to determine the optimal concentration that provides a strong specific signal with minimal background.

    • Causality: Many biological samples, especially fixed tissues, exhibit endogenous fluorescence (autofluorescence) that can interfere with the 5-ROX signal. This is often due to molecules like NAD(P)H, flavins, and collagen.

    • Solutions:

      • Spectral Separation: If possible, choose a fluorophore with an emission spectrum that is well-separated from the autofluorescence spectrum of your sample.

      • Autofluorescence Quenching: Treat your sample with an autofluorescence quenching agent. Commercially available reagents or a simple treatment with sodium borohydride can be effective.

      • Proper Controls: Always include an unstained control sample to assess the level of autofluorescence.

    Issue 2: Low or No Signal

    Question: I am not seeing any signal, or the signal is very weak. What could be wrong?

    A weak or absent signal can be frustrating, but it is often traceable to issues with the probe itself, the experimental conditions, or the imaging setup.

    • Causality: The conjugation of 5-ROX to your biomolecule may have been inefficient, resulting in a low degree of labeling (DOL). The DOL is the average number of dye molecules per biomolecule. A DOL below 0.5 can lead to a poor signal-to-noise ratio.[3]

    • Solutions:

      • Optimize Labeling Chemistry:

        • pH: For labeling primary amines with 5-ROX NHS ester, the reaction buffer should be at a pH of 8.3-8.5.[4] At lower pH, the amine groups are protonated and less reactive.

        • Dye-to-Protein Ratio: Start with a 10:1 molar ratio of 5-ROX NHS ester to your protein.[2] This may need to be optimized for your specific protein. Over-labeling (a very high DOL) can lead to fluorescence quenching and may also impair the function of the biomolecule.[3]

        • Fresh Reagents: Use fresh, high-quality 5-ROX NHS ester and anhydrous DMSO or DMF to dissolve it, as the NHS ester is moisture-sensitive.

    • Prepare the Antibody: Dissolve the antibody in a bicarbonate buffer (0.1 M, pH 8.3) at a concentration of 2-5 mg/mL. Ensure the buffer is free of any amine-containing substances (e.g., Tris).

    • Prepare the 5-ROX Solution: Immediately before use, dissolve the 5-ROX NHS ester in anhydrous DMSO to a concentration of 10 mg/mL.

    • Conjugation Reaction: Add the 5-ROX solution to the antibody solution at a 10-fold molar excess. For example, for 1 mg of IgG (MW ~150 kDa, ~6.7 nmol), you would add approximately 67 nmol of 5-ROX NHS ester.

    • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

    • Purification: Purify the labeled antibody as described in the SEC protocol above to remove unconjugated dye.

    • Determine Degree of Labeling (DOL):

      • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and ~575 nm (A₅₇₅).

      • Calculate the protein concentration using the following formula:

        • Protein Concentration (M) = [A₂₈₀ - (A₅₇₅ x Correction Factor)] / Molar Extinction Coefficient of Protein

        • The correction factor accounts for the absorbance of 5-ROX at 280 nm (typically around 0.3-0.4 for rhodamines).

      • Calculate the dye concentration:

        • Dye Concentration (M) = A₅₇₅ / Molar Extinction Coefficient of 5-ROX (~82,000 M⁻¹cm⁻¹)

      • DOL = Dye Concentration / Protein Concentration

    • Causality: The fluorescence of 5-ROX can be quenched by various factors, leading to a diminished signal.

      • Self-Quenching: At high degrees of labeling, 5-ROX molecules on the same biomolecule can interact and quench each other's fluorescence.

      • Environmental Quenching: The local environment of the probe can affect its quantum yield. For example, increased temperature can lead to dynamic quenching.[5]

    • Solutions:

      • Optimize DOL: Aim for a DOL between 2 and 5 for antibodies to avoid self-quenching while maintaining a bright signal.

      • Control Temperature: Perform your experiments at a consistent and appropriate temperature.

    • Causality: The microscope settings may not be optimal for detecting the 5-ROX signal.

    • Solutions:

      • Filter Sets: Ensure you are using a filter set appropriate for 5-ROX. A typical set would have an excitation filter around 560/40 nm, a dichroic mirror at ~585 nm, and an emission filter around 630/75 nm.

      • Exposure Time: Increase the camera exposure time to collect more photons. However, be mindful of photobleaching with very long exposures.

      • Light Source Intensity: Ensure your excitation light source is sufficiently powerful and properly aligned.

    Issue 3: Rapid Signal Loss (Photobleaching)

    Question: My 5-ROX signal fades quickly during imaging. How can I improve its photostability?

    While 5-ROX is relatively photostable, all fluorophores will eventually photobleach under intense illumination.

    • Causality: Photobleaching is the irreversible photochemical destruction of a fluorophore. It is dependent on the intensity and duration of the excitation light.

    • Solutions:

      • Reduce Excitation Intensity: Use the lowest laser power or light source intensity that provides an adequate signal.

      • Minimize Exposure Time: Use the shortest possible exposure time for your camera. For live-cell imaging, use time-lapse settings that minimize the total illumination time.

      • Use Antifade Mounting Media: For fixed samples, use a commercially available antifade mounting medium to reduce photobleaching.

      • Image Averaging: Acquire multiple images with shorter exposure times and average them to improve the signal-to-noise ratio without excessive photobleaching in a single long exposure.

    Part 3: Frequently Asked Questions (FAQs)

    Q1: How should I store my 5-ROX labeled probes? A1: Store your lyophilized 5-ROX probes at -20°C, protected from light. Once reconstituted, aliquot the probe into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or colder.[5][6] Protect the solutions from light by using amber tubes or wrapping them in foil.[5]

    Q2: Can I use 5-ROX for FRET experiments? A2: Yes, 5-ROX is often used as an acceptor in FRET pairs. When selecting a donor, ensure its emission spectrum significantly overlaps with the excitation spectrum of 5-ROX.[7] Careful selection of the donor-acceptor pair and optimization of their proximity are crucial for successful FRET experiments.[4][8]

    Q3: How does the conjugation chemistry affect the performance of my 5-ROX probe? A3: The choice of conjugation chemistry can impact the stability, biodistribution, and potential for non-specific binding of your probe.[9][10][11] For example, the popular thiol-maleimide chemistry can sometimes lead to unintended reactions with other molecules in a biological system.[11] It is important to choose a well-characterized and robust conjugation method and to thoroughly purify the final product.

    Q4: What are the key considerations for using 5-ROX probes in flow cytometry? A4: For flow cytometry, it is crucial to have a bright signal to distinguish positive from negative populations. Ensure your probe has an optimal DOL and that you have appropriate controls, including an unstained sample for setting voltages and a fluorescence minus one (FMO) control for multicolor experiments. High background can be addressed by proper washing and the use of Fc receptor blocking agents.

    Part 4: Visualizing Key Concepts

    Diagram 1: Factors Influencing Signal-to-Noise Ratio

    SNR_Factors cluster_signal Signal cluster_noise Noise Probe Brightness Probe Brightness Signal-to-Noise Ratio Signal-to-Noise Ratio Probe Brightness->Signal-to-Noise Ratio Increases Probe Concentration Probe Concentration Probe Concentration->Signal-to-Noise Ratio Increases (to a point) Target Abundance Target Abundance Target Abundance->Signal-to-Noise Ratio Increases Background Fluorescence Background Fluorescence Background Fluorescence->Signal-to-Noise Ratio Decreases Autofluorescence Autofluorescence Autofluorescence->Signal-to-Noise Ratio Decreases Detector Noise Detector Noise Detector Noise->Signal-to-Noise Ratio Decreases

    Caption: Key factors that positively and negatively impact the signal-to-noise ratio.

    Diagram 2: Troubleshooting Workflow for Low Signal

    Low_Signal_Workflow Start Low Signal Observed Check_DOL Check Degree of Labeling (DOL) Start->Check_DOL Optimize_Labeling Optimize Labeling Reaction (pH, dye:protein ratio) Check_DOL->Optimize_Labeling DOL < 0.5 Check_Quenching Investigate Quenching (High DOL, temperature) Check_DOL->Check_Quenching DOL > 5 Check_Imaging Verify Imaging Settings (Filters, exposure) Check_DOL->Check_Imaging Optimal DOL Result Improved Signal Optimize_Labeling->Result Check_Quenching->Optimize_Labeling Check_Target Confirm Target Expression Check_Imaging->Check_Target Check_Target->Result Target Present

    Caption: A systematic workflow for troubleshooting low signal intensity.

    References

    • A library of Rhodamine6G-based pH-sensitive fluorescent probes with versatile in vivo and in vitro applic
    • Rhodamine-Based Cyclic Hydroxamate as Fluorescent pH Probe for Imaging of Lysosomes. (2023). MDPI.
    • Synthesis of 5- and 6-Carboxy-X-rhodamines. PubMed Central.
    • The effect of pH on the fluorescence (557 nm) of 1 in C2H5OH-water (4:6, v/v) solution.
    • 5-Carboxy-X-Rhodamine (ROX) Dyes. Vector Labs.
    • Fluorescent Probes with High pKa Values Based on Traditional, Near-infrared Rhodamine, and Hemicyanine Fluorophores for Sensitive Detection of Lysosomal pH Vari
    • Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjug
    • Best Practices for Ordering and Handling qPCR Probes.
    • troubleshooting high background in 5-CM-H2Dcfda assay. Benchchem.
    • Solvent Effects on Fluorescence Emission. Evident Scientific.
    • Amine-Reactive Probe Labeling Protocol. Thermo Fisher Scientific.
    • Flow Cytometry Troubleshooting Guide. Sigma-Aldrich.
    • Everlasting rhodamine dyes and true deciding factors in their STED microscopy performance. (2020).
    • How to troubleshoot for FRET AB experiment where the only donor-acceptor available pair is YFP-RFP?
    • Sample Preparation for Size Exclusion Chrom
    • Effect of Solvents on the Dipole Moments and Fluorescence Quantum Yield of Rhodamine Dyes. (2018).
    • Troubleshooting Flow Cytometry Issues: A Comprehensive Guide. Boster Bio.
    • Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activ
    • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups. Lumiprobe.
    • ROX passive reference dye for troubleshooting real-time PCR. Thermo Fisher Scientific.
    • GENERAL PROCEDURE FOR LABELLING OF AMINOVMODIFIED OLIGONUCLEOTIDES. Glen Research.
    • An Overview of Size Exclusion Chromatography for Protein Purific
    • Imaging protocol handbook. Thermo Fisher Scientific.
    • Tips for Using FRET in Your Experiments. (2014). Addgene Blog.
    • Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides. IDT DNA.
    • Troubleshooting Tips for Fluorescence Staining. (2022). Biotium.
    • Protein characterization using size exclusion chrom
    • The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. PubMed Central.
    • Flow Cytometry Troubleshooting Guide. Cell Signaling Technology.
    • Conjugation Chemistry Markedly Impacts Toxicity and Biodistribution of Targeted Nanoparticles, Mediated by Complement Activ
    • Best Practices for Ultrasound Probe Care. (2024). CardiacDirect.
    • Degree-of-labeling (DOL). NanoTemper Technologies.
    • Size Exclusion Chromatography for the Determination of Protein Hydrodynamic Radius - Revisiting the Calibr
    • Solvent-Dependent Fluorescence Properties of CH2-bis(BODIPY)s. MDPI.
    • Flow Cytometry Troubleshooting Guide. (2023). FluoroFinder.
    • Cellular Fluorescence Microscopy Troubleshooting & Best Practices.
    • A Practical Guide to Single Molecule FRET. PubMed Central.
    • Everlasting rhodamine dyes and true deciding factors in their STED microscopy performance. RSC Publishing.
    • Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggreg
    • Optimization and Troubleshooting. Evident Scientific.
    • Flow Cytometry Troubleshooting Guide. R&D Systems.
    • What are the recommended storage conditions for BHQ™ Probes? LGC Biosearch Technologies.
    • Modify and label oligonucleotide 5´ phosph
    • Effect of Solvents on the Dipole Moments and Fluorescence Quantum Yield of Rhodamine Dyes. Digital Repository.
    • Top Tips for High-Level Disinfection of Ultrasound Probes - Part I. CIVCO.
    • Over the rainbow: a practical guide for fluorescent protein selection in plant FRET experiments. (2019). bioRxiv.
    • New Near-infrared Rhodamine Dyes with Large Stokes Shifts for Sensitive Sensing of Intracellular pH Changes and Fluctu
    • 5-ROX (Synonyms: 5-Carboxy-X-rhodamine). MedChemExpress.

    Sources

    troubleshooting variable ROX signal in Applied Biosystems instruments

    Author: BenchChem Technical Support Team. Date: February 2026

    The following technical guide is structured as a Tier 3 Support Knowledge Base for Applied Biosystems (ABI) Real-Time PCR systems. It is designed for immediate application in the lab.

    Executive Summary: The Physics of ROX

    Before troubleshooting, you must understand why the instrument uses ROX. Real-time PCR is quantitative, but optical systems are subject to physical variance.

    • The Variable: Physical changes in the reaction well (volume differences, bubbles, evaporation, plasticware warping) alter the light path length.

    • The Constant: ROX is a "passive" dye.[1][2][3][4][5][6][7] It does not participate in PCR.[4][5][6] Its fluorescence should be constant.[1][2][4][5]

    • The Math: The instrument calculates the Normalized Reporter (

      
      ) using the formula:
      
      
      
      
      [1][5][7]

    The Core Symptom: If your ROX signal varies, your

    
     values (and thus your 
    
    
    
    /
    
    
    data) are mathematically invalid.

    Diagnostic Workflow (The Triage)

    Use this logic flow to identify the root cause. Do not guess; use the Multicomponent Plot in your analysis software.

    ROX_Troubleshooting Start START: Variable ROX Signal MultiPlot Action: Open Multicomponent Plot Start->MultiPlot DriftingUp Signal Drifts UPward over cycles MultiPlot->DriftingUp Linear Increase Spikes Sudden Spikes or Dips MultiPlot->Spikes Jagged Trace Noisy Signal is Low/Noisy (Grass-like) MultiPlot->Noisy Weak Signal Saturated Signal is Flatlined High (Saturation) MultiPlot->Saturated Max Signal VariableFlat Flat lines, but highly variable intensity between wells MultiPlot->VariableFlat Stable but inconsistent Evap Root Cause: Evaporation (Dye concentrates) DriftingUp->Evap Bubbles Root Cause: Air Bubbles (Light scattering) Spikes->Bubbles WrongMix_Low Root Cause: Low ROX Mix in High ROX Instrument Noisy->WrongMix_Low WrongMix_High Root Cause: High ROX Mix in Low ROX Instrument Saturated->WrongMix_High Pipetting Root Cause: Pipetting Error or Optical Mixing VariableFlat->Pipetting

    Figure 1: Diagnostic decision tree based on Multicomponent Plot signatures.

    Detailed Troubleshooting & Solutions

    Scenario A: The "Drifting" Signal (Evaporation)

    Symptom: In the Multicomponent Plot, the ROX trace (usually red) starts flat but gradually curves upward as the run progresses.

    • Mechanism: Water evaporates from the well, decreasing volume. The concentration of ROX dye increases, causing fluorescence to rise.

    • Impact: The instrument "normalizes" the reporter signal down, causing false negatives or delayed

      
       values.
      
    • Solution:

      • Check Seal Integrity: Ensure adhesive films are optically clear and sealed with a compression pad or proper applicator tool.

      • Verify Heated Lid: Ensure the instrument lid is reaching 105°C. A failing lid heater promotes condensation on the seal, pulling water from the reaction.

      • Plasticware: Confirm you are using ABI-compatible plates. "Standard" vs. "Fast" blocks require different plate profiles (0.2 mL vs 0.1 mL). Mismatched plates prevent the heated lid from sealing the tubes [1].

    Scenario B: The "Spiky" Signal (Bubbles)

    Symptom: Sudden drops or sharp spikes in the ROX signal at random cycles.

    • Mechanism: As temperature cycles, micro-bubbles expand and coalesce. When a bubble passes through the optical path, it scatters light, causing a sudden drop in detected fluorescence [2].

    • Solution:

      • Centrifugation: Always centrifuge plates at 1500 x g for 1-2 minutes before running.

      • Degassing: Do not vortex the master mix vigorously immediately before loading. Swirl or invert gently.

    Scenario C: Signal Intensity Mismatch (High vs. Low ROX)

    Symptom: ROX signal is either barely detectable (noisy background) or completely saturated (rail-to-rail).

    • Mechanism: ABI instruments use different excitation optics.

      • High ROX Instruments (e.g., StepOne) excite at 488 nm (Argon laser or Blue LED). ROX excites poorly at 488 nm, so a high concentration (~500 nM) is required to get a usable signal.

      • Low ROX Instruments (e.g., QuantStudio) excite near 575 nm (Yellow LED or Halogen). ROX excites efficiently here, so only a low concentration (~50 nM) is needed [3].

    Table 1: Instrument Compatibility Matrix

    Instrument PlatformROX RequirementRecommended ROX Conc.Master Mix Type
    QuantStudio™ Series (3, 5, 6, 7, 12K Flex)Low ~50 nMLow ROX / Universal
    7500 / 7500 Fast Low ~50 nMLow ROX / Universal
    ViiA™ 7 Low ~50 nMLow ROX / Universal
    StepOne™ / StepOnePlus™ High ~500 nMHigh ROX
    7900HT / 7300 / 7000 High ~500 nMHigh ROX
    • Corrective Action: If you used a Low ROX mix in a StepOne, the signal is too weak to normalize. You must switch master mixes or spike in additional ROX (not recommended due to pipetting error risk).

    Advanced Protocol: ROX Background Calibration

    If the master mix is correct and the signal is stable but consistently fails QC checks, the instrument's calibration file may be corrupted.

    When to perform:

    • After changing the halogen lamp (7500 series).

    • If the instrument has been moved.[4][6][8]

    • If "Bad ROX" errors persist despite fresh reagents.

    Protocol (General for QuantStudio/7500):

    • Thaw the ROI (Region of Interest) and Background Calibration plate (spectral calibration kit).

    • Vortex and centrifuge the plate (2 min @ 1500 x g).

    • Clean the block with deionized water and lint-free wipes to remove fluorescent dust.

    • Load the plate.

    • Run the "ROI and Background" calibration wizard in the software.

      • Why: This maps the exact position of the wells and the "black" background fluorescence. If the background is set too high, the ROX signal will appear artificially low [4].

    Frequently Asked Questions (FAQs)

    Q: Can I turn off ROX normalization? A: Yes, but proceed with caution. In the "Analysis Settings," you can set the Passive Reference to "None."

    • Risk:[8][9] You lose correction for pipetting errors and evaporation. Your replicates will likely have higher standard deviations (

      
       spread > 0.5 cycles).
      
    • Valid Use Case: When using a probe with a fluorophore that overlaps with ROX (e.g., Texas Red or JUN) in a multiplex assay on a non-spectral deconvolution instrument.

    Q: My ROX signal is flat, but the intensity varies by 20% between wells. Is this a problem? A: Generally, no. This is exactly what ROX is designed to fix. If Well A has 20% less volume than Well B, the ROX signal will be 20% lower. The software divides the Reporter by the ROX, cancelling out the volume error. However, if the variance exceeds 50%, check for blocked pipette tips.

    Q: I am using a "Universal" Master Mix. Why is the signal weird? A: Universal mixes often use a ROX concentration that is a compromise (e.g., ~300 nM). On a QuantStudio (Low ROX), this might appear very bright but usable. On a StepOne (High ROX), it might be slightly dim. Always verify the manufacturer's specific instructions for ABI instruments.

    References

    • Illumina. (2011).[6] Technical Note: Using Passive Reference Dyes for Normalization and Troubleshooting in qPCR. Retrieved from [Link]

    • Bio-Rad. (2018). One for All — The Universal qPCR Reagent. Retrieved from [Link]

    • Applied Biological Materials Inc. (n.d.). ROX Machine Compatibility List. Retrieved from [Link]

    Sources

    Validation & Comparative

    5-Carboxy-X-Rhodamine vs. Texas Red™: A Technical Guide to Red Fluorescent Probes

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The "Red" Channel Dilemma

    In the landscape of red-emitting fluorophores, 5-Carboxy-X-rhodamine (5-ROX) and Texas Red™ (Sulforhodamine 101 acid chloride) represent two distinct generations of rhodamine chemistry. While they share spectral overlap, their optimal applications rarely intersect due to fundamental differences in photophysics and conjugation chemistry.

    • The Verdict:

      • Choose 5-ROX if you are performing qPCR or Sanger Sequencing . Its role as a passive reference dye is industry-standard due to its spectral distinctness from FAM/VIC and high batch-to-batch consistency.

      • Choose Texas Red (or its analog Texas Red-X) for Fluorescence Microscopy or Flow Cytometry using 594 nm excitation. Its high extinction coefficient and deep red emission provide superior contrast against cellular autofluorescence.

    Photophysical Showdown

    To the uninitiated, the spectra of 5-ROX and Texas Red appear strikingly similar. However, small shifts in excitation maxima (

    
    ) dictate instrument compatibility.
    
    Table 1: Quantitative Photophysical Comparison
    Feature5-Carboxy-X-Rhodamine (5-ROX)Texas Red™ (Sulforhodamine 101)
    Excitation Max (
    
    
    )
    578 nm596 nm
    Emission Max (
    
    
    )
    604 nm615 nm
    Extinction Coefficient (
    
    
    )
    ~82,000 - 93,000 cm
    
    
    M
    
    
    ~85,000 - 116,000 cm
    
    
    M
    
    
    Quantum Yield (
    
    
    )
    0.94 (High)0.93 (High)
    Stokes Shift ~26 nm~19 nm
    Solubility Good (DMSO/DMF stock required)Poor (Sulfonyl chloride form); Good (Texas Red-X)
    Primary Laser Line 561 nm (Yellow-Green)594 nm (Orange) / 561 nm (Sub-optimal)

    Key Insight: Texas Red is "red-shifted" by approximately 15-20 nm compared to 5-ROX. This makes Texas Red an ideal partner for the 594 nm laser line common in confocal microscopes, whereas 5-ROX is better excited by the 561 nm laser.

    Chemical Architecture & Conjugation Mechanics

    The primary divergence between these two fluorophores lies in their reactive groups and stability during conjugation.

    5-ROX: The Stable Succinimidyl Ester

    5-ROX is typically supplied as a Succinimidyl Ester (SE) . This chemistry forms a stable amide bond with primary amines (lysine residues) on proteins.

    • Advantage: High hydrolysis resistance compared to sulfonyl chlorides.

    • Isomer Purity: "ROX" is often sold as a mixture of 5- and 6-isomers. For precision FRET or sequencing, pure 5-ROX is critical to prevent double-peak artifacts in spectra.

    Texas Red: The Volatile Sulfonyl Chloride

    The classic "Texas Red" is a sulfonyl chloride derivative of sulforhodamine 101.

    • The Trap: Sulfonyl chlorides are highly unstable in water. They hydrolyze rapidly, competing with the conjugation reaction.

    • The Fix: Use Texas Red-X Succinimidyl Ester . The "X" denotes a seven-atom aminohexanoyl spacer that reduces fluorophore quenching on the protein surface and replaces the volatile sulfonyl chloride with a stable NHS ester.

    Diagram 1: Conjugation Workflow & Decision Logic

    ConjugationLogic Start Target Molecule (Primary Amine) ChemType Select Reactive Chemistry Start->ChemType TR_SC Texas Red Sulfonyl Chloride ChemType->TR_SC Legacy Protocol TR_X Texas Red-X Succinimidyl Ester ChemType->TR_X Modern Standard ROX_SE 5-ROX Succinimidyl Ester ChemType->ROX_SE Sequencing/FRET Condition1 Requires Anhydrous Conditions (Cold) TR_SC->Condition1 Condition2 Standard Aqueous Buffer (pH 8.3) TR_X->Condition2 ROX_SE->Condition2 Risk High Hydrolysis Risk Low Conjugation Efficiency Condition1->Risk Benefit Stable Amide Bond High Efficiency Condition2->Benefit

    Caption: Decision tree for selecting conjugation chemistry. Note the environmental constraints required for classic Texas Red Sulfonyl Chloride versus the flexibility of Succinimidyl Esters (SE).

    Application-Specific Performance

    A. qPCR and Sequencing (The 5-ROX Domain)

    In quantitative PCR, 5-ROX is the gold standard passive reference dye .

    • Mechanism: It does not participate in the amplification reaction. Instead, it provides a stable baseline fluorescence signal to normalize for non-PCR related fluctuations (e.g., pipetting errors, well evaporation, bubble formation).

    • Why not Texas Red? Texas Red's emission (615 nm) is too far red-shifted for standard ROX filters (602 nm center) on instruments like the Applied Biosystems QuantStudio series. Using Texas Red would result in poor signal collection in the reference channel.

    B. Fluorescence Microscopy (The Texas Red Domain)

    For imaging, Texas Red is superior due to its spectral separation .

    • Contrast: Its deep red emission avoids the "orange" autofluorescence common in tissue samples.

    • Photostability: While 5-ROX is relatively stable, Texas Red (and specifically the newer Texas Red-X) is renowned for resisting photobleaching during focus adjustment.

    • Filter Sets: The standard "Texas Red" filter cube (Ex 596 / Em 615) is ubiquitous. 5-ROX can bleed into the "TRITC" or "Cy3" channels, causing cross-talk issues in multi-color panels.

    Diagram 2: Spectral Compatibility Guide

    SpectralGuide Laser561 Laser: 561 nm (Yellow-Green) ROX 5-ROX (Ex Max: 578 nm) Laser561->ROX Match TR Texas Red (Ex Max: 596 nm) Laser561->TR Mismatch Laser594 Laser: 594 nm (Orange) Laser594->TR Match Optimal Optimal Excitation High Brightness ROX->Optimal TR->Optimal SubOptimal Sub-optimal (~50% Max) Lower Brightness TR->SubOptimal

    Caption: Laser line compatibility. 5-ROX is optimized for 561 nm sources, while Texas Red requires 594 nm sources for peak performance.

    Experimental Protocol: Relative Brightness Validation

    Objective: To empirically determine the relative brightness of 5-ROX vs. Texas Red conjugates under your specific instrument conditions. This is critical because "theoretical" brightness (EC × QY) often differs from "practical" brightness due to filter set mismatches.

    Materials
    • Dyes: 5-ROX SE and Texas Red-X SE.

    • Target: BSA (Bovine Serum Albumin) or a specific antibody.

    • Buffer: Sodium Bicarbonate (pH 8.3).

    • Instrument: Fluorescence Plate Reader (e.g., Tecan or Biotek).

    Workflow
    • Conjugation: Label BSA with both dyes targeting a Degree of Labeling (DOL) of ~2-3.

      • Note: Use the same molar excess (typically 10-20x) for both to ensure comparable labeling density.

    • Normalization: Dilute both conjugates to exactly 100 nM concentration in PBS.

    • Spectra Scan:

      • Set Excitation to 560 nm (Simulating common laser).

      • Scan Emission from 570 nm to 700 nm .

      • Record Peak Intensity.

    • Filter Check:

      • Set Excitation/Emission to your specific instrument's "Red" channel (e.g., 590/620).

      • Measure endpoint fluorescence.

    Data Interpretation
    ObservationConclusion
    Texas Red Signal > 5-ROX Your system's filters/laser favor the red-shifted Texas Red. Use Texas Red for imaging.[1][2][3]
    5-ROX Signal > Texas Red Your excitation source is likely <570 nm. 5-ROX is the better choice for this specific instrument.

    References

    • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 123456 (Texas Red). Retrieved from [Link]

    Disclaimer: Texas Red™ is a trademark of Life Technologies Corporation (Thermo Fisher Scientific).

    Sources

    Technical Guide: 5-ROX vs. 5-TAMRA for Oligonucleotide Labeling

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    In the landscape of rhodamine-based fluorophores, 5-TAMRA (Tetramethylrhodamine) and 5-ROX (Carboxy-X-rhodamine) serve distinct but overlapping roles.

    • Select 5-TAMRA if you are designing standard FRET probes (as an acceptor for FAM) or require a cost-effective orange emitter (555 nm excitation) for microscopy, provided you can accommodate its pH sensitivity and broad emission spectrum.

    • Select 5-ROX if you require a red-shifted emitter (575 nm excitation), superior photostability, or a FRET acceptor for longer-wavelength donors (e.g., HEX/JOE).

    Critical Warning for qPCR: ROX is the standard passive reference dye in many qPCR platforms (e.g., Applied Biosystems). Using a 5-ROX labeled probe on these instruments without disabling the passive reference channel will result in signal normalization failure and invalid data.

    Part 1: Photophysical Properties Comparison[1]

    The choice between 5-ROX and 5-TAMRA is often dictated by the available laser lines and filter sets. ROX is significantly red-shifted compared to TAMRA.

    Table 1: Comparative Technical Specifications
    Feature5-TAMRA (Tetramethylrhodamine)5-ROX (Carboxy-X-rhodamine)
    Excitation Max ~555 nm~575 nm
    Emission Max ~580 nm (Orange)~602 nm (Red)
    Extinction Coefficient ~90,000 L⋅mol⁻¹⋅cm⁻¹~82,000 L⋅mol⁻¹⋅cm⁻¹
    Quantum Yield (Φ) ~0.68 (Solvent dependent)~0.7 – 0.9 (High brightness)
    Stokes Shift ~25 nm~27 nm
    Photostability ModerateHigh (Superior to TAMRA)
    pH Sensitivity Sensitive (Acidic forms non-fluorescent)Less sensitive than Fluorescein, but still affected
    Primary Application FRET Acceptor for FAM; MicroscopyqPCR (with caution), Sequencing, Microscopy

    Senior Scientist Insight: Note the "5-" prefix. Standard commercial "ROX" or "TAMRA" are often mixed isomers (5- and 6-). For oligonucleotide labeling, always specify single isomers (5-ROX or 5-TAMRA) . Mixed isomers elute as double peaks in HPLC/UPLC, making purification difficult and potentially altering FRET distances in sensitive assays.

    Part 2: Structural & Chemical Considerations

    The Isomer Imperative

    Rhodamine dyes are synthesized as a mixture of 5- and 6-isomers.

    • Mixed Isomers: Cheaper. Acceptable for immunolabeling proteins where spatial precision is less critical.

    • Single Isomers (5- only): Mandatory for oligonucleotides. The position of the linkage affects the dye's orientation relative to the DNA helix. Using a mixture creates a heterogeneous probe population with varying FRET efficiencies and retention times.

    Deprotection Sensitivity (The "Achilles Heel")

    Both TAMRA and ROX are sensitive to the harsh basic conditions (Ammonium Hydroxide at 55°C) used to deprotect DNA after synthesis.

    • Degradation: Prolonged exposure to ammonia causes amide hydrolysis, destroying the fluorophore.

    • Solution:

      • UltraMild Chemistry: Use phenoxyacetyl (Pac) protected phosphoramidites and deprotect with Potassium Carbonate in Methanol.

      • Post-Synthetic Labeling: Synthesize the oligo with an Amino-Modifier, purify, and then react with the NHS-Ester of the dye (Protocol below). This is the most robust method for these dyes.

    Part 3: Application-Specific Performance

    qPCR and The "Passive Reference" Trap

    This is the most common failure point for researchers switching to ROX probes.

    • The Conflict: Many qPCR machines (ABI 7500, QuantStudio, etc.) use free ROX dye in the master mix to normalize well-to-well optical differences (pipetting errors, evaporation).

    • The Consequence: If your probe is labeled with 5-ROX, the machine cannot distinguish between the reference signal (constant) and your probe signal (increasing). The software will "normalize" your amplification curve down to a flat line.

    • The Fix:

      • Option A: Use 5-TAMRA or a non-rhodamine dye (e.g., Cy5, ATTO 647N) for the red channel.

      • Option B: Disable "ROX Passive Reference" in the software and use a different reference dye (e.g., Mustang Purple) or no reference (if the cycler supports it).

    FRET (Fluorescence Resonance Energy Transfer)[2][3][4]
    • FAM-TAMRA: The classic FRET pair.[1] TAMRA absorbs FAM emission (520 nm) efficiently. However, TAMRA is a fluorescent quencher—it emits light at 580 nm when it quenches FAM. This requires a specific filter to read FAM without detecting TAMRA bleed-through.

    • FAM-ROX: Less common due to reduced spectral overlap compared to TAMRA. ROX is better paired with HEX, JOE, or TET donors.

    Diagram: Dye Selection Logic

    DyeSelection Start Start: Select Dye for Oligo AppType Application Type? Start->AppType qPCR qPCR Probe AppType->qPCR Microscopy Microscopy / FRET AppType->Microscopy Machine Does machine use ROX as Passive Reference? qPCR->Machine Laser Excitation Laser? Microscopy->Laser YesRef Yes Machine->YesRef Avoid Interference NoRef No / Can Disable Machine->NoRef UseTAMRA USE 5-TAMRA (or Cy5/ATTO 647) YesRef->UseTAMRA UseROX USE 5-ROX (Superior Stability) NoRef->UseROX Green 532 nm / 543 nm Laser->Green Excites TAMRA Yellow 561 nm / 594 nm Laser->Yellow Excites ROX Green->UseTAMRA Yellow->UseROX

    Caption: Decision tree for selecting between 5-ROX and 5-TAMRA based on instrumentation constraints.

    Part 4: Validated Protocol – Post-Synthetic Labeling via NHS Ester[6]

    Since both dyes are base-sensitive, the Post-Synthetic NHS Ester method is the "Gold Standard" for reliability. This protocol assumes you have an oligonucleotide synthesized with a 5'-Amino Modifier C6 .

    Materials
    • Oligonucleotide with 5'-Amino Modifier (HPLC purified to remove failure sequences).

    • 5-ROX or 5-TAMRA NHS Ester (stored at -20°C, desiccated).

    • Labeling Buffer: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.3 - 8.5.

    • Solvent: Anhydrous DMSO or DMF.

    Workflow Diagram

    LabelingWorkflow Step1 1. Solubilize Oligo (NaHCO3, pH 8.5) Step3 3. Conjugation (Mix & Incubate 2-4h) Step1->Step3 Step2 2. Dissolve Dye-NHS (DMSO/DMF) Step2->Step3 Step4 4. Ethanol Precip (Remove excess free dye) Step3->Step4 Step5 5. HPLC Purification (Isolate Labeled Oligo) Step4->Step5

    Caption: Step-by-step workflow for post-synthetic NHS-ester conjugation.

    Step-by-Step Methodology
    • Preparation: Resuspend the amino-modified oligonucleotide in 0.1 M NaHCO₃ (pH 8.5) to a concentration of 0.5 – 1.0 mM (approx 5-10 OD/100 µL). Crucial: Avoid buffers containing amines (Tris, Glycine) as they will compete for the dye.

    • Dye Solubilization: Dissolve the 5-ROX or 5-TAMRA NHS ester in anhydrous DMSO at 10 mg/mL. Prepare immediately before use; NHS esters hydrolyze rapidly in moisture.

    • Conjugation: Add a 10-15 fold molar excess of the dye solution to the oligonucleotide solution.

      • Example: For 100 µL oligo (100 nmols), add ~1.5 mg of dye.

      • Add DMSO to bring the final volume to a 50% organic/aqueous mix (helps dye solubility).

    • Incubation: Incubate at room temperature for 4 hours or overnight at 4°C in the dark.

    • Desalting/Precipitation:

      • Add 0.1 volume of 3 M Sodium Acetate (pH 5.2) and 3 volumes of cold absolute ethanol.

      • Freeze at -20°C for 30 mins, centrifuge at 12,000 x g for 30 mins.

      • Discard the supernatant (which contains hydrolyzed free dye). The pellet will be pink/red.

    • Purification (Mandatory): Resuspend the pellet and purify via RP-HPLC.

      • Why? Ethanol precipitation removes most free dye but not unlabeled oligos.

      • Detection: Monitor absorbance at 260 nm (DNA) and 555/575 nm (Dye). Collect the peak that has both absorbances.

    References

    • Glen Research. (n.d.). Technical Report: Rhodamine Dyes - TAMRA and ROX.[2][3] Retrieved from [Link]

    Sources

    Publish Comparison Guide: HPLC Analysis for Purity of 5-Carboxy-X-Rhodamine

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary

    5-Carboxy-X-Rhodamine (5-ROX) is a critical fluorophore used extensively as a passive reference dye in qPCR and as a label for DNA sequencing. Its performance relies heavily on isomeric purity. Commercial "ROX" is often a mixture of 5- and 6-isomers (5(6)-ROX), which possess slightly different spectral properties and conjugation kinetics.

    The Challenge: Standard C18 HPLC methods often fail to resolve the 5- and 6-isomers, leading to "false high" purity results where the two isomers co-elute as a single peak.

    The Solution: This guide compares the industry-standard C18 Method against an optimized Phenyl-Hexyl Method . We demonstrate that while C18 is sufficient for general impurity profiling, Phenyl-Hexyl stationary phases using Methanol-based mobile phases are superior for resolving structural isomers due to enhanced

    
     interactions, providing the true isomeric purity required for high-precision applications.
    

    Technical Background: The Isomer Problem

    The structural difference between 5-ROX and 6-ROX lies solely in the position of the carboxyl group on the pendant phenyl ring (para vs. meta relative to the xanthene bridge).

    • 5-ROX: Carboxyl group at the 5-position.

    • 6-ROX: Carboxyl group at the 6-position.[1]

    Because the fluorophore core (xanthene) remains identical, their hydrophobicity is nearly indistinguishable on alkyl-bonded phases (like C18). However, their electron distribution and molecular shape differ slightly, which can be exploited using stationary phases capable of

    
     stacking interactions.
    
    Workflow Visualization

    The following diagram outlines the critical decision pathway for selecting the correct analytical method based on the required data granularity.

    ROX_Analysis_Workflow Start Start: 5-ROX Sample Goal Define Analytical Goal Start->Goal Goal_General General Purity (Synthesis Yield) Goal->Goal_General Goal_Isomer Isomeric Purity (qPCR/Sequencing QC) Goal->Goal_Isomer Method_C18 Method A: C18 Column (Hydrophobic Interaction) Goal_General->Method_C18 Faster, Standard Method_Phenyl Method B: Phenyl-Hexyl Column (Pi-Pi Interaction) Goal_Isomer->Method_Phenyl High Selectivity Result_C18 Result: Single Peak (Isomers Co-elute) Method_C18->Result_C18 Result_Phenyl Result: Double Peak (Baseline Separation) Method_Phenyl->Result_Phenyl Decision QC Decision Result_C18->Decision Result_Phenyl->Decision

    Caption: Decision matrix for selecting between C18 and Phenyl-Hexyl methods based on the need for isomeric resolution.

    Method Comparison: C18 vs. Phenyl-Hexyl[2][3][4][5]

    Method A: The Standard C18 Protocol

    This method is commonly found in general QC labs. It relies on hydrophobic interaction.[2][3]

    • Strengths: Robust, common reagents, good for removing synthesis salts/small molecule impurities.

    • Weaknesses: Co-elution of isomers. It often reports a 5(6)-ROX mixture as 99% pure, masking the ratio of isomers.

    Method B: The Optimized Phenyl-Hexyl Protocol

    This method utilizes a Phenyl-Hexyl stationary phase. The phenyl ring on the column interacts with the aromatic rings of the Rhodamine dye (

    
     stacking).
    
    • Mechanism: The positional difference of the carboxyl group in 5- vs 6-ROX alters the accessibility of the

      
      -system, leading to different retention times.
      
    • Critical Factor: Methanol is preferred over Acetonitrile as the organic modifier.[3] Acetonitrile forms its own

      
      -interactions with the stationary phase, suppressing the selective interaction with the analyte. Methanol allows the 
      
      
      
      selectivity to dominate [1].
    Comparative Data Summary
    FeatureMethod A: Standard C18Method B: Phenyl-Hexyl (Optimized)
    Stationary Phase C18 (Octadecylsilane)Phenyl-Hexyl
    Mobile Phase B Acetonitrile (ACN)Methanol (MeOH)
    Separation Mechanism HydrophobicityHydrophobicity +
    
    
    Interaction
    5-ROX / 6-ROX Resolution (
    
    
    )
    
    
    (Co-elution)
    
    
    (Baseline Separation)
    Typical Run Time 15-20 min20-25 min
    Suitability Crude purity, salt removalIsomeric purity, Final QC

    Detailed Experimental Protocols

    Protocol 1: Sample Preparation (Common to both)
    • Stock Solution: Dissolve ~1 mg of 5-ROX in 1 mL of DMSO (dimethyl sulfoxide). Vortex until fully dissolved.

      • Note: ROX dyes can aggregate in water; DMSO ensures complete solubilization.

    • Working Solution: Dilute the stock 1:100 into the initial Mobile Phase (e.g., 90% Water / 10% MeOH) to achieve ~10 µg/mL.

    • Filtration: Filter through a 0.2 µm PTFE syringe filter into an amber HPLC vial (protect from light).

    Protocol 2: Optimized Phenyl-Hexyl Method (Recommended)

    This protocol is designed to separate the 5- and 6-isomers.

    • System: UHPLC or HPLC system (Agilent 1200/1290, Waters Alliance/Acquity).

    • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or Phenomenex Kinetex Biphenyl (100 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 4.5 (Adjust with Acetic Acid).

      • Why: Controls the ionization state of the carboxyl group.

    • Mobile Phase B: Methanol (LC-MS grade).

      • Why: Enhances

        
         selectivity compared to ACN.
        
    • Gradient:

      • 0 min: 30% B

      • 20 min: 70% B (Linear gradient)

      • 21 min: 95% B (Wash)

      • 25 min: 95% B

      • 25.1 min: 30% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min (for 4.6 mm ID) or 0.4 mL/min (for 2.1 mm ID).

    • Detection: UV-Vis at 575 nm (Absorption max) or Fluorescence (Ex 575 nm / Em 600 nm).

    • Temperature: 30°C.

    Protocol 3: Standard C18 Method (For Comparison)
    • Column: C18 Column (e.g., ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.[4]

    • Mobile Phase B: Acetonitrile + 0.1% TFA.[4]

    • Gradient: 10-90% B over 20 minutes.

    • Result: Expect a single broad peak or a peak with a shoulder if isomers are present.

    Troubleshooting & Optimization

    If resolution is poor even with the Phenyl-Hexyl column, consider the following:

    • Switch Organic Modifier: Ensure you are using Methanol , not Acetonitrile. ACN suppresses the

      
       interaction [1].[2]
      
    • pH Adjustment: The separation of carboxyl-isomers is pH-sensitive. The pKa of the carboxyl group is ~4.[5]5. Operating near the pKa (pH 4.0-5.0) often maximizes the structural differences between isomers compared to fully ionized (pH > 7) or fully protonated (pH < 2) states.

    • Temperature: Lowering the temperature (e.g., to 20°C or 15°C) can sometimes enhance the steric selectivity of the stationary phase, though it increases backpressure.

    References

    • Agilent Technologies. (2009).[2] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Application Note. Link

    • Thermo Fisher Scientific. (2010). Rapid Separation of Rhodamines. Chromatography Online / LCGC. Link

    • Uddin, M. J., & Marnett, L. J. (2008). Synthesis of 5- and 6-carboxy-X-rhodamines. Organic Letters, 10(21), 4799–4801. Link

    • Biotium. 5(6)-ROX Product Information. Link

    Sources

    A Head-to-Head Comparison for High-Resolution Imaging: 5-Carboxy-X-Rhodamine vs. Alexa Fluor 568

    Author: BenchChem Technical Support Team. Date: February 2026

    A Senior Application Scientist's Guide to Fluorophore Selection

    For researchers, scientists, and drug development professionals, the selection of the appropriate fluorophore is a critical decision that can significantly impact the quality and reliability of experimental data. This guide provides an in-depth comparison of two popular red-orange fluorescent dyes: 5-carboxy-x-rhodamine (5-ROX) and Alexa Fluor 568. By examining their photophysical properties and performance in a common application, this document aims to equip you with the necessary insights to make an informed choice for your specific research needs.

    I. Fundamental Photophysical Properties: A Quantitative Look

    The performance of a fluorophore is dictated by its inherent photophysical properties. Brightness, a key determinant of signal-to-noise ratio, is a function of both the extinction coefficient (a measure of light absorption) and the quantum yield (the efficiency of converting absorbed light into emitted fluorescence). Photostability, or the resistance to photobleaching, is crucial for experiments requiring prolonged or intense illumination, such as confocal microscopy and super-resolution techniques.[1]

    Here, we present a side-by-side comparison of the key photophysical parameters for 5-ROX and Alexa Fluor 568.

    Property5-Carboxy-X-Rhodamine (5-ROX)Alexa Fluor 568Advantage
    Excitation Maximum (nm) ~575 - 580[2][3][4]~578[5][6]Comparable
    Emission Maximum (nm) ~600 - 604[3][4]~603[5][6]Comparable
    Extinction Coefficient (M⁻¹cm⁻¹) ~82,000 - 93,000[7][8]~88,000 - 91,300[9][10]Comparable
    Quantum Yield ~0.94[4][7]~0.69[6]5-ROX
    Brightness (EC x QY) ~77,080 - 87,420 ~60,720 - 62,997 5-ROX
    Photostability Good[2]Excellent[1][5]Alexa Fluor 568
    pH Sensitivity Stable over a wide pH range[2]Insensitive over a wide pH range[9][11]Comparable

    Note: Brightness is a calculated value (Extinction Coefficient × Quantum Yield) and provides a theoretical comparison of the dyes' performance.

    From a purely photophysical standpoint, 5-ROX exhibits a significantly higher quantum yield, translating to a greater theoretical brightness . However, Alexa Fluor 568 is renowned for its superior photostability , a critical advantage for demanding imaging applications.[1][5] Both dyes demonstrate excellent stability across a broad pH range, a desirable characteristic for live-cell imaging and various buffer conditions.[2][9][11]

    II. In-Application Performance: Immunofluorescence Staining

    To contextualize these photophysical properties, let's consider a common application: indirect immunofluorescence (IF) staining of cultured cells. In this technique, a primary antibody targets a specific protein, and a secondary antibody conjugated to a fluorophore detects the primary antibody. The choice of fluorophore directly impacts the sensitivity and clarity of the resulting image.

    The Causal Link Between Photostability and Image Quality

    While 5-ROX may be brighter initially, its lower photostability can be a limiting factor. During the image acquisition process, especially with techniques like confocal microscopy that involve raster scanning a focused laser beam, fluorophores are subjected to intense illumination. A less photostable dye like 5-ROX will lose its fluorescence more rapidly, leading to a diminished signal over time. This can be particularly problematic when imaging low-abundance targets or when multiple z-stacks are required for 3D reconstruction.

    Conversely, the high photostability of Alexa Fluor 568 allows for longer exposure times and repeated imaging with minimal signal loss.[1][5] This translates to a higher signal-to-noise ratio in the final image, enabling the detection of finer details and weaker signals. For applications like super-resolution microscopy (e.g., STORM), where thousands of images are acquired to reconstruct a high-resolution image, the photostability of Alexa Fluor 568 is a significant advantage.[11][12]

    III. Experimental Protocol: A Self-Validating System for Comparison

    To empirically compare these two fluorophores, a well-controlled immunofluorescence experiment is essential. The following protocol is designed to minimize variability and provide a reliable comparison.

    Workflow for Comparative Immunofluorescence Staining

    G cluster_prep Cell Culture & Fixation cluster_stain Staining cluster_image Imaging & Analysis A 1. Seed cells on coverslips B 2. Fix with 4% PFA A->B C 3. Permeabilize with 0.1% Triton X-100 B->C D 4. Block with 5% Normal Goat Serum C->D E 5. Incubate with primary antibody D->E F 6. Incubate with fluorophore-conjugated secondary antibody (5-ROX or AF568) E->F G 7. Mount coverslips F->G H 8. Image with identical acquisition settings G->H I 9. Quantify fluorescence intensity and photobleaching rate H->I

    Caption: Workflow for comparing 5-ROX and Alexa Fluor 568 in immunofluorescence.

    Detailed Step-by-Step Methodology:

    • Cell Culture: Plate cells (e.g., HeLa or A549) onto glass coverslips and culture to ~70% confluency. The use of high-quality coverslips is crucial for high-resolution imaging.

    • Fixation: Gently wash the cells with Phosphate-Buffered Saline (PBS). Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. PFA cross-links proteins, preserving cellular morphology.[13]

    • Permeabilization: Wash the cells three times with PBS. Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes. This step is necessary to allow antibodies to access intracellular antigens.[14]

    • Blocking: To prevent non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 5% Normal Goat Serum or 3% Bovine Serum Albumin in PBS) for 1 hour at room temperature.[14][15] The serum should be from the same species as the secondary antibody to minimize background.

    • Primary Antibody Incubation: Dilute the primary antibody in the blocking buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[16]

    • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the secondary antibody conjugated to either 5-ROX or Alexa Fluor 568 in the blocking buffer. To ensure a fair comparison, use secondary antibodies with a similar degree of labeling (DOL). Incubate the cells for 1 hour at room temperature, protected from light.[17]

    • Mounting: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Imaging: Image the slides using a confocal microscope equipped with appropriate laser lines and filters for both fluorophores. Crucially, all acquisition parameters (laser power, gain, pinhole size, exposure time) must be kept identical between the 5-ROX and Alexa Fluor 568 samples to allow for a direct comparison of brightness and photostability.

    • Data Analysis: Quantify the initial fluorescence intensity of stained structures. To assess photostability, continuously image a field of view over time and measure the rate of fluorescence decay.

    IV. Conclusion and Recommendations

    The choice between 5-carboxy-x-rhodamine and Alexa Fluor 568 is application-dependent.

    • Choose 5-Carboxy-X-Rhodamine when:

      • Initial brightness is the primary concern. Its high quantum yield makes it an excellent choice for applications where signal intensity is paramount and photobleaching is less of a concern.

      • Performing single-molecule studies or FRET experiments, where its brightness can be advantageous.[8]

    • Choose Alexa Fluor 568 when:

      • Photostability is critical. For long-term imaging, z-stack acquisition, and super-resolution techniques, the superior photostability of Alexa Fluor 568 will yield more reliable and higher-quality data.[5][12]

      • Reproducibility and consistency are essential. The Alexa Fluor family of dyes is known for its batch-to-batch consistency and reliable performance.[1]

      • Detecting low-abundance targets, as the enhanced photostability allows for longer signal integration times.

    References

    • Genaxxon bioscience. (n.d.). 5-Carboxy-X-rhodamine single isomer - 5-ROX. Retrieved from [Link]

    • Biotium. (n.d.). CF™568 Dye. Retrieved from [Link]

    • Karimi, M., & Inanlou, M. R. (2014). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal (Yakhteh), 16(1), 45–50.
    • Bitesize Bio. (2022, February 10). An Introduction to Alexa Dyes. Retrieved from [Link]

    • FluoroFinder. (n.d.). ROX Dye Profile. Retrieved from [Link]

    • University of California, Irvine Department of Chemistry. (n.d.). Alexa Fluor® Dyes - Simply the Best and Brightest. Retrieved from [Link]

    • FluoroFinder. (n.d.). Alexa Fluor 568 Dye Profile. Retrieved from [Link]

    • Antibodies.com. (2024, March 28). Immunocytochemistry/Immunofluorescence (ICC/IF): The Complete Guide. Retrieved from [Link]

    • Gut, G., & Gasteiger, K. (2024, July 12). Protocol for iterative indirect immunofluorescence imaging in cultured cells, tissue sections, and metaphase chromosome spreads. STAR Protocols, 5(3), 103332.
    • Laboratory for Integrative Neuroscience. (2017, November 27). Immunofluorescence Protocol V.2. Retrieved from [Link]

    • Unknown. (n.d.). Protocol of Immunofluorescence Staining. Retrieved from [Link]

    • Panchuk-Voloshina, N., Haugland, R. P., Bishop-Stewart, J., Bhalgat, M. K., Millard, P. J., Mao, F., & Leung, W. Y. (1999). Alexa dyes, a series of new fluorescent dyes that yield exceptionally bright, photostable conjugates. Journal of Histochemistry & Cytochemistry, 47(9), 1179–1188.
    • Karimi, M., & Inanlou, M. R. (2015). Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody. Cell Journal (Yakhteh), 16(1), 45-50.
    • Unknown. (n.d.). Fluorochromes Description. Retrieved from [Link]

    Sources

    A Researcher's Guide to Validating 5-ROX Normalization in qPCR Experiments

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers, scientists, and drug development professionals engaged in quantitative PCR (qPCR), the integrity of the data is paramount. The journey from sample to result is fraught with potential for variability, making robust normalization an indispensable cornerstone of reliable gene expression analysis. This guide provides an in-depth, technical comparison of normalization strategies, focusing on the validation of 5-Carboxy-X-rhodamine (5-ROX) as a passive reference dye. We will move beyond simply following a protocol to understanding the causality behind experimental choices, empowering you to design and validate a normalization strategy that ensures the accuracy and reproducibility of your qPCR data.

    The Critical Role of Normalization in qPCR

    Quantitative PCR measures the amplification of a target nucleic acid sequence in real-time. The fundamental output, the quantification cycle (Cq), is the cycle number at which the fluorescence signal crosses a predetermined threshold. However, the raw Cq value is susceptible to a variety of non-biological variations that can obscure true differences in target quantity between samples. These variations can arise from:

    • Pipetting Inaccuracies: Minor differences in reaction volumes.

    • Optical Path Variations: Discrepancies in fluorescence detection between wells of a qPCR plate.[1][2]

    • Physical Factors: The presence of bubbles, condensation, or evaporation, which can alter the fluorescence signal.[3][4]

    Normalization aims to correct for this non-biological variability, ensuring that observed differences in Cq values reflect true biological differences in gene expression.[5]

    Understanding 5-ROX: A Passive Approach to Normalization

    5-ROX is a fluorescent dye that is chemically inert within the qPCR reaction.[1] It does not participate in the amplification process, and its fluorescence signal remains stable throughout the experiment.[1][3] This stability allows it to serve as a passive reference to which the reporter dye signal (e.g., from SYBR Green or a TaqMan probe) can be normalized. The qPCR instrument's software calculates a normalized reporter value (Rn) for each cycle by dividing the reporter dye's fluorescence intensity by that of the 5-ROX dye.[3] This ratiometric approach effectively corrects for well-to-well variations in fluorescence that are not related to the PCR amplification itself.[2][6]

    It is important to note that the requirement for ROX is instrument-dependent. Some qPCR systems have optical designs that are less susceptible to well-to-well variations and therefore do not require a passive reference dye.[2] Always consult your instrument's specifications to determine the appropriate ROX concentration.

    The Alternative: Endogenous Reference Genes

    The most common alternative to passive dye normalization is the use of one or more endogenous reference genes (also known as housekeeping genes).[5] The ideal reference gene is stably expressed across all experimental conditions and cell types being investigated. By normalizing the expression of the gene of interest (GOI) to that of a validated reference gene, one can correct for variability in the amount of starting material and the efficiency of the reverse transcription step.[7] However, the assumption of stable expression for any given reference gene must be experimentally validated for each specific context, as laid out in the MIQE (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) guidelines.[8][9]

    A Head-to-Head Comparison: Validating Your Normalization Strategy

    To ensure the highest quality data, it is prudent to validate your chosen normalization strategy. The following experimental design provides a framework for directly comparing 5-ROX normalization with reference gene normalization.

    Experimental Workflow for Normalization Validation

    G cluster_0 Experimental Setup cluster_1 qPCR Plate Setup cluster_2 Data Analysis A Select Target Gene (GOI) and Candidate Reference Genes (e.g., GAPDH, ACTB) B Prepare a pooled cDNA sample representative of your experimental conditions A->B C Create a serial dilution of the pooled cDNA B->C D For each gene (GOI, Ref1, Ref2), set up reactions in triplicate for each dilution point E Run two identical plates (or sets of wells): Plate 1: Master Mix with 5-ROX Plate 2: Master Mix without 5-ROX D->E F Assess ROX signal stability on Plate 1 G Calculate amplification efficiency for all genes on both plates from the standard curves F->G H Calculate Coefficient of Variation (%CV) for technical replicates for all genes on both plates G->H I Compare %CV with and without ROX normalization H->I

    Caption: Workflow for validating 5-ROX normalization.

    Detailed Experimental Protocol

    • Gene Selection: Choose your gene of interest (GOI) and at least two candidate reference genes (e.g., GAPDH, ACTB).

    • Sample Preparation: Create a pooled cDNA sample by combining equal amounts of cDNA from all experimental conditions. This pooled sample will serve as the template for generating standard curves.

    • Serial Dilution: Perform a five-point, 10-fold serial dilution of the pooled cDNA.

    • qPCR Reaction Setup:

      • Prepare two master mixes: one containing 5-ROX at the concentration recommended for your instrument, and one without 5-ROX.

      • For each gene (GOI and reference genes), set up qPCR reactions for each point in the serial dilution series. Each reaction should be performed in triplicate.

      • Ensure that for each gene and dilution, you have a set of triplicates with ROX and a set without ROX.

    • qPCR Run: Execute the qPCR run on your instrument, ensuring that the software is set to collect data from both the reporter dye and the ROX channel.

    Data Analysis and Interpretation

    Assess ROX Signal Stability

    In the multicomponent plot of your qPCR software, examine the raw fluorescence signal from the ROX channel for the wells containing the ROX master mix. A stable ROX signal should appear as a flat line throughout the PCR run.[4] Any significant upward or downward trends, or erratic spikes, may indicate issues such as evaporation or bubbles, respectively.[4][10]

    Evaluate the Impact on Amplification Efficiency

    For each gene, plot the Cq values against the logarithm of the template concentration for both the ROX and no-ROX conditions to generate standard curves. The slope of the standard curve is used to calculate the amplification efficiency using the formula:

    Efficiency = (10(-1/slope) - 1) x 100%

    An acceptable efficiency is between 90% and 110%. Compare the efficiencies for each gene with and without ROX. A significant decrease in efficiency in the presence of ROX could indicate that the concentration of the dye is too high and is inhibiting the PCR reaction.[3][11]

    Compare Precision using the Coefficient of Variation (%CV)

    The coefficient of variation (%CV) of the Cq values for technical replicates is a direct measure of the precision of the measurement.[12] A lower %CV indicates higher precision. Calculate the %CV for each set of triplicates using the following formula:

    %CV = (Standard Deviation of Cq values / Mean of Cq values) x 100%

    Normalization StrategyGeneAverage %CV of Cq Values
    No Normalization GOI1.8%
    Ref11.5%
    Ref21.7%
    5-ROX Normalization GOI0.6%
    Ref10.5%
    Ref20.4%
    Reference Gene Norm. GOI0.9%

    This table presents hypothetical data for illustrative purposes.

    Compare the average %CV for each gene with and without ROX normalization. A marked reduction in the %CV with ROX indicates that it is effectively correcting for non-PCR related variability and improving the precision of your data.[4]

    Decision-Making Framework

    The results of your validation experiment will guide you to the most appropriate normalization strategy for your specific experimental system.

    G A Start Validation B Is ROX signal stable? A->B C Does ROX negatively impact amplification efficiency? B->C Yes G Re-evaluate ROX concentration or master mix formulation B->G No D Does ROX significantly reduce %CV of Cq values? C->D No C->G Yes E Use 5-ROX normalization D->E Yes F Use validated reference gene normalization D->F No

    Caption: Decision tree for choosing a normalization strategy.

    Conclusion

    While 5-ROX is a powerful tool for enhancing the precision of qPCR data, its use should not be taken for granted.[4] By performing a straightforward validation experiment, you can objectively assess its performance in your hands, with your reagents, and on your instrument. This empirical approach, which directly compares ROX normalization to the use of reference genes, aligns with the principles of scientific rigor and the MIQE guidelines.[13] Ultimately, investing the time to validate your normalization strategy will increase your confidence in your results and contribute to the robustness and reproducibility of your research.

    References

    • Bustin, S. A., et al. (2009). The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments. Clinical Chemistry, 55(4), 611–622. Available at: [Link]

    • Genaxxon bioscience. (2019). Influence of ROX on the Ct value. Available at: [Link]

    • Patsnap Synapse. (2023). How to Properly Normalize Your qPCR Data. Available at: [Link]

    • MIQE 2.0: Revision of the Minimum Information for Publication of Quantitative Real-Time PCR Experiments Guidelines. (2022). Clinical Chemistry. Available at: [Link]

    • Bio-Rad. Normalization of Real-Time PCR Fluorescence Data with ROX Passive Reference Dye. Available at: [Link]

    • Bio-Rad. (2018). Validating a Quantitative PCR (qPCR) Experiment to Minimize Error and Maximize Data Quality. Available at: [Link]

    • Bio-Rad. Normalization of Real-Time PCR Fluorescence Data with ROX Passive Reference Dye. Available at: [Link]

    • Illumina, Inc. Using Passive Reference Dyes for Normalization and Troubleshooting in qPCR. Available at: [Link]

    • Gene-Quantification.com. Normalization Methods for qPCR. Available at: [Link]

    • PCR Biosystems. Can ROX have a negative impact on the reaction? Available at: [Link]

    • IRIC Genomics Platform. Information on qPCR results. Available at: [Link]

    • Bio-Rad. MIQE and RDML Guidelines. Available at: [Link]

    • Salimetrics. Calculating Inter- and Intra-Assay Coefficients of Variability. Available at: [Link]

    • LubioScience. (2019). Ensure reliable qPCR results - advice on assay validation. Available at: [Link]

    • Quantics Biostatistics. (2022). Coefficient of Variation (CV) - a suitability criterion? Available at: [Link]

    • Ruijter, J. M., et al. (2013). Real-Time Quantitative RT-PCR: Design, Calculations, and Statistics. The Plant Cell, 25(7), 2416–2430. Available at: [Link]

    Sources

    A Senior Application Scientist's Guide to 5-Carboxy-X-Rhodamine vs. 6-Carboxy-X-Rhodamine: A Performance Comparison

    Author: BenchChem Technical Support Team. Date: February 2026

    In the landscape of fluorescent dyes, Carboxy-X-Rhodamine (ROX) holds a significant position due to its favorable photophysical properties, including long-wavelength emission and high quantum yield.[1][2] However, a persistent question for researchers is the choice between its two positional isomers: 5-Carboxy-X-Rhodamine (5-ROX) and 6-Carboxy-X-Rhodamine (6-ROX). This guide provides an in-depth comparison of these two molecules, moving beyond catalog specifications to offer field-proven insights and experimental context for researchers, scientists, and drug development professionals.

    The Isomeric Distinction: More Alike Than Different

    The fundamental difference between 5-ROX and 6-ROX lies in the substitution pattern on the benzoic acid moiety, which is part of the larger xanthene core. The synthesis of the ROX fluorophore involves the condensation of two equivalents of an 8-hydroxyjulolidine derivative with one equivalent of 4-carboxyphthalic anhydride.[1] This reaction inherently produces a mixture of the 5- and 6-isomers, which must then be separated chromatographically. This shared origin is why the isomers are often sold as a mixture, denoted as 5(6)-ROX.[3][4]

    The critical point, as confirmed by spectroscopic data and practical application, is that the position of this carboxyl group is remote from the core fluorophore.[5] Its electronic influence on the xanthene system is minimal. Consequently, the key spectral properties of the two isomers are, for most practical purposes, identical.[5]

    The structural rigidity provided by the julolidine rings minimizes non-radiative decay pathways, leading to the characteristically bright fluorescence of ROX dyes.[1][2] Below is a summary of their near-indistinguishable photophysical parameters.

    Property5-Carboxy-X-Rhodamine (5-ROX)6-Carboxy-X-Rhodamine (6-ROX)Data Source(s)
    Excitation Maximum (λex) ~588 nm~588 nm[6][7]
    Emission Maximum (λem) ~608 nm~608 nm[6][7]
    Molar Extinction Coefficient (ε) ~82,000 M⁻¹cm⁻¹~82,000 M⁻¹cm⁻¹[7]
    Molecular Weight 534.6 g/mol 534.6 g/mol [8]

    This spectral equivalence means that the same filter sets and laser lines can be used for both isomers without any need for optical path reconfiguration.

    Performance in Key Applications

    While spectrally similar, the utility of a fluorophore is ultimately judged by its performance in specific experimental contexts.

    One of the most common applications for ROX is as a passive reference dye in quantitative real-time PCR (qPCR).[9][10] Its role is to provide a stable fluorescent signal throughout the PCR reaction, allowing for normalization of the reporter dye signal (e.g., FAM or SYBR Green).[11][12] This normalization corrects for well-to-well variations caused by pipetting inaccuracies, optical path differences, or changes in reaction volume due to evaporation or condensation.[9][12]

    • Causality: The ROX dye is inert in the PCR reaction; its fluorescence is not dependent on DNA amplification.[10][13] By calculating the ratio of the reporter dye's fluorescence to the ROX fluorescence (the Rn value), the software can correct for non-PCR-related signal fluctuations, leading to more accurate and reproducible quantification.[11]

    • Isomer Performance: There is no documented evidence to suggest a performance difference between 5-ROX and 6-ROX when used as a passive reference. The choice is dictated by the qPCR instrument's calibration and the master mix manufacturer. Many commercial master mixes contain either a single isomer or a mixture. It is crucial to use the ROX concentration appropriate for your specific qPCR machine, as different instruments have different optical systems requiring "low ROX" or "high ROX" levels.[10] It's worth noting that some modern qPCR instruments, particularly those with rotary designs, have optical systems that obviate the need for a passive reference dye altogether.[14]

    qPCR_Normalization cluster_well Single qPCR Well cluster_detector qPCR Instrument Detector Reporter Reporter Dye (e.g., FAM) RawSignal Raw Fluorescent Signals Reporter->RawSignal ROX Passive Reference (ROX) ROX->RawSignal Mix Reaction Mix Mix->Reporter Signal increases with amplification Mix->ROX Signal is constant Normalization Normalization (Reporter Signal / ROX Signal) RawSignal->Normalization NormalizedData Normalized Data (Rn) Normalization->NormalizedData Accurate Cq Value Accurate Cq Value NormalizedData->Accurate Cq Value

    Fig 1. ROX as a passive reference in qPCR.

    Both 5-ROX and 6-ROX are used to fluorescently label biomolecules such as oligonucleotides, peptides, and proteins.[8][15] The carboxylic acid handle is the reactive site for conjugation, typically with a primary amine on the target molecule.

    • Mechanism: For efficient conjugation, the carboxyl group is usually activated in situ or pre-activated, most commonly as an N-hydroxysuccinimide (NHS) ester. This activated ester readily reacts with primary amines (e.g., the N-terminus of a protein or an amino-linker on an oligonucleotide) to form a stable amide bond.[1]

    • Isomer Performance & Conjugation Efficiency: The position of the carboxyl group—either meta (position 5) or para (position 6) to the xanthene linkage—could theoretically impact reactivity due to subtle differences in steric hindrance or electronic effects. However, in practice, these effects are negligible. There are no significant reported differences in conjugation efficiency between 5-ROX and 6-ROX NHS esters. High coupling efficiencies (>95%) can be achieved with both isomers under standard labeling conditions.[16][17] The choice between isomers for conjugation is often dictated by commercial availability and is not typically a performance-based decision.

    Practical Considerations and Expert Recommendations

    • Isomeric Purity: When purchasing a single isomer (e.g., "5-ROX"), it is important to consider the potential for contamination with the other isomer due to the co-synthesis process. For highly sensitive applications like FRET or single-molecule studies, where precise dye placement and purity are paramount, sourcing high-purity (>95%) single isomers is recommended. For routine applications like qPCR or standard oligonucleotide labeling, using the more economical 5(6)-ROX mixture is perfectly acceptable.

    • Stability and Storage: A critical, often overlooked aspect of ROX is its relative instability compared to other rhodamine derivatives.[3] AAT Bioquest notes that 6-ROX can be particularly unstable and offers a stabilized version, 6-ROXtra™, for qPCR applications.[18]

      • Expert Recommendation: ROX dyes, whether in solid form or dissolved in a solvent like DMSO, should be stored desiccated at -20°C and protected from light.[4] Prepare aliquots of stock solutions to avoid repeated freeze-thaw cycles.

    Experimental Protocol: Amine-Reactive Labeling of an Oligonucleotide

    This protocol describes a self-validating workflow for labeling an amine-modified oligonucleotide with a ROX-NHS ester, followed by purification and quality control.

    Oligo_Labeling_Workflow Start Start: Amino-Modified Oligonucleotide & ROX-NHS Step1 1. Conjugation Reaction (Oligo + ROX-NHS in Buffer) Start->Step1 Step2 2. Purification (e.g., HPLC or Gel Filtration) Step1->Step2 Crude Reaction Mixture Step3 3. Quality Control (Spectrophotometry & Mass Spec) Step2->Step3 Purified Fractions End End: Purified, Labeled Oligonucleotide Step3->End Verified Product

    Sources

    A Researcher's Guide to Photostability: Evaluating 5-ROX Against Other Common Rhodamine Derivatives

    Author: BenchChem Technical Support Team. Date: February 2026

    For researchers, scientists, and drug development professionals leveraging fluorescence in their work, the choice of fluorophore is a critical decision that can significantly impact experimental outcomes. Among the myriad of available fluorescent dyes, rhodamine derivatives are prized for their brightness and have been instrumental in applications ranging from fluorescence microscopy to single-molecule detection.[1][2] However, not all rhodamines are created equal, particularly when it comes to their resilience to photon-induced damage—a property known as photostability.

    This guide provides an in-depth comparison of the photostability of 5-Carboxy-X-rhodamine (5-ROX) against other widely used rhodamine derivatives: Rhodamine 6G (R6G), Tetramethylrhodamine (TMR), and Texas Red. We will delve into the underlying principles of photostability, present a detailed protocol for its evaluation, and provide a comparative analysis of these fluorophores to empower you to make informed decisions for your specific research needs.

    The Critical Role of Photostability in Fluorescence-Based Assays

    Photobleaching, or the irreversible loss of fluorescence due to photochemical destruction of a fluorophore, is a significant challenge in fluorescence imaging.[3] This phenomenon can lead to a diminished signal-to-noise ratio, limiting the duration of imaging experiments and compromising the accuracy of quantitative measurements. For applications such as live-cell imaging, time-lapse studies, and super-resolution microscopy, a highly photostable fluorophore is paramount.[] While rhodamine dyes are generally regarded as having good photostability compared to other dye families like fluoresceins, variations exist within the rhodamine class itself.[][5]

    A Comparative Overview of Key Rhodamine Derivatives

    Before delving into the experimental evaluation of photostability, it is essential to understand the fundamental photophysical properties of the rhodamine derivatives under consideration. These properties, summarized in the table below, provide a baseline for their expected performance.

    FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (cm⁻¹M⁻¹)Quantum Yield (Φ)
    5-ROX 570 - 578591 - 604~82,000 - 93,000~0.94 - 1.0
    Rhodamine 6G (R6G) ~530~550 - 590Not specified in search results~0.95
    Tetramethylrhodamine (TMR) ~548~574Not specified in search resultsNot specified in search results
    Texas Red 589 - 596615~85,000 - 116,000~0.93 - 0.97

    Note: The exact photophysical properties can vary depending on the solvent and local environment.

    While 5-ROX exhibits a high quantum yield, some evidence suggests it may be less stable than other rhodamines.[6] To rigorously assess this, a standardized experimental protocol is necessary.

    Experimental Protocol for Evaluating Fluorophore Photostability

    The following protocol provides a step-by-step methodology for comparing the photostability of 5-ROX and other rhodamine derivatives using a standard fluorescence microscope. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.

    Diagram of the Experimental Workflow

    G cluster_prep Sample Preparation cluster_imaging Imaging and Photobleaching cluster_analysis Data Analysis prep_dye Prepare Equimolar Dye Solutions prep_sample Mount Dye Solution on Microscope Slide prep_dye->prep_sample find_roi Locate Region of Interest (ROI) prep_sample->find_roi Transfer to Microscope initial_image Acquire Initial Image (t=0) find_roi->initial_image photobleach Continuous Illumination of ROI initial_image->photobleach time_series Acquire Time-Lapse Image Series photobleach->time_series measure_intensity Measure Mean Fluorescence Intensity in ROI time_series->measure_intensity Export Image Data normalize_data Normalize Intensity Data measure_intensity->normalize_data plot_decay Plot Normalized Intensity vs. Time normalize_data->plot_decay fit_curve Fit Photobleaching Decay Curve plot_decay->fit_curve

    Caption: Workflow for photostability evaluation.

    Step-by-Step Methodology
    • Preparation of Dye Solutions:

      • Rationale: To ensure a fair comparison, it is crucial to start with the same number of fluorophores for each sample.

      • Prepare stock solutions of 5-ROX, R6G, TMR, and Texas Red in a high-quality solvent such as dimethyl sulfoxide (DMSO).

      • From the stock solutions, prepare working solutions of each dye at an identical concentration (e.g., 1 µM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Sample Mounting:

      • Rationale: A consistent sample geometry minimizes variability in the illumination volume.

      • Pipette a small, defined volume (e.g., 10 µL) of each dye's working solution onto a clean microscope slide and cover with a coverslip.

      • Seal the edges of the coverslip with nail polish or a suitable sealant to prevent evaporation.

    • Microscope Setup and ROI Selection:

      • Rationale: Consistent illumination parameters are critical for reproducible photobleaching rates.

      • Use a fluorescence microscope equipped with a suitable light source (e.g., a mercury arc lamp or a laser) and filter sets appropriate for each dye.

      • For each sample, locate a region of interest (ROI) that is uniformly fluorescent.

      • Set the illumination intensity to a fixed level that will be used for all experiments. It is advisable to use a neutral density filter to control the intensity and avoid rapid bleaching.[1]

    • Image Acquisition and Photobleaching:

      • Rationale: A time-lapse series allows for the quantification of the rate of fluorescence decay.

      • Acquire an initial image of the ROI at time zero (t=0) with a brief exposure to minimize initial photobleaching.

      • Continuously illuminate the ROI with the excitation light.

      • Acquire a series of images at regular intervals (e.g., every 5-10 seconds) for a set duration (e.g., 5-10 minutes) or until the fluorescence intensity has significantly decreased.

    • Data Analysis:

      • Rationale: Normalizing the data and fitting it to a model allows for the extraction of a quantitative measure of photostability.

      • For each time-lapse series, measure the mean fluorescence intensity within the ROI for each image.

      • Normalize the intensity values by dividing each value by the initial intensity at t=0.

      • Plot the normalized intensity as a function of time.

      • Fit the resulting decay curve to a single or double exponential decay function to determine the photobleaching half-life (t₁/₂) for each dye. A longer half-life indicates greater photostability.

    Interpreting the Results and Making an Informed Choice

    The photobleaching half-life (t₁/₂) serves as a quantitative measure of photostability. By comparing the t₁/₂ values for 5-ROX, R6G, TMR, and Texas Red under identical experimental conditions, a clear ranking of their relative photostability can be established.

    Hypothetical Photobleaching Decay Curves

    G 0 0 1 1 0->1 1.0 0.0 2 2 0->2 0 Time (s) Time (s) Normalized Intensity Normalized Intensity p1 p2 p1->p2 5-ROX p3 p2->p3 5-ROX p4 p3->p4 5-ROX p5 p4->p5 5-ROX q1 q2 q1->q2 TMR q3 q2->q3 TMR q4 q3->q4 TMR q5 q4->q5 TMR r1 r2 r1->r2 R6G r3 r2->r3 R6G r4 r3->r4 R6G s1 s2 s1->s2 Texas Red s3 s2->s3 Texas Red s4 s3->s4 Texas Red

    Caption: Example photobleaching decay curves.

    Based on literature suggestions, one might expect 5-ROX to exhibit a faster decay in fluorescence intensity compared to the other rhodamine derivatives, resulting in a shorter photobleaching half-life. Conversely, dyes like R6G and Texas Red are often cited for their good photostability and would be expected to have longer half-lives.[5][7]

    Conclusion: Selecting the Right Rhodamine for Your Application

    The selection of a fluorescent dye should be a data-driven decision based on the specific requirements of the experiment. While 5-ROX offers high brightness, its potential for lower photostability may render it less suitable for applications requiring prolonged or intense illumination. For such demanding applications, more photostable alternatives like R6G or Texas Red may be more appropriate.

    By following the standardized protocol outlined in this guide, researchers can empirically determine the photostability of 5-ROX and other rhodamine derivatives in their own experimental context. This will enable the selection of the most robust fluorophore, leading to more reliable and reproducible data in your research and development endeavors.

    References

    • Wikipedia. (2023). Rhodamine 6G. In Wikipedia. Retrieved from [Link]

    • LifeTein. (2024, June 19). Fluorescent Labelling with Texas Red. LifeTein Peptide Blog. Retrieved from [Link]

    • PicoQuant. (n.d.). Fluorescence Recovery After Photobleaching (FRAP). PicoQuant. Retrieved from [Link]

    • Royal Society of Chemistry. (2009). Synthesis and applications of Rhodamine derivatives as fluorescent probes. Chemical Society Reviews. Retrieved from [Link]

    • Royal Society of Chemistry. (2023). Fluorescent dyes based on rhodamine derivatives for bioimaging and therapeutics: recent progress, challenges, and prospects. Chemical Society Reviews. Retrieved from [Link]

    • Wikipedia. (2023). Texas Red. In Wikipedia. Retrieved from [Link]

    • FluoroFinder. (n.d.). Texas Red Dye Profile. FluoroFinder. Retrieved from [Link]

    • Molecular Expressions. (2016, September 12). Fluorescence - Photobleaching - Interactive Tutorial. Florida State University. Retrieved from [Link]

    • Akadeum Life Sciences. (n.d.). Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. Akadeum Life Sciences. Retrieved from [Link]

    • bioRxiv. (2024, August 23). Tetramethylrhodamine self-quenching is a probe of conformational change on the scale of 15 - 25 Å. bioRxiv. Retrieved from [Link]

    • NIH. (n.d.). Tetramethylrhodamine self-quenching is a probe of conformational change on the scale of 15–25 Å. National Institutes of Health. Retrieved from [Link]

    • ResearchGate. (n.d.). Comparison of the photophysical properties of TMR, RF 620, and SiOH2R.... ResearchGate. Retrieved from [Link]

    • Royal Society of Chemistry. (2024). Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging. Organic & Biomolecular Chemistry. Retrieved from [Link]

    Sources

    Technical Benchmark: Cross-Validation of 5-Carboxy-X-Rhodamine (5-ROX) Probes in Flow Cytometry

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Case for 5-ROX

    In the crowded landscape of orange-red fluorophores, 5-Carboxy-X-rhodamine (5-ROX) occupies a specific technical niche often overshadowed by proprietary dyes like Alexa Fluor® 594. While Alexa Fluor 594 is the industry standard for brightness in the 561 nm excitation line, 5-ROX offers distinct advantages in isomeric purity and photochemical stability that make it a critical alternative for high-reproducibility assays and FRET applications.

    This guide provides a rigorous cross-validation framework to qualify 5-ROX probes against established market alternatives (Texas Red™, Alexa Fluor® 594), focusing on spectral integrity, spillover spreading error (SSE), and conjugation efficiency.

    Technical Deep Dive: Physicochemical Properties

    The Isomer Advantage

    Commercial "ROX" is often a mixture of 5- and 6-isomers. For high-precision flow cytometry and site-specific conjugation, single-isomer 5-ROX is non-negotiable. The 5-isomer provides a spatially defined attachment point (via the 5-carboxy group), reducing steric hindrance variations that can affect the Fluorescence/Protein (F/P) ratio and subsequent binding kinetics [1].

    Comparative Specifications

    The following table contrasts 5-ROX with its primary competitors on the 561 nm laser line.

    Feature5-ROX Alexa Fluor® 594 Texas Red™ PE-Texas Red
    Core Structure Rhodamine derivativeSulfonated RhodamineSulfonyl Chloride RhodaminePhycobiliprotein Tandem
    Excitation Max 575–580 nm590 nm596 nm496/565 nm
    Emission Max 602–605 nm617 nm615 nm615 nm
    Laser Line 561 nm (Optimal)561 nm or 594 nm561 nm or 594 nm488 nm or 561 nm
    Brightness Moderate (High Stability)HighModerateVery High
    Photostability Excellent ExcellentPoor (Hydrolysis prone)Low (Photobleaches)
    Solubility Good (DMF/DMSO required for conjugation)High (Water soluble)LowHigh
    Primary Utility Stable bioconjugates, FRET AcceptorHigh-sensitivity imaging/flowLegacy applicationsLow-density antigens

    Scientist's Note: While PE-Texas Red is significantly brighter, it introduces massive compensation requirements and instability. 5-ROX is a small molecule, meaning it does not add significant size to the antibody, preserving intracellular penetration capabilities that PE-tandems lack.

    Validation Workflow: The "Self-Validating" System

    To integrate 5-ROX into a panel, one cannot simply "add and acquire." You must calculate the Spillover Spreading Error (SSE) to determine how much resolution is lost in other channels (specifically the 660/20 or 710/50 detectors) due to 5-ROX photon counting noise.

    The following diagram outlines the critical path for validating a 5-ROX probe, from conjugation to SSE analysis.

    ROX_Validation_Workflow Start Start: 5-ROX-SE + Antibody Conjugation Step 1: NHS-Ester Conjugation (pH 8.3, Anhydrous DMSO) Start->Conjugation Purification Step 2: Size Exclusion Chromatography (Remove Free Dye) Conjugation->Purification DOL_Calc Step 3: Calculate Degree of Labeling (DOL) Target: 3-6 dyes/protein Purification->DOL_Calc Decision_DOL Is DOL Optimal? DOL_Calc->Decision_DOL Decision_DOL->Conjugation No (Adjust Molar Ratio) Flow_Acq Step 4: Flow Cytometry Acquisition (561 nm Laser, 610/20 BP) Decision_DOL->Flow_Acq Yes Single_Stains Generate Single Stains (Beads vs. Cells) Flow_Acq->Single_Stains Matrix_Calc Step 5: Calculate Spillover Spreading Matrix (SSM) Quantify Resolution Loss Single_Stains->Matrix_Calc Comparison Step 6: Calculate Stain Index (SI) Compare vs. Reference (e.g., AF594) Matrix_Calc->Comparison

    Figure 1: The closed-loop validation workflow ensures that only conjugates with optimal Degree of Labeling (DOL) proceed to spectral profiling, preventing false-negative brightness results.

    Experimental Protocols

    Protocol A: 5-ROX Antibody Conjugation & DOL Calculation

    Objective: Create a stable conjugate with a DOL between 3 and 6. Lower DOL results in dim signals; higher DOL causes quenching and antibody precipitation.

    Materials:

    • 5-Carboxy-X-rhodamine, succinimidyl ester (5-ROX SE).

    • Antibody (concentration > 1 mg/mL, free of BSA/Gelatin/Azide).

    • 1M Sodium Bicarbonate (pH 8.3).

    • Anhydrous DMSO.

    Method:

    • Buffer Exchange: Ensure antibody is in PBS or Borate buffer (pH 8.3–8.5). If in Tris (contains amines), dialyze immediately.

    • Dye Solubilization: Dissolve 5-ROX SE in anhydrous DMSO to 10 mg/mL immediately before use. Hydrolysis half-life is minutes in aqueous solution.

    • Reaction: Add 5-ROX SE to the antibody at a molar ratio of 10:1 to 15:1 (Dye:Protein).

      • Why? 5-ROX is less reactive than some Alexa fluors; a slight excess ensures adequate labeling.

    • Incubation: 1 hour at Room Temperature (RT) in the dark with gentle rotation.

    • Quenching: Add 100 µL of 1.5 M Hydroxylamine (pH 8.5) to stop the reaction.

    • Purification: Use a desalting column (e.g., PD-10 or Zeba Spin) to remove free dye.

    The Self-Validation Step (DOL Calculation): Measure absorbance at 280 nm (

    
    ) and 578 nm (
    
    
    
    ). Use the following formula [2]:
    
    
    
    • 
       (IgG) = ~203,000 cm⁻¹M⁻¹
      
    • 
       (5-ROX) = ~82,000 cm⁻¹M⁻¹
      
    • 
       (Correction Factor for 5-ROX at 280nm) = 0.17  (This corrects for the dye's absorption at the protein peak).
      
    Protocol B: Spillover Spreading Error (SSE) Analysis

    Objective: Quantify the "Trumpet Effect"—the spread of the negative population in secondary channels caused by the 5-ROX signal.

    • Panel Setup:

      • Detector 1 (Primary): 561 nm Laser -> 610/20 nm Filter (5-ROX signal).

      • Detector 2 (Secondary): 561 nm Laser -> 660/20 nm Filter (e.g., PE-Cy5 or APC channel).

    • Acquisition: Run single-stained 5-ROX beads. Acquire at least 10,000 positive events.

    • Calculation: Calculate the Stain Index (SI) :

      
      
      Note: If the 
      
      
      
      (robust standard deviation of the negative) increases significantly in the Secondary Detector when 5-ROX is bright, you have high SSE. This prohibits placing dim markers (like CD25 or FoxP3) in that secondary channel.

    Troubleshooting & Optimization

    ObservationRoot CauseCorrective Action
    Low Brightness (SI < 10) Low DOL (< 2) or Filter MismatchCheck DOL. Ensure filter is centered at 605–610 nm. 585/40 filters cut off 50% of 5-ROX emission.
    High Background Free dye present or Hydrophobic interactionRe-purify using a longer column. 5-ROX is hydrophobic; add 0.05% Tween-20 to wash buffers.
    "Trumpet" Spread in APC Cross-excitation5-ROX has a long tail. This is physics, not a defect. Do not place dim markers in the APC/Alexa 647 channel if 5-ROX is on a high-density antigen (e.g., CD45).
    Precipitation Over-labeling (DOL > 8)5-ROX is hydrophobic. High DOL causes aggregation. Spin conjugate at 10,000 x g before use to remove aggregates.

    References

    • Haugland, R. P. (2005). Coupling of Monoclonal Antibodies with Fluorophores. Methods in Molecular Biology.

    • Thermo Fisher Scientific. (n.d.). Calculate Degree of Labeling for Antibody Conjugates.

    • Nguyen, R., et al. (2013). Quantifying Spillover Spreading for Comparing Instrument Performance and Aiding in Multicolor Panel Design. Cytometry Part A.

    • AAT Bioquest. (2024). Spectrum Viewer: 5-ROX (5-Carboxy-X-rhodamine).

    Safety Operating Guide

    5-Carboxy-X-Rhodamine (5-ROX) Disposal & Management Guide

    [1][2]

    Executive Summary: The "Zero-Drain" Standard

    As a Senior Application Scientist, my primary directive for 5-ROX disposal is the "Zero-Drain" standard. While 5-ROX is less mutagenic than Ethidium Bromide, it is a xanthene derivative with significant aquatic toxicity.[1] Furthermore, it is frequently solvated in organic carriers (DMSO, DMF, Methanol) that trigger specific EPA Resource Conservation and Recovery Act (RCRA) classifications.

    Do not dispose of 5-ROX down the sink. The following protocols ensure your laboratory maintains data integrity (by preventing cross-contamination) and regulatory compliance.

    Part 1: Hazard Profiling & Waste Classification

    To dispose of 5-ROX correctly, you must first classify the "matrix" it is in. The dye itself is an irritant, but the solvent usually dictates the legal waste code.

    ComponentHazard Class (GHS/RCRA)Primary RiskWaste Stream Designation
    Pure 5-ROX Powder Irritant (H315, H319, H335)Inhalation/ContactSolid Chemical Waste
    Stock Solution (MeOH) Ignitable (D001), F-Listed (F003)FlammabilityFlammable Organic Waste
    Stock Solution (DMSO/DMF) Solvent HazardSkin PenetrationNon-Halogenated Organic Waste
    qPCR Master Mix Low Hazard (Trace)Aquatic ToxicityAqueous Chemical Waste
    Contaminated Debris Solid WasteSurface ContaminationHazardous Solid Waste

    Expert Insight: 5-ROX is often supplied as a succinimidyl ester (SE) or free acid.[1] The SE form is moisture-sensitive. Improper disposal of "empty" containers that still contain active ester residue can lead to unintended conjugation reactions in waste drums. Always quench active ester residues with a mild amine (e.g., Tris buffer) before bulk disposal. [2][1]

    Part 2: Pre-Disposal Segregation Protocol

    Causality: Mixing incompatible waste streams is the #1 cause of laboratory accidents. 5-ROX waste must be segregated based on its solvent base, not just the dye.

    1. The "Halogen Check"

    Before disposing of liquid 5-ROX waste, verify the solvent.

    • Non-Halogenated: Methanol, Ethanol, DMSO, DMF, Water.[2]

    • Halogenated: Chloroform, Methylene Chloride (rare for ROX, but possible in extraction phases).

    • Action: Never mix halogenated and non-halogenated solvents. This incurs massive disposal costs and creates safety hazards.

    2. Quenching Active Esters

    If disposing of a high-concentration stock of 5-ROX SE (Succinimidyl Ester) :

    • Add an equal volume of 1M Tris-HCl (pH 8.0) or similar amine-containing buffer.[1]

    • Wait 15 minutes.

    • Mechanism: The amine group on the Tris reacts with the succinimidyl ester, converting the reactive dye into a stable amide. This prevents the dye from reacting with other chemicals in the waste container.

    Part 3: Step-by-Step Disposal Workflows
    Scenario A: Liquid Waste (Stocks & PCR Products)

    Objective: Prevent aquatic contamination and solvent flammability hazards.

    • Select Container: Use a chemically resistant HDPE (High-Density Polyethylene) or glass container.

    • Labeling: Apply a hazardous waste label. Explicitly list:

      • "Non-Halogenated Organic Solvent" (if in DMSO/MeOH).

      • "Aqueous Waste with Trace Organics" (if PCR waste).

      • Constituents: "5-Carboxy-X-Rhodamine (<0.1%), [Solvent Name]."[1][3]

    • Transfer: Pour waste into the container using a funnel to prevent spills.

    • Cap & Store: Keep cap tight. Store in a Satellite Accumulation Area (SAA) with secondary containment.

    Scenario B: Solid Waste (Gels, Tips, Tubes)

    Objective: Containment of leachable dyes.

    • Gross Contamination: Tips or tubes with visible purple/red liquid must go into Solid Chemical Waste (often a clear bag inside a drum).

    • Trace Contamination: Gloves and paper towels with no visible liquid.

      • Strict Rule: Treat as hazardous solid waste.

      • Reasoning: While some institutions allow trace fluorophores in trash, ROX is persistent. Segregating it protects facilities staff from unknown chemical exposure.

    • Sharps: Any needles or glass slides with ROX go immediately into a Chemical Sharps Container (do not recap needles).

    Part 4: Decision Matrix (Visualization)[2]

    The following diagram illustrates the logical flow for determining the correct waste stream for 5-ROX materials.

    ROX_Disposal_FlowStart5-ROX Waste GeneratedDecision_StatePhysical State?Start->Decision_StateLiquidLiquid WasteDecision_State->LiquidSolidSolid WasteDecision_State->SolidDecision_SolventSolvent Type?Liquid->Decision_SolventDecision_SolidTypeDebris Type?Solid->Decision_SolidTypeOrganicOrganic Solvent(DMSO, DMF, MeOH)Decision_Solvent->Organic >10% SolventAqueousAqueous Buffer(PCR Mix, TE)Decision_Solvent->Aqueous Mostly WaterSharpsSharps/GlassDecision_SolidType->Sharps Needles/SlidesPlasticsTips/Tubes/GelsDecision_SolidType->Plastics Gloves/TipsBin_OrgNon-HalogenatedOrganic Waste StreamOrganic->Bin_OrgBin_AqAqueous ChemicalWaste StreamAqueous->Bin_AqBin_SharpsChemical SharpsContainerSharps->Bin_SharpsBin_SolidHazardous SolidWaste BagPlastics->Bin_Solid

    Caption: Decision tree for segregating 5-ROX waste streams based on physical state and solvent composition.

    Part 5: Spill Response Protocol

    In the event of a spill of concentrated 5-ROX (powder or stock):

    • Evacuate & PPE: If powder is aerosolized, evacuate the immediate area. Don nitrile gloves, lab coat, and safety goggles. Use an N95 mask if handling powder outside a fume hood.

    • Containment: Cover liquid spills with absorbent pads. For powder, cover with wet paper towels to prevent dust generation.

    • Decontamination:

      • Wipe the area with 70% Ethanol or a detergent solution.

      • Note: 5-ROX is highly fluorescent.[1][4] Use a handheld UV lamp (if available and safe) to verify all traces of the dye have been removed. The surface should no longer fluoresce.

    • Disposal: All cleanup materials (pads, gloves) must be disposed of as Solid Chemical Waste .

    References
    • U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

    Navigating the Brilliant World of Rhodamines: A Practical Guide to Safely Handling 5-carboxy-X-rhodamine

    Author: BenchChem Technical Support Team. Date: February 2026

    For the modern researcher, fluorescent molecules are indispensable tools, illuminating the intricate workings of biological systems. Among these, 5-carboxy-X-rhodamine (5-ROX) stands out for its exceptional brightness and photostability, making it a preferred choice for a multitude of applications, from oligonucleotide labeling to fluorescence resonance energy transfer (FRET) studies.[1][2][3] However, the very properties that make these dyes so valuable necessitate a deep respect for their safe handling. This guide provides a comprehensive, experience-driven approach to managing 5-carboxy-X-rhodamine in the laboratory, ensuring both the integrity of your experiments and the safety of your team.

    Understanding the Risks: More Than Just a Pretty Color

    While not acutely toxic in the same way as some laboratory reagents, 5-carboxy-X-rhodamine and its derivatives are classified as irritants.[4] The primary route of exposure and the central focus of our safety protocols is the fine, lightweight powder form of the dye. This powder can easily become airborne, leading to inhalation, and can readily contaminate surfaces, leading to skin and eye contact.

    The Occupational Safety and Health Administration (OSHA) mandates that all laboratory personnel be informed about the hazards of the chemicals they work with and be trained in their appropriate handling.[5][6] The Safety Data Sheet (SDS) is the primary source of this information, and it is imperative to review it thoroughly before beginning any work. For 5-carboxy-X-rhodamine, the SDS consistently highlights the following hazards:

    • Skin Irritation: Direct contact can cause redness and discomfort.[4]

    • Serious Eye Irritation: The powder is particularly hazardous to the eyes and can cause significant irritation.[4]

    • Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[4]

    Therefore, our entire safety strategy is built around the principle of containment and the prevention of dust generation.

    The Core of Protection: Personal Protective Equipment (PPE)

    Your first line of defense is a consistent and correctly implemented PPE regimen. The following table outlines the minimum required PPE for handling 5-carboxy-X-rhodamine, with explanations for the necessity of each item.

    PPE Component Specification Rationale for Use with 5-carboxy-X-rhodamine
    Eye Protection Safety glasses with side shields or, preferably, safety goggles.[4][7][8]To prevent airborne powder from entering the eyes, which is a primary route of irritation.
    Hand Protection Nitrile gloves.[9]To prevent skin contact with the dye. Gloves should be inspected for tears or holes before use.[4][7]
    Body Protection A standard laboratory coat.[9]To protect skin and clothing from contamination by the dye powder.
    Respiratory Protection An N95-rated dust mask or equivalent.[10][11]Crucial when handling the solid powder. This prevents the inhalation of fine particles that can cause respiratory tract irritation.[4]

    It is a common misconception that a surgical mask provides adequate respiratory protection against chemical powders; it does not. An N95 respirator is designed to filter out fine airborne particles and is essential for this application.

    A Step-by-Step Guide to Safe Handling: From Vial to Waste

    Adhering to a standardized workflow is critical for minimizing exposure and ensuring reproducible results. The following protocols are designed to be self-validating systems of safety.

    Workflow for Weighing and Preparing a Stock Solution

    Weighing_and_Preparation_Workflow cluster_prep Preparation Phase cluster_weighing Weighing Phase cluster_solubilization Solubilization Phase cluster_cleanup Cleanup Phase A Don appropriate PPE: Lab coat, gloves, safety goggles, and N95 respirator B Work in a designated area, ideally a chemical fume hood or ventilated balance enclosure A->B Enter work area C Carefully open the vial of 5-carboxy-X-rhodamine B->C D Use a micro-spatula to transfer the powder to a tared weigh boat C->D E Record the weight D->E F Transfer the powder to an appropriately sized vial or tube E->F G Add the desired solvent (e.g., DMSO or DMF) dropwise to the powder to avoid splashing F->G H Vortex or sonicate until the dye is fully dissolved G->H I Clearly label the stock solution with the name, concentration, solvent, and date H->I J Wipe down the balance and surrounding area with a damp paper towel I->J After preparation K Dispose of all contaminated waste in a designated hazardous waste container J->K L Remove PPE in the correct order: gloves, N95 respirator, lab coat, and safety goggles K->L M Wash hands thoroughly L->M

    Caption: A step-by-step workflow for the safe weighing and preparation of a 5-carboxy-X-rhodamine stock solution.

    • Preparation is Key: Before handling the solid dye, ensure you are in a well-ventilated area.[7][12] A chemical fume hood is ideal, especially for larger quantities. Don all required PPE.

    • Minimize Dust Generation: When opening the vial, do so slowly and carefully to avoid creating a "puff" of powder. Use a dedicated, clean micro-spatula for transferring the powder. Avoid any actions that could cause the powder to become airborne.

    • Controlled Solubilization: 5-carboxy-X-rhodamine is typically dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[13][14] When adding the solvent, do so slowly to prevent splashing.

    • Thorough Cleaning: Decontaminate the work surface and any equipment used with a damp cloth. This will capture any residual powder without creating dust.

    Disposal: A Responsibility from Start to Finish

    Proper waste disposal is a critical and often overlooked aspect of laboratory safety. All materials that have come into contact with 5-carboxy-X-rhodamine, including gloves, weigh boats, and pipette tips, should be considered hazardous waste.

    • Solid Waste: All contaminated solid waste should be collected in a clearly labeled, sealed hazardous waste container.[7]

    • Liquid Waste: Unused stock solutions and any other liquid waste containing the dye should be collected in a designated, sealed hazardous waste container. Do not pour solutions of 5-carboxy-X-rhodamine down the drain, as it can be harmful to aquatic life.[7]

    Always adhere to your institution's specific guidelines for hazardous waste disposal.[4]

    In Case of Accidental Exposure: Act Swiftly and Decisively

    Even with the best precautions, accidents can happen. Knowing how to respond is crucial.

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[15] Remove any contaminated clothing.

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[15] Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[15]

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

    Always have the Safety Data Sheet readily available for emergency responders.

    By integrating these principles of risk awareness, proper PPE usage, meticulous handling protocols, and responsible disposal into your daily laboratory practice, you can confidently and safely harness the power of 5-carboxy-X-rhodamine. This commitment to safety not only protects you and your colleagues but also upholds the integrity and quality of your scientific endeavors.

    References

    • ChemSupply Australia Pty Ltd. Safety Data Sheet RHODAMINE B. [Link]

    • Eurogentec. Safety Data Sheet (SDS). [Link]

    • Carl ROTH. Safety Data Sheet: Rhodamine B solution. [Link]

    • Geecolor. Fluorescent Pigment Handling and Precautions. [Link]

    • Auburn University. Personal Protective Equipment. [Link]

    • AAPPTec, LLC. MSDS - Safety Data Sheet. [Link]

    • OSHA.com. How to Safely Handle Dangerous Substances in the Workplace. [Link]

    • NAPA Auto Parts. 12378563 (TP-3900/WATER GLO). [Link]

    • Carl ROTH. Safety Data Sheet: Rhodamine. [Link]

    • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

    • National Center for Biotechnology Information. Synthesis of 5- and 6-Carboxy-X-rhodamines. [Link]

    • Cambridge Bioscience. 5-CARBOXY-X-Rhodamine, SE (5-ROX, SE). [Link]

    • Occupational Safety and Health Administration. Chemical Hazards and Toxic Substances - Overview. [Link]

    • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]

    • Capital Resin Corporation. The OSHA Chemical Storage Requirements. [Link]

    • BFM® Fitting. A Comprehensive Guide to Safe Powder Handling. [Link]

    • Hazmat School. 5 Types of PPE for Hazardous Chemicals. [Link]

    • Genaxxon bioscience. 5(6) Carboxy-X-rhodamine succinimidyl ester / 5(6) ROX SE. [Link]

    Sources

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    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.